Product packaging for Ethyl 2-ethyl-2-methyl-3-oxobutanoate(Cat. No.:CAS No. 33697-53-9)

Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Katalognummer: B1349067
CAS-Nummer: 33697-53-9
Molekulargewicht: 172.22 g/mol
InChI-Schlüssel: NWMTWESXONQJPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Ethyl 2-ethyl-2-methyl-3-oxobutanoate is a β-keto ester derivative of significant interest in organic synthesis and pharmaceutical research. Its structure, featuring two alkyl substituents (methyl and ethyl) at the alpha carbon and two carbonyl groups, makes it a versatile building block for constructing complex molecules. This compound is particularly valuable for the synthesis of quaternary carbon centers, a challenging and crucial structural motif in many natural products and active pharmaceutical ingredients (APIs). Its mechanism of action typically involves enolization to form a stable enolate intermediate, which can undergo catalyzed addition reactions with various electrophiles such as unactivated alkynes . In research applications, closely related β-keto esters are employed in asymmetric synthesis. For instance, fungal biocatalysts like Penicillium purpurogenum can achieve highly stereoselective reduction of similar compounds, such as ethyl 2-methyl-3-oxobutanoate, to produce chiral hydroxy esters with high diastereomeric and enantiomeric excess . This demonstrates the potential of this compound class for producing valuable chiral intermediates. Furthermore, isotopically labeled versions of related hydroxy β-keto esters are used as precursors for amino acids like Valine and Leucine in bacterial culture media for BioNMR applications and protein expression studies . Researchers value this compound for developing novel synthetic methodologies and accessing stereochemically complex targets. Please Note: The specific properties and applications for the exact compound "this compound" are not fully detailed in the public domain. The information provided is based on the known chemistry of highly similar β-keto ester compounds. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Please consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B1349067 Ethyl 2-ethyl-2-methyl-3-oxobutanoate CAS No. 33697-53-9

Eigenschaften

IUPAC Name

ethyl 2-ethyl-2-methyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-5-9(4,7(3)10)8(11)12-6-2/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMTWESXONQJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342501
Record name Ethyl 2-Ethyl-2-methylacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33697-53-9
Record name Ethyl 2-Ethyl-2-methylacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 33697-53-9 Molecular Formula: C₉H₁₆O₃ Synonyms: 2-Ethyl-2-methylacetoacetic Acid Ethyl Ester, Ethyl 2-ethyl-2-methylacetoacetate

This technical guide provides comprehensive information on the physicochemical properties, synthesis, and applications of Ethyl 2-ethyl-2-methyl-3-oxobutanoate, a key intermediate in synthetic organic chemistry. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical and Spectroscopic Data

This compound is a β-keto ester characterized by a quaternary carbon at the α-position, which significantly influences its chemical reactivity.[1] It is a clear, colorless to light orange liquid at room temperature.[2]

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 33697-53-9 [1][2]
Molecular Weight 172.22 g/mol [1][2][3]
Molecular Formula C₉H₁₆O₃ [2][3][4]
Boiling Point 199 °C [2][5]
Density 0.98 g/cm³ [2][5]
Refractive Index 1.4230 - 1.4270 [2]
Physical Form Clear Liquid [2]

| InChI Key | NWMTWESXONQJPU-UHFFFAOYSA-N |[1][3] |

Table 2: Expected Spectroscopic Data While specific experimental spectra for this compound are not widely published, the following table outlines the expected signals based on its molecular structure.[1][3]

Spectroscopy Expected Signals
¹H-NMR ~0.8-1.0 ppm (t): -CH₂CH₃ (ethyl group)~1.2-1.4 ppm (s): α-CH₃ (methyl group)~1.2-1.4 ppm (t): -OCH₂CH₃ (ester ethyl)~1.6-1.9 ppm (q): -CH₂ CH₃ (ethyl group)~2.1-2.3 ppm (s): -C(=O)CH₃ (acetyl group)~4.1-4.3 ppm (q): -OCH₂ CH₃ (ester ethyl)
¹³C-NMR ~8-15 ppm: Alkyl carbons (-C H₃)~25-35 ppm: Alkyl carbons (-C H₂)~55-65 ppm: Quaternary α-carbon~60-65 ppm: Ester -OC H₂-~170-175 ppm: Ester Carbonyl (-C =O)~200-205 ppm: Ketone Carbonyl (-C =O)

| IR Spectroscopy | ~1740-1750 cm⁻¹: Strong C=O stretch (ester)~1710-1720 cm⁻¹: Strong C=O stretch (ketone)~2850-3000 cm⁻¹: C-H stretches (alkane) |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is the sequential alkylation of a simpler β-keto ester, such as ethyl acetoacetate. This process involves the formation of an enolate anion followed by nucleophilic substitution (Sₙ2) with alkyl halides.[6][7]

Experimental Protocol: Two-Step Alkylation of Ethyl Acetoacetate

This protocol is based on established methods for the alkylation of acetoacetic esters.[6][7]

Step 1: Synthesis of Ethyl 2-ethyl-3-oxobutanoate

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve clean sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen). The reaction is exothermic and should be cooled as needed.

  • Enolate Formation: Once all the sodium has reacted to form sodium ethoxide, cool the solution in an ice bath. Slowly add ethyl acetoacetate (1 equivalent) dropwise to the stirred solution.

  • Alkylation: After the addition is complete, slowly add ethyl iodide (1 equivalent) to the reaction mixture.

  • Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed. The reaction mixture should become neutral.[6]

  • Work-up: Cool the mixture and remove the ethanol using a rotary evaporator. Add deionized water to the residue and extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate or potassium carbonate, filter, and remove the solvent under reduced pressure.[6] The crude Ethyl 2-ethyl-3-oxobutanoate can be purified by vacuum distillation.

Step 2: Synthesis of this compound

  • Enolate Formation: Using the same apparatus as Step 1, dissolve clean sodium metal (1 equivalent) in absolute ethanol to prepare sodium ethoxide. Cool the solution in an ice bath.

  • Addition of Substrate: Slowly add the purified Ethyl 2-ethyl-3-oxobutanoate (1 equivalent) from the previous step to the stirred sodium ethoxide solution.

  • Alkylation (Methylation): Slowly add methyl iodide or dimethyl sulfate (1 equivalent) to the reaction mixture.

  • Reaction and Work-up: Follow the same procedure for reaction monitoring, work-up, and purification as described in Step 1. The final product, this compound, is purified by vacuum distillation.

Applications in Research and Development

As a substituted β-keto ester, this compound is a versatile building block in organic synthesis, primarily serving as an intermediate for more complex molecules.[1][3]

  • Pharmaceutical Synthesis: Its derivatives are investigated for the synthesis of novel heterocyclic compounds and other scaffolds with potential biological activity.[3]

  • Agrochemicals: The core structure can be incorporated into intermediates for pesticides and other agricultural chemicals.[1][3]

  • Chemical Reactions: The molecule can undergo several key transformations:

    • Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-ethyl-2-methyl-3-oxobutanoic acid.[1]

    • Decarboxylation: The corresponding carboxylic acid can be readily decarboxylated upon heating to form 3-methyl-2-pentanone.[1]

    • Reduction: The ketone functionality can be selectively reduced to a secondary alcohol.

Visualizations

Diagram 1: Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway from ethyl acetoacetate.

G cluster_0 Step 1: Ethylation cluster_1 Step 2: Methylation A Ethyl Acetoacetate D Ethyl 2-ethyl-3-oxobutanoate A->D B Sodium Ethoxide (Base) B->D + C Ethyl Iodide (Alkylating Agent) C->D + G This compound (Final Product) D->G D->G Intermediate Product E Sodium Ethoxide (Base) E->G + F Methyl Iodide (Alkylating Agent) F->G +

Caption: Sequential alkylation of ethyl acetoacetate.

Diagram 2: Role as a Chemical Intermediate

This diagram shows the logical relationship of the title compound as a precursor to other chemical classes.

G A This compound B Hydrolysis A->B F Condensation (e.g., with Hydrazine) A->F C β-Keto Acid B->C D Decarboxylation C->D E Ketone (3-Methyl-2-pentanone) D->E G Heterocyclic Compounds (e.g., Pyrazoles) F->G

Caption: Key chemical transformations of the title compound.

Safety and Handling

A Safety Data Sheet (SDS) for Ethyl 2-ethyl-2-methylacetoacetate (CAS 33697-53-9) indicates that the product does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008.[4] However, standard laboratory safety practices should always be observed.

Table 3: Handling and Storage Information

Parameter Recommendation Source
Personal Protective Equipment Wear protective gloves, safety glasses, and a lab coat. [4]
Handling Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or fume hood. Keep away from flames and hot surfaces. [4]
Storage Keep container tightly closed. Store in a cool, dark, and well-ventilated place. [4]
Incompatibilities Strong oxidizing agents. [4]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. [4]

| First Aid (Skin) | Remove contaminated clothing and wash skin with soap and water. |[4] |

References

Ethyl 2-ethyl-2-methyl-3-oxobutanoate molecular weight and formula C9H16O3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-ethyl-2-methyl-3-oxobutanoate, a member of the β-keto ester family, is a versatile chemical intermediate with the molecular formula C9H16O3. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and potential applications, particularly as a building block in the synthesis of more complex molecules, including those with potential pharmaceutical applications. While direct biological activity and specific signaling pathway interactions of this compound are not extensively documented, its role as a precursor highlights its importance in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a substituted β-keto ester. The presence of both a ketone and an ester functional group separated by a quaternary carbon center imparts unique reactivity to the molecule.[1]

Molecular and Spectroscopic Data

A summary of the key identifiers and spectroscopic information for this compound is presented below.

PropertyValueReference
Molecular Formula C9H16O3[1][2]
Molecular Weight 172.22 g/mol [1][2]
CAS Number 33697-53-9[1]
IUPAC Name This compound[1]
Synonyms 2-ethyl-2-methylacetoacetic acid ethyl ester, ethyl 2-ethyl-2-methylacetoacetate[1]
IR Spectroscopy (cm⁻¹) Strong C=O stretches (~1725 for ester; ~1695 for ketone)[1]
¹H NMR Spectroscopy (δ, ppm) ~1.2–1.4 (ethyl/methyl groups), ~2.1–2.5 (keto CH₃), ~3.5–4.3 (ester CH₂)[1]
Physicochemical Properties of Related Compounds

To provide context, the physicochemical properties of structurally related β-keto esters are listed below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Ethyl acetoacetateC6H10O3130.14180.81.030
Ethyl 2-methyl-3-oxobutanoateC7H12O3144.171871.019[3]
Ethyl 2-ethyl-3-oxobutanoateC8H14O3158.201980.9834[4]
This compound C9H16O3 172.22 - -

Synthesis of this compound

The primary synthetic route to this compound is the sequential alkylation of ethyl acetoacetate. This method takes advantage of the acidity of the α-hydrogens of the β-keto ester.

Synthesis Workflow

G cluster_0 Step 1: Monoalkylation cluster_1 Step 2: Dialkylation Ethyl acetoacetate Ethyl acetoacetate Sodium ethoxide Sodium ethoxide Ethyl acetoacetate->Sodium ethoxide Deprotonation Iodoethane Iodoethane Sodium ethoxide->Iodoethane Alkylation (SN2) Ethyl 2-ethyl-3-oxobutanoate Ethyl 2-ethyl-3-oxobutanoate Iodoethane->Ethyl 2-ethyl-3-oxobutanoate Intermediate Ethyl 2-ethyl-3-oxobutanoate NaOEt_2 Sodium ethoxide Intermediate->NaOEt_2 Deprotonation Iodomethane Iodomethane NaOEt_2->Iodomethane Alkylation (SN2) Final_Product This compound Iodomethane->Final_Product

Caption: Sequential alkylation of ethyl acetoacetate to synthesize this compound.

Experimental Protocol: Sequential Alkylation of Ethyl Acetoacetate

This protocol is adapted from established procedures for the alkylation of β-keto esters.[4][5]

Materials:

  • Ethyl acetoacetate

  • Absolute ethanol

  • Sodium metal

  • Iodoethane

  • Iodomethane

  • Diethyl ether

  • Anhydrous potassium carbonate

  • Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

Step 1: Synthesis of Ethyl 2-ethyl-3-oxobutanoate

  • In a round-bottom flask equipped with a reflux condenser, dissolve a stoichiometric amount of clean sodium wire in absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, slowly add one equivalent of ethyl acetoacetate with cooling.

  • After the addition is complete, add a slight excess of iodoethane dropwise.

  • Heat the reaction mixture to reflux on a water bath until the solution is neutral to litmus paper.

  • Remove the ethanol by distillation on a water bath.

  • To the residual oil, add water and extract the product with diethyl ether.

  • Dry the ethereal extract over anhydrous potassium carbonate, filter, and remove the ether by distillation.

  • The crude ethyl 2-ethyl-3-oxobutanoate can be purified by vacuum distillation.[4]

Step 2: Synthesis of this compound

  • Prepare a fresh solution of sodium ethoxide in absolute ethanol as described in Step 1.

  • To this solution, add the ethyl 2-ethyl-3-oxobutanoate obtained from Step 1.

  • Slowly add a slight excess of iodomethane to the reaction mixture.

  • Reflux the mixture until the reaction is complete (monitoring by TLC is recommended).

  • Follow the workup and purification procedure as described in Step 1 (extraction with diethyl ether, drying, and vacuum distillation) to isolate the final product, this compound.

Role in Organic Synthesis and Drug Development

β-Keto esters are valuable precursors in the synthesis of a wide array of organic molecules due to their versatile reactivity.[1] They can undergo various transformations, including hydrolysis, decarboxylation, and reduction.

General Reactivity of β-Keto Esters

G cluster_reactions Chemical Transformations cluster_products Potential Products Start This compound Hydrolysis Hydrolysis Start->Hydrolysis Acid/Base Reduction Reduction Start->Reduction e.g., NaBH4, LiAlH4 Decarboxylation Decarboxylation Start->Decarboxylation Heat, Acid Acid 2-ethyl-2-methyl-3-oxobutanoic acid Hydrolysis->Acid Alcohol Ethyl 2-ethyl-2-methyl-3-hydroxybutanoate Reduction->Alcohol Ketone 3-Methyl-2-pentanone Decarboxylation->Ketone

Caption: Key chemical transformations of this compound.

Potential Applications in Medicinal Chemistry

Conclusion

This compound is a valuable, non-commercially standard chemical intermediate whose synthesis is readily achievable through the well-established chemistry of ethyl acetoacetate alkylation. Its rich functionality provides a platform for the synthesis of a variety of more complex organic molecules. For researchers in drug development, understanding the synthesis and reactivity of such building blocks is crucial for the design and efficient production of novel therapeutic agents. Further investigation into the biological activities of this and related substituted β-keto esters could reveal direct applications in medicinal chemistry.

References

Spectroscopic Profile of Ethyl 2-ethyl-2-methyl-3-oxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for Ethyl 2-ethyl-2-methyl-3-oxobutanoate (CAS No: 33697-53-9). Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from structurally analogous compounds and established spectroscopic principles to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics.

Chemical Structure and Overview

This compound is a β-keto ester with a quaternary α-carbon, possessing the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . Its structure features an ethyl ester group, a ketone carbonyl group, and ethyl and methyl substituents on the α-carbon. These structural elements give rise to a distinct spectroscopic fingerprint.

SMILES: CCC(C)(C(=O)C)C(=O)OCC

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on the analysis of similar compounds such as ethyl 2-methylacetoacetate and ethyl 2-ethylacetoacetate, as well as established chemical shift and absorption frequency ranges.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
Chemical Shift (δ) / ppmMultiplicityIntegrationAssignment
~ 4.2Quartet (q)2H-O-CH₂ -CH₃ (ester)
~ 2.1Singlet (s)3H-C(=O)-CH₃ (keto)
~ 1.8Quartet (q)2H-CH₂ -CH₃ (α-ethyl)
~ 1.3Singlet (s)3H-CH₃ (α-methyl)
~ 1.2Triplet (t)3H-O-CH₂-CH₃ (ester)
~ 0.9Triplet (t)3H-CH₂-CH₃ (α-ethyl)
Predicted ¹³C NMR Data (Solvent: CDCl₃)
Chemical Shift (δ) / ppmCarbon TypeAssignment
~ 205CC =O (keto)
~ 172CC =O (ester)
~ 61CH₂-O-CH₂ -CH₃
~ 58Cα-quaternary carbon
~ 30CH₃-C(=O)-CH₃
~ 25CH₂-CH₂ -CH₃ (α-ethyl)
~ 14CH₃-O-CH₂-CH₃
~ 13CH₃-CH₃ (α-methyl)
~ 8CH₃-CH₂-CH₃ (α-ethyl)
Predicted IR Data (Sample: Liquid Film)
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~ 1740StrongC=O stretch (ester)
~ 1710StrongC=O stretch (ketone)
2980-2850Medium-StrongC-H stretch (alkane)
~ 1240StrongC-O stretch (ester)

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the NMR and IR spectra of a liquid β-keto ester like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes

Procedure:

  • Sample Preparation: Prepare a solution of approximately 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry 5 mm NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a one-pulse ¹H NMR spectrum. Typical parameters might include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the signals and determine the multiplicities (singlet, doublet, triplet, etc.).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

    • Process the spectrum similarly to the ¹H spectrum.

    • Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum to identify functional groups.

Materials:

  • This compound

  • Fourier Transform Infrared (FTIR) spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr, or an ATR accessory).

  • Pipette

Procedure (using Salt Plates):

  • Sample Preparation: Place a single drop of the neat liquid sample onto the center of a clean, dry salt plate.

  • Place a second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates.

  • Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Visualization of Structure-Spectra Relationships

The following diagram illustrates the correlation between the chemical structure of this compound and its predicted key spectroscopic signals.

G Figure 1. Predicted Spectroscopic Correlations for this compound cluster_structure Chemical Structure cluster_nmr Predicted NMR Signals cluster_ir Predicted IR Absorptions structure structure H_ester_CH2 ¹H: ~4.2 ppm (q, 2H) structure->H_ester_CH2 Ester -OCH₂- H_keto_CH3 ¹H: ~2.1 ppm (s, 3H) structure->H_keto_CH3 Keto -CH₃ H_alpha_ethyl_CH2 ¹H: ~1.8 ppm (q, 2H) structure->H_alpha_ethyl_CH2 α-Ethyl -CH₂- C_keto ¹³C: ~205 ppm structure->C_keto Keto C=O C_ester ¹³C: ~172 ppm structure->C_ester Ester C=O IR_ester ~1740 cm⁻¹ (C=O ester) structure->IR_ester Ester Carbonyl IR_keto ~1710 cm⁻¹ (C=O ketone) structure->IR_keto Keto Carbonyl

Caption: Predicted Spectroscopic Correlations for this compound

An In-depth Technical Guide to the Physical Properties of Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-ethyl-2-methyl-3-oxobutanoate, a β-keto ester, is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structural complexity, featuring a quaternary α-carbon, imparts unique reactivity and physical characteristics. This technical guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and a schematic representation of its synthesis.

Core Physical Properties

The physical properties of this compound are crucial for its handling, purification, and application in synthetic chemistry. A summary of these properties is presented below.

Quantitative Data Summary
Physical PropertyValue
Molecular Weight 172.22 g/mol [1][2][3]
Density 0.973 g/mL[2]
Boiling Point 199 °C[3]
Refractive Index 1.426[2]
Molecular Formula C₉H₁₆O₃[1][2][3]

Experimental Protocols

Detailed methodologies for the determination of the key physical properties and a common synthetic route are outlined below.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the sequential alkylation of ethyl acetoacetate.

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Absolute ethanol

  • Ethyl iodide

  • Methyl iodide

  • Diethyl ether

  • Anhydrous potassium carbonate

  • Water

Procedure:

  • First Alkylation (Ethylation): A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under a reflux condenser. To this, ethyl acetoacetate is added slowly with cooling. Subsequently, ethyl iodide is added, and the mixture is refluxed until the reaction is complete (indicated by a neutral pH).

  • Work-up: The ethanol is removed by distillation. The remaining residue is washed with water and extracted with diethyl ether. The ethereal extract is dried over anhydrous potassium carbonate.

  • Second Alkylation (Methylation): The dried ethyl 2-ethyl-3-oxobutanoate from the first step is then subjected to a second alkylation using a similar procedure with sodium ethoxide and methyl iodide to introduce the methyl group at the α-position.

  • Purification: The final product, this compound, is purified by fractional distillation under reduced pressure.

Determination of Boiling Point

The boiling point of this compound can be determined using a standard distillation apparatus or a micro-boiling point method.

Apparatus:

  • Distillation flask

  • Condenser

  • Thermometer

  • Heating mantle

  • Boiling chips

Procedure:

  • A sample of the purified ester is placed in the distillation flask along with a few boiling chips.

  • The distillation apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet to the condenser.

  • The flask is heated gently.

  • The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses. This stable temperature is the boiling point.

Determination of Density

The density of the liquid ester can be determined using a pycnometer or a hydrometer.

Apparatus:

  • Pycnometer (a glass flask with a specific volume)

  • Analytical balance

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed.

  • The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

  • The filled pycnometer is weighed.

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index, a measure of how light bends as it passes through the liquid, is determined using a refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • A few drops of the this compound sample are placed on the prism of the refractometer.

  • The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.

  • The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should be recorded as the refractive index is temperature-dependent.

Visualizations

Synthesis Workflow of this compound

Synthesis_Workflow EAA Ethyl Acetoacetate Intermediate Ethyl 2-ethyl-3-oxobutanoate EAA->Intermediate 1. Ethylation NaOEt1 Sodium Ethoxide NaOEt1->Intermediate EtI Ethyl Iodide EtI->Intermediate FinalProduct This compound Intermediate->FinalProduct 2. Methylation NaOEt2 Sodium Ethoxide NaOEt2->FinalProduct MeI Methyl Iodide MeI->FinalProduct

Caption: Sequential alkylation of ethyl acetoacetate to yield the final product.

References

Synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate via Claisen Condensation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-ethyl-2-methyl-3-oxobutanoate, a valuable β-keto ester intermediate in organic synthesis. The primary focus of this document is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This guide will delve into the reaction mechanism, experimental protocols for both classical and modern variations, and the analytical characterization of the target molecule.

Introduction

This compound is a key building block in the synthesis of a variety of more complex organic molecules, including pharmaceuticals and other biologically active compounds. Its structure, featuring a quaternary carbon at the α-position to the ester, presents a unique synthetic challenge. The Claisen condensation, a reaction between two ester molecules in the presence of a strong base, offers a direct route to the β-keto ester functionality. This guide will explore the nuances of applying this reaction to the synthesis of our target molecule.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented in Table 1. This information is crucial for the identification and characterization of the synthesized product.

Table 1: Physicochemical and Spectroscopic Properties of this compound [1]

PropertyValue
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol [1]
Appearance Colorless oil
Boiling Point Not readily available
Infrared (IR) Spectroscopy (cm⁻¹) ~1740 (ester C=O stretch), ~1710 (ketone C=O stretch)[1]
¹H NMR Spectroscopy (ppm) δ 1.2–1.4 (ethyl/methyl groups); δ 3.5–4.3 (ester CH₂); δ 2.1–2.5 (keto CH₃)[1]
¹³C NMR Spectroscopy (ppm) ~170 (ester C=O), ~200 (ketone C=O)[1]

Synthesis via Crossed Claisen Condensation

The synthesis of this compound requires a crossed Claisen condensation, as two different acyl groups are present in the final product. A logical retrosynthetic analysis suggests the disconnection of the bond between the α-carbon and the acetyl group, leading to two potential ester starting materials.

A viable synthetic approach involves the reaction between the enolate of ethyl 2-methylbutanoate and an acetylating agent, in this case, ethyl acetate.

Reaction Scheme:

A significant challenge in crossed Claisen condensations where both esters possess α-hydrogens is the potential for self-condensation of each ester, leading to a mixture of four possible products.[2][3] This reduces the yield of the desired product and complicates purification.

To mitigate this, one strategy is to slowly add the more reactive (or less sterically hindered) ester to a mixture of the other ester and the base. In this proposed synthesis, ethyl acetate would be added slowly to a mixture of ethyl 2-methylbutanoate and a strong base like sodium ethoxide. This approach aims to maintain a low concentration of the ethyl acetate enolate, thereby favoring its reaction with the more abundant ethyl 2-methylbutanoate.

Classical Approach: Sodium Ethoxide-Mediated Condensation

This section outlines a plausible experimental protocol for the synthesis of this compound using a traditional strong base.

Experimental Protocol:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, dissolve clean sodium metal (1.0 equivalent) in anhydrous ethanol (a sufficient volume to ensure stirring) under a nitrogen atmosphere.

  • Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, add ethyl 2-methylbutanoate (1.2 equivalents) to the sodium ethoxide solution.

  • Addition of Ethyl Acetate: Slowly add ethyl acetate (1.0 equivalent) dropwise to the stirred reaction mixture over a period of 2-3 hours. The reaction is exothermic, and the temperature should be monitored and controlled, if necessary, with an ice bath.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to drive the reaction to completion.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and dilute sulfuric acid to neutralize the excess base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash them with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product will likely be a mixture of the desired product and self-condensation byproducts. Purify the crude product by fractional distillation under reduced pressure.

Table 2: Typical Reaction Parameters for Classical Crossed Claisen Condensation

ParameterValue/Condition
Base Sodium Ethoxide (NaOEt)
Solvent Anhydrous Ethanol
Reactant Ratio (Ethyl 2-methylbutanoate:Ethyl Acetate) 1.2 : 1.0
Temperature Initial addition at room temp, then reflux
Reaction Time 4-6 hours
Typical Yield Moderate (due to potential side reactions)
Modern Approach: Ti-Crossed Claisen Condensation

To overcome the selectivity issues of the classical approach, modern methods have been developed. A highly effective method for the synthesis of α,α-disubstituted β-keto esters is the Ti-crossed-Claisen condensation. This method often provides higher yields and greater selectivity for the desired crossed product.

A Ti-crossed-Claisen condensation between a ketene silyl acetal derived from an α-substituted ester and an acid chloride can yield α,α-dialkylated β-keto esters.[4]

Experimental Protocol Outline:

  • Formation of Ketene Silyl Acetal: The ketene silyl acetal of ethyl 2-methylbutanoate is prepared by reacting the ester with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) followed by quenching with a silyl halide (e.g., trimethylsilyl chloride, TMSCl).

  • Ti-Mediated Condensation: The purified ketene silyl acetal is then reacted with acetyl chloride in the presence of a titanium (IV) chloride (TiCl₄) promoter.

  • Work-up and Purification: The reaction is quenched, worked up, and the product is purified, typically by column chromatography.

Table 3: Reaction Parameters for Ti-Crossed Claisen Condensation

ParameterValue/Condition
Promoter Titanium (IV) Chloride (TiCl₄)
Base for Enolate Formation Lithium Diisopropylamide (LDA)
Solvent Anhydrous, non-protic (e.g., THF, CH₂Cl₂)
Temperature Low temperature (e.g., -78 °C) for enolate formation and reaction
Reaction Time Typically shorter than the classical method
Typical Yield Good to excellent

Reaction Mechanism and Workflow

The Claisen condensation proceeds through a series of equilibrium steps involving the formation of an ester enolate, nucleophilic attack on a second ester molecule, and subsequent elimination of an alkoxide.

Signaling Pathway Diagram

The following diagram illustrates the key steps in the sodium ethoxide-mediated Claisen condensation.

Claisen_Condensation ester1 Ethyl 2-methylbutanoate (Enolizable Ester) enolate Ester Enolate (Nucleophile) ester1->enolate Deprotonation base Sodium Ethoxide (Base) base->enolate tetrahedral_intermediate Tetrahedral Intermediate enolate->tetrahedral_intermediate Nucleophilic Attack ester2 Ethyl Acetate (Electrophile) ester2->tetrahedral_intermediate product_alkoxide Product Alkoxide + Ethanol tetrahedral_intermediate->product_alkoxide Elimination of Ethoxide final_product This compound product_alkoxide->final_product Acidic Workup

Caption: Mechanism of the Claisen Condensation.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for the synthesis and purification of the target molecule.

Experimental_Workflow start Start reagents Mix Ethyl 2-methylbutanoate and Sodium Ethoxide start->reagents addition Slowly Add Ethyl Acetate reagents->addition reaction Reflux Reaction Mixture addition->reaction workup Acidic Workup and Extraction reaction->workup purification Fractional Distillation workup->purification characterization Spectroscopic Analysis (IR, NMR) purification->characterization end Pure Product characterization->end

Caption: Experimental workflow for synthesis.

Conclusion

The synthesis of this compound via the Claisen condensation presents a classic example of carbon-carbon bond formation. While the traditional crossed Claisen condensation using sodium ethoxide is a viable route, it is often hampered by the formation of side products, necessitating careful control of reaction conditions and rigorous purification. Modern methodologies, such as the Ti-crossed Claisen condensation, offer a more efficient and selective alternative for the synthesis of such α,α-disubstituted β-keto esters. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and available reagents. This guide provides the foundational knowledge and procedural outlines for researchers to successfully synthesize this valuable intermediate for their research and development endeavors.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate via Alkylation of Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate, a valuable β-keto ester intermediate in organic synthesis. The primary method detailed is the sequential alkylation of ethyl acetoacetate, a cornerstone reaction in C-C bond formation. This document outlines the reaction principles, a detailed experimental protocol, and relevant physicochemical data.

Introduction

This compound is a substituted β-keto ester characterized by a quaternary carbon at the α-position, making it a useful building block in the synthesis of complex organic molecules, including pharmaceuticals and specialty chemicals.[1] Its synthesis is a classic example of the acetoacetic ester synthesis, which allows for the introduction of one or two alkyl groups to the α-carbon of ethyl acetoacetate.[2] This guide will focus on the sequential introduction of an ethyl group followed by a methyl group.

Reaction Principle

The synthesis proceeds via a two-step sequential alkylation of ethyl acetoacetate. The methylene protons on the α-carbon of ethyl acetoacetate are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for deprotonation by a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then reacts with an alkyl halide in an SN2 reaction to form the mono-alkylated product. A second, different alkyl group can be introduced by repeating the deprotonation and alkylation steps.

Physicochemical Data

A summary of the key quantitative data for the reactants and the final product is presented below for easy reference and comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index
Ethyl acetoacetateC₆H₁₀O₃130.14180-1811.0211.419
Ethyl 2-ethyl-3-oxobutanoateC₈H₁₄O₃158.191980.98341.422
This compound C₉H₁₆O₃ 172.22 199 0.98 1.4230-1.4270
Ethyl 2-methyl-3-oxobutanoateC₇H₁₂O₃144.17187-1881.0191.418

Note: Data is compiled from various sources and may represent typical values.[1][2][3][4][5][6]

Experimental Protocol: Synthesis of this compound

This protocol is a composite method based on established procedures for the mono-alkylation of ethyl acetoacetate.[6][7]

Step 1: Synthesis of Ethyl 2-ethyl-3-oxobutanoate

Materials:

  • Ethyl acetoacetate

  • Sodium metal

  • Absolute ethanol

  • Ethyl iodide

  • Diethyl ether

  • Anhydrous potassium carbonate

  • Water

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve 5.7 g of clean sodium wire in 70 g of absolute ethanol. The reaction is exothermic and should be cooled if it becomes too vigorous.

  • Formation of the Enolate: Once all the sodium has dissolved, slowly add 32.5 g of ethyl acetoacetate to the sodium ethoxide solution with cooling.[6]

  • Alkylation: To the resulting solution, slowly add 40 g of ethyl iodide through the dropping funnel. After the addition is complete, heat the mixture to reflux on a water bath. Continue refluxing until the reaction mixture is neutral to moist litmus paper. This may take several hours.[6]

  • Work-up and Isolation:

    • After the reaction is complete, remove the excess ethanol by distillation on a water bath.

    • To the residual oil, add water and extract the product with diethyl ether.

    • Dry the ethereal extract over anhydrous potassium carbonate.

    • Remove the ether by distillation.

    • The crude ethyl 2-ethyl-3-oxobutanoate can be purified by fractional distillation under reduced pressure. The fraction boiling at 190-198 °C at atmospheric pressure (or 84 °C at 14 mmHg) should be collected.[6] A typical yield is around 80%.[6]

Step 2: Synthesis of this compound

Materials:

  • Ethyl 2-ethyl-3-oxobutanoate (from Step 1)

  • Sodium metal

  • Absolute ethanol

  • Methyl iodide

  • Diethyl ether

  • Anhydrous potassium carbonate

  • Water

Procedure:

  • Preparation of Sodium Ethoxide: Prepare a fresh solution of sodium ethoxide by dissolving an equimolar amount of sodium metal in absolute ethanol, similar to Step 1.

  • Formation of the Enolate: Slowly add the purified ethyl 2-ethyl-3-oxobutanoate from Step 1 to the sodium ethoxide solution with cooling.

  • Alkylation: Slowly add a slight molar excess of methyl iodide to the reaction mixture. Reflux the mixture until it becomes neutral.

  • Work-up and Isolation: Follow the same work-up and isolation procedure as in Step 1. The final product, this compound, is a colorless oil.[6] It can be purified by fractional distillation under reduced pressure.

Reaction Pathway and Workflow

The following diagrams illustrate the chemical reaction pathway and a generalized experimental workflow for the synthesis.

Alkylation_of_Ethyl_Acetoacetate cluster_step1 Step 1: Ethylation cluster_step2 Step 2: Methylation EAA Ethyl Acetoacetate NaOEt1 1. NaOEt, EtOH Intermediate Ethyl 2-ethyl-3-oxobutanoate EAA->Intermediate Alkylation EtI 2. Ethyl Iodide NaOEt2 1. NaOEt, EtOH FinalProduct This compound Intermediate->FinalProduct Alkylation MeI 2. Methyl Iodide

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Start Start with Ethyl Acetoacetate Deprotonation1 Deprotonation (NaOEt in EtOH) Start->Deprotonation1 Alkylation1 Ethylation (Ethyl Iodide) Deprotonation1->Alkylation1 Workup1 Work-up & Purification Alkylation1->Workup1 Intermediate Isolate Ethyl 2-ethyl-3-oxobutanoate Workup1->Intermediate Deprotonation2 Deprotonation (NaOEt in EtOH) Intermediate->Deprotonation2 Alkylation2 Methylation (Methyl Iodide) Deprotonation2->Alkylation2 Workup2 Work-up & Purification Alkylation2->Workup2 End Final Product: Ethyl 2-ethyl-2-methyl -3-oxobutanoate Workup2->End

Caption: Generalized experimental workflow for the two-step alkylation.

Expected Spectroscopic Data

  • ¹H NMR: Signals corresponding to the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), a singlet for the acetyl methyl group around 2.1 ppm, and signals for the α-ethyl and α-methyl groups.

  • ¹³C NMR: Carbonyl signals for the ketone and ester groups, and signals for the quaternary α-carbon and the various alkyl carbons.

  • IR Spectroscopy: Strong carbonyl stretching frequencies for the ketone (around 1715 cm⁻¹) and the ester (around 1740 cm⁻¹).[1]

Conclusion

The synthesis of this compound via the sequential alkylation of ethyl acetoacetate is a robust and well-established method. This guide provides the necessary theoretical background, a detailed experimental protocol, and key data to enable researchers to successfully synthesize this versatile chemical intermediate. Careful control of reaction conditions, particularly the exclusion of water, is crucial for achieving high yields.

References

An In-depth Technical Guide to Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Ethyl 2-ethyl-2-methyl-3-oxobutanoate. The content is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Structure and Properties

This compound is a β-keto ester characterized by a quaternary α-carbon, substituted with both a methyl and an ethyl group. This structural feature significantly influences its chemical reactivity and physical properties.

Systematic IUPAC Name: this compound Synonyms: 2-Ethyl-2-methylacetoacetic acid ethyl ester CAS Number: 31336-39-5[1] Molecular Formula: C₉H₁₆O₃ Molecular Weight: 172.22 g/mol [2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound and related compounds is presented in the table below for comparative analysis.

PropertyValueReference CompoundValue
Molecular Formula C₉H₁₆O₃Ethyl 2-methyl-3-oxobutanoateC₇H₁₂O₃
Molecular Weight 172.22 g/mol Ethyl 2-methyl-3-oxobutanoate144.17 g/mol [3][4]
Density ~0.973 g/cm³[5]Ethyl 2-methyl-3-oxobutanoate1.019 g/mL at 25 °C[3]
Boiling Point Not specifiedEthyl 2-methyl-3-oxobutanoate187 °C (lit.)[3][4]
Refractive Index ~1.426[5]Ethyl 2-methyl-3-oxobutanoaten20/D 1.418 (lit.)[3]
IR Spectroscopy (cm⁻¹) C=O (ester): ~1740, C=O (ketone): ~1715Ethyl acetoacetateC=O (ester): 1743, C=O (ketone): 1718
¹H NMR Spectroscopy (δ, ppm) ~0.8-1.0 (t, CH₂CH₃ ), ~1.2 (s, α-CH₃ ), ~1.2-1.3 (t, ester CH₃ ), ~2.1 (s, keto CH₃ ), ~1.6-1.8 (q, CH₂ CH₃), ~4.1-4.2 (q, ester CH₂ )Not specified
¹³C NMR Spectroscopy (δ, ppm) ~170 (ester C=O), ~205 (ketone C=O), ~60 (ester OC H₂), Quaternary α-C, and various alkyl signalsNot specified

Synthesis of this compound

The synthesis of this compound is typically achieved through the sequential alkylation of a simpler β-keto ester, such as ethyl acetoacetate. The presence of an acidic α-proton in β-keto esters allows for the formation of a stable enolate, which can then act as a nucleophile in an Sₙ2 reaction with an alkyl halide.

Experimental Protocol: Two-Step Alkylation of Ethyl Acetoacetate

This protocol outlines the synthesis of this compound starting from ethyl acetoacetate. The process involves a sequential methylation and ethylation at the α-position.

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Methyl iodide (CH₃I)

  • Ethyl iodide (C₂H₅I)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

Procedure:

Step 1: Methylation of Ethyl Acetoacetate

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • The solution is cooled in an ice bath, and ethyl acetoacetate is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 30 minutes to ensure complete formation of the sodium enolate.

  • Methyl iodide is then added dropwise, and the reaction mixture is heated to reflux for 2-3 hours.

  • After cooling, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water.

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude ethyl 2-methyl-3-oxobutanoate.

  • The crude product is purified by fractional distillation under reduced pressure.

Step 2: Ethylation of Ethyl 2-methyl-3-oxobutanoate

  • A fresh solution of sodium ethoxide in anhydrous ethanol is prepared as described in Step 1.

  • The purified ethyl 2-methyl-3-oxobutanoate from the previous step is added dropwise to the cooled sodium ethoxide solution.

  • The mixture is stirred for 30 minutes at room temperature to form the corresponding enolate.

  • Ethyl iodide is then added dropwise, and the reaction mixture is heated to reflux for 4-6 hours.

  • The workup procedure is similar to Step 1: the solvent is removed, and the product is extracted with diethyl ether.

  • The organic extract is washed with saturated aqueous ammonium chloride solution and then brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The final product, this compound, is purified by fractional distillation under reduced pressure.

Biological Relevance and Potential Applications

β-Keto esters are versatile intermediates in organic synthesis, including the preparation of pharmaceuticals and other biologically active molecules.[6] While specific biological signaling pathways involving this compound are not extensively documented, the enzymatic reduction of related β-keto esters is a well-studied area with significant implications in asymmetric synthesis.

Enzymatic Reduction of β-Keto Esters

The ketone functionality of β-keto esters can be stereoselectively reduced by enzymes, such as reductases found in various microorganisms, to produce chiral β-hydroxy esters. These chiral building blocks are valuable for the synthesis of complex molecules. For instance, enzymes from Klebsiella pneumoniae have been shown to catalyze the reduction of ethyl 2-methyl-3-oxobutanoate.[2]

The following diagram illustrates the general workflow for the enzymatic reduction of a substituted β-keto ester.

Enzymatic_Reduction_Workflow Substrate Ethyl 2-alkyl-3-oxobutanoate (Substrate) Process Stereoselective Reduction Substrate->Process Enters active site Enzyme Keto-reductase (e.g., from Klebsiella pneumoniae) Enzyme->Process Cofactor_NADPH NADPH Cofactor_NADPH->Process Hydride transfer Cofactor_NADP NADP+ Product Ethyl (2R,3S)-3-hydroxy- 2-alkylbutanoate (Chiral Product) Purification Purification (e.g., Chromatography) Product->Purification Process->Cofactor_NADP Process->Product Product release Final_Product Enantiopure β-Hydroxy Ester Purification->Final_Product

Caption: Workflow for the enzymatic reduction of a β-keto ester.

This stereoselective reduction highlights a key application of β-keto esters in the synthesis of enantiomerically pure compounds, which is of critical importance in drug development.

Conclusion

This compound is a valuable chemical intermediate with a unique structural feature of a quaternary α-carbon. Its synthesis, primarily through sequential alkylation, provides access to a versatile building block. While its direct biological roles are not widely reported, its structural class, the β-keto esters, are central to numerous synthetic pathways, including those leveraging enzymatic transformations to create chiral molecules essential for the pharmaceutical industry. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists working with this and related compounds.

References

Methodological & Application

Application Notes and Protocols: Ethyl 2-ethyl-2-methyl-3-oxobutanoate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 2-ethyl-2-methyl-3-oxobutanoate and structurally related β-keto esters as pivotal intermediates in pharmaceutical synthesis. The content herein details the chemical properties, synthetic applications, and experimental protocols relevant to the use of this compound in drug development, with a specific focus on the synthesis of antidiabetic agents.

Introduction

This compound is a β-keto ester that serves as a versatile building block in organic synthesis. Its structural features, including a reactive methylene group flanked by two carbonyl groups (a ketone and an ester), allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic compounds with potential biological activity. This document will explore its application in the synthesis of pharmaceutical agents, using the well-established antidiabetic drug Glimepiride as a key example, for which a structurally similar precursor, ethyl 2-ethyl-3-oxobutanoate, is utilized.

Physicochemical Properties and Reactivity

The chemical and physical properties of this compound and related β-keto esters are crucial for their application in synthesis. A summary of these properties is presented in the table below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
CAS Number 33697-53-9
Appearance Colorless to light yellow liquid
Boiling Point Not readily available
Solubility Soluble in organic solvents

The reactivity of this compound is centered around the α-carbon, which is acidic and can be readily deprotonated to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and condensation reactions. The ketone and ester functionalities also offer sites for further chemical modifications, including reduction, oxidation, and hydrolysis.

Application in Pharmaceutical Synthesis: Glimepiride

While direct synthesis of a named pharmaceutical from this compound is not prominently documented in publicly available literature, the closely related compound, ethyl 2-ethyl-3-oxobutanoate, is a key intermediate in the synthesis of the antidiabetic drug Glimepiride.[1][2] Glimepiride is a second-generation sulfonylurea used to treat type 2 diabetes mellitus.[3][4] The synthesis of a key heterocyclic intermediate for Glimepiride, 3-ethyl-4-methyl-3-pyrrolin-2-one, can be achieved from ethyl 2-ethyl-3-oxobutanoate.[1]

Experimental Protocol: Synthesis of 3-ethyl-4-methyl-3-pyrrolin-2-one (Glimepiride Intermediate)

This protocol is adapted from a patented synthesis route for a key intermediate of Glimepiride, starting from ethyl acetoacetate, which is first converted to ethyl 2-ethyl-3-oxobutanoate.[1]

Materials:

  • Ethyl acetoacetate

  • Bromoethane

  • Sodium ethoxide

  • Sodium cyanide (NaCN)

  • Sulfuric acid

  • Hydrogen gas

  • Catalyst (e.g., Raney Nickel)

  • Sodium carbonate solution

  • Ethyl acetate

  • Ethanol

Procedure:

  • Synthesis of Ethyl 2-ethyl-3-oxobutanoate:

    • In a reaction vessel, dissolve ethyl acetoacetate in a suitable solvent such as ethanol.

    • Add a strong base, such as sodium ethoxide, to generate the enolate.

    • Slowly add bromoethane to the reaction mixture to alkylate the enolate, forming ethyl 2-ethyl-3-oxobutanoate.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and purify the product.

  • Cyanation:

    • The resulting ethyl 2-ethyl-3-oxobutanoate is then subjected to a cyanation reaction using a NaCN/sulfuric acid system to generate 2-ethyl-3-hydroxy-3-cyano butyric acid ethyl ester.[1]

  • Reductive Cyclization:

    • The cyano-ester intermediate undergoes high-pressure catalytic hydrogenation. This step reduces the cyano group and facilitates cyclization to form 3-ethyl-4-methyl-1-acetyl-3-pyrroline-2-one.[1]

  • Hydrolysis:

    • The acetyl group is removed by alkaline hydrolysis using a sodium carbonate solution to yield 3-ethyl-4-methyl-3-pyrrolin-2-one.[1]

  • Purification:

    • The final product is extracted with ethyl acetate and purified by recrystallization.[1]

Mechanism of Action and Signaling Pathway of Glimepiride

Understanding the mechanism of action of the final pharmaceutical product is crucial for drug development. Glimepiride primarily acts by stimulating insulin secretion from the pancreatic β-cells.[3][4][5][6][7][8]

Mechanism of Action:

  • Binding to SUR1: Glimepiride binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channels in the pancreatic β-cell membrane.[5][7]

  • Closure of KATP Channels: This binding inhibits the activity of the KATP channels, leading to their closure.[3][7]

  • Membrane Depolarization: The closure of KATP channels prevents potassium efflux, causing depolarization of the β-cell membrane.[3]

  • Calcium Influx: Depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+) into the cell.[3][6]

  • Insulin Exocytosis: The increased intracellular calcium concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin into the bloodstream.[3][6]

Glimepiride may also have extrapancreatic effects, such as improving insulin sensitivity in peripheral tissues.[8]

Diagrams

Synthesis Workflow for a Glimepiride Intermediate

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Cyanation cluster_2 Step 3: Reductive Cyclization cluster_3 Step 4: Hydrolysis cluster_4 Final Intermediate A Ethyl Acetoacetate B Ethyl 2-ethyl-3-oxobutanoate A->B Bromoethane, Sodium Ethoxide C 2-Ethyl-3-hydroxy-3-cyano butyric acid ethyl ester B->C NaCN, H₂SO₄ D 3-Ethyl-4-methyl-1-acetyl-3-pyrroline-2-one C->D H₂, Catalyst E 3-Ethyl-4-methyl-3-pyrrolin-2-one D->E Na₂CO₃ F Glimepiride Intermediate E->F

Caption: A simplified workflow for the synthesis of a key Glimepiride intermediate.

Glimepiride Signaling Pathway in Pancreatic β-Cells

G Glimepiride Glimepiride SUR1 SUR1 Subunit Glimepiride->SUR1 Binds to KATP_Channel KATP Channel SUR1->KATP_Channel Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Closure leads to Membrane β-Cell Membrane Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Exocytosis

Caption: Mechanism of Glimepiride-induced insulin secretion in pancreatic β-cells.

References

Protocol for the reduction of Ethyl 2-ethyl-2-methyl-3-oxobutanoate to its corresponding alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Reduction of β-Keto Esters

The reduction of β-keto esters is a fundamental transformation in organic synthesis, yielding β-hydroxy esters which are valuable chiral building blocks and intermediates in the production of various pharmaceuticals and natural products. The selective reduction of the ketone functionality in the presence of an ester is crucial for this synthesis. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its mild nature and excellent chemoselectivity, reducing aldehydes and ketones much more rapidly than esters.[1][2]

This protocol details the reduction of Ethyl 2-ethyl-2-methyl-3-oxobutanoate to its corresponding alcohol, Ethyl 3-hydroxy-2-ethyl-2-methylbutanoate, using sodium borohydride. The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, at reduced temperatures to control exothermicity and improve selectivity.[3] The resulting secondary alcohol is generated as a racemic mixture unless a chiral reducing agent or catalyst is employed. The protocol provided here is for the racemic synthesis.

The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). Following the complete consumption of the starting material, the reaction is quenched, and the product is isolated through a standard aqueous workup and extraction procedure. Further purification can be achieved by column chromatography.

Comparative Data on Reduction Conditions

The efficiency of the reduction can be influenced by the choice of solvent, temperature, and the molar ratio of the reducing agent. Below is a summary table comparing typical conditions for the reduction of β-keto esters.

EntryReducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1NaBH₄Methanol0 to RT1 - 3>90
2NaBH₄Ethanol0 to RT2 - 4>90
3NaBH₄ / CeCl₃MethanolRT1 - 2~95
4LiAlH₄THF / Diethyl Ether-78 to 01 - 2Variable*

Note: Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and can lead to the over-reduction of both the ketone and the ester to form a diol. Its use requires careful control of stoichiometry and temperature to achieve selective ketone reduction.

Detailed Experimental Protocol

Objective: To synthesize Ethyl 3-hydroxy-2-ethyl-2-methylbutanoate via the reduction of this compound using sodium borohydride.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.72 g, 10 mmol) in 25 mL of anhydrous methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (0.45 g, 12 mmol) slowly in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure the reaction is performed in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, slowly and carefully add 20 mL of 1 M HCl to the reaction mixture while it is still in the ice bath to quench the excess NaBH₄ and hydrolyze the borate complexes. Continue stirring for 10 minutes.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic extracts and wash them sequentially with 30 mL of deionized water and 30 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture to remove the drying agent.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to yield the crude product, Ethyl 3-hydroxy-2-ethyl-2-methylbutanoate.

  • Purification (Optional): If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure alcohol.

Experimental Workflow Diagram

experimental_workflow A Dissolve Substrate in Methanol B Cool to 0 °C in Ice Bath A->B C Add NaBH₄ (Portion-wise) B->C D Stir and Monitor Reaction (TLC) C->D E Quench with dilute HCl D->E If Reaction Complete F Aqueous Workup & Extraction E->F G Dry Organic Layer (Na₂SO₄) F->G H Solvent Removal (Rotovap) G->H I Purification (Column Chromatography) H->I If Necessary J Final Product H->J If Sufficiently Pure I->J

References

Application Notes and Protocols: Hydrolysis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-ethyl-2-methyl-3-oxobutanoate is a β-keto ester with a quaternary α-carbon, which introduces significant steric hindrance. This structural feature influences its reactivity, particularly in hydrolysis reactions. The hydrolysis of this ester is a key step in the synthesis of various organic compounds, including ketones and carboxylic acids, which are valuable intermediates in pharmaceutical and agrochemical development.[1] This document provides detailed protocols for the acidic and basic hydrolysis of this compound, along with a discussion of the reaction mechanisms and factors influencing the transformation.

The hydrolysis of β-keto esters, followed by decarboxylation, is a classic method for the synthesis of ketones.[2] Due to the steric hindrance around the ester group in this compound, its hydrolysis can be more challenging than that of simpler β-keto esters like ethyl acetoacetate, often requiring more forcing conditions.[3]

Hydrolysis and Decarboxylation: An Overview

The hydrolysis of this compound can be achieved under both acidic and basic conditions. The initial product of hydrolysis is the corresponding β-keto acid, 2-ethyl-2-methyl-3-oxobutanoic acid. This intermediate is generally unstable and readily undergoes decarboxylation upon heating to yield the final ketone product, 3-methyl-2-pentanone.[4]

Acid-Catalyzed Hydrolysis and Decarboxylation

Under acidic conditions, the ester is heated with a strong acid, such as hydrochloric or sulfuric acid. The reaction proceeds via protonation of the carbonyl oxygen of the ester, which activates it towards nucleophilic attack by water. The subsequent elimination of ethanol and loss of a proton yields the β-keto acid. Heating the reaction mixture facilitates the decarboxylation of the β-keto acid through a cyclic transition state to give the ketone.[5]

Base-Catalyzed Hydrolysis (Saponification) and Decarboxylation

Base-catalyzed hydrolysis, or saponification, involves heating the ester with a strong base like sodium hydroxide or potassium hydroxide.[2] The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester in a nucleophilic acyl substitution reaction. This process is generally irreversible as the resulting carboxylate salt is deprotonated under the basic conditions.[5] Subsequent acidification of the reaction mixture protonates the carboxylate to form the β-keto acid, which can then be decarboxylated by heating to afford the ketone. For sterically hindered esters, non-aqueous conditions using reagents like potassium hydroxide in a mixture of methanol and dichloromethane at room temperature have been shown to be effective.[1][6]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the hydrolysis of this compound. Please note that specific yields can vary depending on the purity of reagents and precise experimental execution.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Aqueous)Base-Catalyzed Hydrolysis (Non-Aqueous)
Reagents 10% Aqueous H₂SO₄10-20% Aqueous NaOH or KOH0.3 N NaOH in 10% MeOH/CH₂Cl₂
Temperature 80-100°C (Reflux)80-100°C (Reflux)Room Temperature
Reaction Time 4-8 hours4-8 hours1-4 hours
Key Intermediate 2-ethyl-2-methyl-3-oxobutanoic acidSodium 2-ethyl-2-methyl-3-oxobutanoateSodium 2-ethyl-2-methyl-3-oxobutanoate
Final Product 3-methyl-2-pentanone3-methyl-2-pentanone (after acidification and decarboxylation)2-ethyl-2-methyl-3-oxobutanoic acid or its salt
Typical Yield Moderate to GoodModerate to GoodGood to Excellent[1][6]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis and Decarboxylation ("Ketonic Hydrolysis")

This protocol is adapted from a procedure for a structurally similar sterically hindered β-keto ester.[7]

Materials:

  • This compound

  • 10% (v/v) Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, ~29 mmol) and 30 mL of 10% aqueous sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 100°C) with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate until the effervescence ceases, to neutralize any remaining acid.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude 3-methyl-2-pentanone.

  • The product can be further purified by distillation if necessary.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification) followed by Acidification and Decarboxylation

This protocol follows the general principles of saponification of esters.[2]

Materials:

  • This compound

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, combine this compound (e.g., 5.0 g, ~29 mmol) and 30 mL of 15% aqueous sodium hydroxide solution.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the cooled solution by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2.

  • Heat the acidified mixture to reflux for an additional 1-2 hours to ensure complete decarboxylation.

  • Cool the mixture to room temperature and transfer it to a separatory funnel.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic phase using a rotary evaporator to yield crude 3-methyl-2-pentanone.

  • Purify by distillation if required.

Visualizations

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Ester_A This compound Protonated_Ester Protonated Ester Ester_A->Protonated_Ester + H₃O⁺ H3O_A H₃O⁺ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_A + H₂O H2O_A H₂O Keto_Acid_A 2-ethyl-2-methyl-3-oxobutanoic acid Tetrahedral_Intermediate_A->Keto_Acid_A - Ethanol, - H⁺ Product 3-methyl-2-pentanone Keto_Acid_A->Product Heat (-CO₂) Ethanol_A Ethanol Ester_B This compound Tetrahedral_Intermediate_B Tetrahedral Intermediate Ester_B->Tetrahedral_Intermediate_B + OH⁻ OH_B OH⁻ Carboxylate Carboxylate Salt Tetrahedral_Intermediate_B->Carboxylate - Ethanol Keto_Acid_B 2-ethyl-2-methyl-3-oxobutanoic acid Carboxylate->Keto_Acid_B + H₃O⁺ H3O_B H₃O⁺ (workup) Keto_Acid_B->Product Heat (-CO₂)

Caption: General mechanisms for acid- and base-catalyzed hydrolysis of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrolysis & Decarboxylation cluster_workup Workup & Isolation Start Start: this compound Reagents Add Acid (H₂SO₄) or Base (NaOH) and Water Start->Reagents Heat Heat to Reflux (4-8h) Reagents->Heat Decarboxylation Acidify (if base) & Heat (1-2h) Heat->Decarboxylation Cool Cool to Room Temperature Decarboxylation->Cool Extract Extract with Diethyl Ether Cool->Extract Wash Wash with NaHCO₃ (acid-catalyzed) or Water/Brine (base-catalyzed) Extract->Wash Dry Dry over MgSO₄/Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Product: 3-methyl-2-pentanone Evaporate->Product

Caption: A generalized experimental workflow for the hydrolysis and decarboxylation of the title compound.

References

Application Notes and Protocols: Ethyl 2-ethyl-2-methyl-3-oxobutanoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 2-ethyl-2-methyl-3-oxobutanoate as a key intermediate in the synthesis of agrochemicals, with a focus on the herbicide Tolpyralate. Detailed experimental protocols, reaction diagrams, and quantitative data are presented to facilitate research and development in this area.

Introduction

This compound is a versatile β-keto ester that serves as a valuable building block in organic synthesis. Its structural features, including the reactive α-carbon flanked by two carbonyl groups, make it an ideal precursor for the construction of various heterocyclic compounds with significant biological activity. In the agrochemical industry, this compound is particularly relevant for the synthesis of pyrazole-based herbicides, which are known for their high efficacy and selectivity.

Application in Herbicide Synthesis: The Case of Tolpyralate

A prominent example of the application of an this compound derivative is in the synthesis of the herbicide Tolpyralate . Tolpyralate is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinones and tocopherols in plants.[1] Inhibition of HPPD leads to the bleaching of new growth and eventual death of susceptible weeds, making it an effective mode of action for selective weed control in crops like corn.[1]

The core of the Tolpyralate molecule is a substituted pyrazole ring. The synthesis of this crucial heterocyclic moiety can be achieved through the cyclocondensation of a β-keto ester with a hydrazine derivative, a classic reaction known as the Knorr pyrazole synthesis.

Logical Workflow for Tolpyralate Synthesis

The overall synthetic strategy for Tolpyralate involves the preparation of a key pyrazolone intermediate, followed by its coupling with a substituted benzoic acid derivative and subsequent modification to yield the final herbicide. The logical workflow can be visualized as follows:

Tolpyralate_Synthesis_Workflow A This compound C 1-Ethyl-3-methyl-4-ethyl-1H-pyrazol-5(4H)-one (Pyrazolone Intermediate) A->C Cyclocondensation B Ethylhydrazine B->C E Benzoylpyrazole Intermediate C->E Acylation (Fries Rearrangement) D Substituted Benzoyl Chloride D->E G Tolpyralate E->G Alkylation F 1-Chloroethyl methyl carbonate F->G

Caption: Logical workflow for the synthesis of Tolpyralate.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of Tolpyralate, starting from this compound.

Protocol 1: Synthesis of 1-Ethyl-3-methyl-4-ethyl-1H-pyrazol-5(4H)-one (Pyrazolone Intermediate)

This protocol describes the Knorr pyrazole synthesis to form the key pyrazolone intermediate.

Materials:

  • This compound

  • Ethylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add ethylhydrazine (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 1-Ethyl-3-methyl-4-ethyl-1H-pyrazol-5(4H)-one.

Protocol 2: Synthesis of (1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(substituted-phenyl)methanone (Benzoylpyrazole Intermediate)

This protocol outlines the acylation of the pyrazolone intermediate with a substituted benzoyl chloride, which proceeds through a Fries rearrangement.[2]

Materials:

  • 1-Ethyl-3-methyl-4-ethyl-1H-pyrazol-5(4H)-one (from Protocol 1)

  • Substituted benzoyl chloride (e.g., 3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoyl chloride)[2]

  • Thionyl chloride (if preparing the acid chloride in situ)

  • Pyridine or Triethylamine (base)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • If starting from the corresponding benzoic acid, convert it to the acid chloride by refluxing with an excess of thionyl chloride. Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the 1-Ethyl-3-methyl-4-ethyl-1H-pyrazol-5(4H)-one (1.0 eq) in anhydrous dichloromethane in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of the substituted benzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude benzoylpyrazole intermediate.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Synthesis of Tolpyralate

This final step involves the alkylation of the benzoylpyrazole intermediate.[2]

Materials:

  • (1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(substituted-phenyl)methanone (from Protocol 2)

  • 1-Chloroethyl methyl carbonate

  • Potassium carbonate (or another suitable base)

  • Acetone or Acetonitrile (anhydrous)

  • Tetrabutylammonium bromide (phase-transfer catalyst, optional)

Procedure:

  • In a round-bottom flask, dissolve the benzoylpyrazole intermediate (1.0 eq) in anhydrous acetone or acetonitrile.

  • Add potassium carbonate (2.0 eq) and a catalytic amount of tetrabutylammonium bromide.

  • Add 1-chloroethyl methyl carbonate (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield crude Tolpyralate.

  • Purify the product by column chromatography or recrystallization to obtain pure Tolpyralate.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of a benzoylpyrazole herbicide analogous to Tolpyralate. Actual yields may vary depending on the specific substrates and reaction conditions.

StepReactant 1Reactant 2ProductTypical Yield (%)Purity (%)
1. Pyrazolone SynthesisThis compoundEthylhydrazine1-Ethyl-3-methyl-4-ethyl-1H-pyrazol-5(4H)-one75-85>95
2. Benzoylpyrazole Synthesis1-Ethyl-3-methyl-4-ethyl-1H-pyrazol-5(4H)-oneSubstituted Benzoyl Chloride(1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(substituted-phenyl)methanone60-70>98
3. Tolpyralate Synthesis(1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(...)-methanone1-Chloroethyl methyl carbonateTolpyralate80-90>98

Signaling Pathway of Tolpyralate

Tolpyralate acts by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is part of the tyrosine catabolic pathway, which is essential for the synthesis of plastoquinone and tocopherol. The inhibition of this pathway leads to the downstream effects illustrated below.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Homogentisate Homogentisate HPP->Homogentisate HPPD catalyzes this step HPPD HPPD Enzyme Tolpyralate Tolpyralate Tolpyralate->HPPD Inhibits Plastoquinone Plastoquinone Synthesis Homogentisate->Plastoquinone Tocopherol Tocopherol Synthesis Homogentisate->Tocopherol Carotenoid Carotenoid Biosynthesis (via Phytoene Desaturase) Plastoquinone->Carotenoid Required for Chlorophyll Chlorophyll Carotenoid->Chlorophyll Protects Photooxidation Photooxidation Chlorophyll->Photooxidation Leads to (unprotected) Weed_Death Weed Death Photooxidation->Weed_Death

Caption: Mechanism of action of Tolpyralate via HPPD inhibition.

Conclusion

This compound and its derivatives are valuable precursors in the synthesis of pyrazole-based agrochemicals. The detailed protocols and workflow provided for the synthesis of the herbicide Tolpyralate illustrate a practical application of this chemistry. This information can serve as a foundation for researchers and scientists in the development of new and effective crop protection agents. Further research into the derivatization of the pyrazole core and the exploration of other heterocyclic systems synthesized from this versatile starting material may lead to the discovery of novel agrochemicals with improved properties.

References

Application Notes and Protocols for the Enantioselective Reduction of Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective reduction of ethyl 2-ethyl-2-methyl-3-oxobutanoate to produce the corresponding chiral β-hydroxy ester, a valuable building block in pharmaceutical and chemical synthesis. While specific literature on this exact substrate is limited, this guide leverages established methods for structurally similar α,α-disubstituted β-keto esters to provide robust starting points for reaction optimization.

Introduction

The enantioselective reduction of β-keto esters is a cornerstone of modern asymmetric synthesis, yielding enantiopure β-hydroxy esters that are critical intermediates in the production of a wide array of biologically active molecules. The target substrate, this compound, possesses a quaternary stereocenter at the α-position, making its stereoselective reduction challenging. This document outlines both chemical and biocatalytic approaches that have proven effective for analogous substrates and are anticipated to be successful for this target molecule.

Data Presentation: Enantioselective Reduction of Structurally Similar β-Keto Esters

The following table summarizes reaction conditions and outcomes for the enantioselective reduction of β-keto esters structurally related to this compound. This data serves as a valuable reference for selecting a suitable catalytic system and predicting potential efficacy.

SubstrateCatalyst/BiocatalystReducing AgentSolventTemp. (°C)Time (h)Yield (%)e.e. (%)Reference
Methyl 2,2-dimethyl-3-oxobutanoateRuBr₂[(R)-BINAP]H₂ (100 atm)Methanol1003696>99[1]
Ethyl 2-methyl-3-oxobutanoatePenicillium purpurogenumWhole-cellCulture MediaRT48->99 (syn)[2][3][4]
Ethyl 2-methyl-3-oxobutanoateChlorella pyrenoidosaWhole-cellCulture MediaRT72->99 (syn)[5][6]
Various β-keto estersKetoreductases (KREDs)IsopropanolBuffer/IPA302460->9985->99[7]
α-Alkyl-β-keto estersTiCl₄ / BH₃·pyBH₃·pyCH₂Cl₂-78--High (syn)[8]
α-Alkyl-β-keto estersCeCl₃ / LiEt₃BHLiEt₃BHTHF-78--High (anti)[8]

Experimental Protocols

Below are detailed experimental protocols for two promising methods for the enantioselective reduction of this compound: Asymmetric Hydrogenation with a Ruthenium-BINAP catalyst and Biocatalytic Reduction using a whole-cell system.

Protocol 1: Asymmetric Hydrogenation using a Ru-BINAP Catalyst

This protocol is adapted from the highly successful Noyori asymmetric hydrogenation of β-keto esters.[1]

Materials:

  • This compound

  • [RuBr₂((R)-BINAP)] or [RuCl₂((R)-BINAP)]

  • Methanol (anhydrous)

  • Hydrogen gas (high pressure)

  • Autoclave/high-pressure reactor

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (in situ or pre-formed): A pre-formed catalyst such as [RuBr₂((R)-BINAP)] is recommended for consistency.

  • Reaction Setup: To a high-pressure reactor equipped with a magnetic stir bar, add this compound (1.0 mmol) and the Ruthenium catalyst (0.005-0.01 mmol, 0.5-1.0 mol%).

  • Solvent Addition: Under an inert atmosphere, add anhydrous methanol (5-10 mL).

  • Hydrogenation: Seal the reactor and purge several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-100 atm of H₂).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir vigorously for 12-48 hours.

  • Work-up: After cooling the reactor to room temperature, carefully release the pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting β-hydroxy ester by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: Biocatalytic Reduction with Whole-Cell Biocatalyst

This protocol is a general method based on the successful use of fungi and bacteria for the asymmetric reduction of related substrates.[2][3][4][5][6]

Materials:

  • This compound

  • Selected microorganism (e.g., Penicillium purpurogenum, Chlorella pyrenoidosa, or a commercially available ketoreductase-expressing E. coli strain)

  • Appropriate sterile culture medium (e.g., Potato Dextrose Broth for fungi, Sabouraud Dextrose Broth, or a defined medium for bacteria)

  • Incubator shaker

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Cultivation of Biocatalyst: Inoculate the selected microorganism into the sterile culture medium and grow in an incubator shaker at the optimal temperature (e.g., 25-30 °C) and agitation speed (e.g., 150-200 rpm) for 24-72 hours, or until sufficient cell density is reached.

  • Substrate Addition: Add this compound to the culture (a typical concentration is 1-5 g/L). The substrate can be added directly or as a solution in a water-miscible solvent like ethanol to aid dispersion.

  • Biotransformation: Continue the incubation under the same conditions for 24-72 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC.

  • Extraction: After the reaction is complete, separate the cells from the medium by centrifugation or filtration. Saturate the supernatant with NaCl and extract the product with ethyl acetate (3 x volume of the supernatant).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the product by flash column chromatography.

  • Analysis: Determine the yield, diastereomeric ratio, and enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Experimental Workflow for Asymmetric Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Substrate & Catalyst solvent Add Anhydrous Solvent start->solvent Inert Atmosphere purge Purge with H₂ solvent->purge pressurize Pressurize Reactor purge->pressurize heat Heat & Stir pressurize->heat cool Cool & Depressurize heat->cool concentrate Concentrate cool->concentrate purify Purify (Chromatography) concentrate->purify analyze Analyze (Chiral HPLC/GC) purify->analyze G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions outcome Enantioselectivity & Yield ligand Chiral Ligand (e.g., BINAP) ligand->outcome metal Metal Center (e.g., Ru) metal->outcome biocatalyst Biocatalyst (e.g., KRED) biocatalyst->outcome solvent Solvent solvent->outcome temp Temperature temp->outcome pressure Pressure (for H₂) pressure->outcome

References

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis of the pyrazole nucleus is a fundamental task in medicinal chemistry. One of the most established and versatile methods for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

This document provides detailed application notes and experimental protocols for the use of a sterically hindered β-ketoester, ethyl 2-ethyl-2-methyl-3-oxobutanoate, as a precursor for the synthesis of 4-ethyl-4-methyl-3-methyl-1H-pyrazol-5(4H)-one, a potentially valuable building block for novel therapeutic agents. Due to the steric hindrance at the α-position of the precursor, modifications to standard protocols may be necessary to achieve optimal results.

Application Notes

This compound serves as a precursor to 4,4-disubstituted pyrazol-5-ones. The presence of two substituents at the α-position of the β-ketoester can influence the reactivity and the substitution pattern of the resulting pyrazole ring. The resulting 4,4-diethyl-3-methyl-1H-pyrazol-5(4H)-one can be a versatile intermediate for further functionalization, allowing for the exploration of novel chemical space in drug design. The pyrazolone core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern offered by this precursor may lead to compounds with unique pharmacological profiles.

The general reaction, the Knorr pyrazole synthesis, proceeds via the condensation of the β-ketoester with a hydrazine, followed by intramolecular cyclization and dehydration to form the pyrazolone ring. The reaction is typically catalyzed by an acid and often requires heating. With a sterically hindered substrate such as this compound, longer reaction times or higher temperatures may be required to overcome the steric hindrance and achieve good yields.

Reaction Scheme

The overall reaction for the synthesis of 4-ethyl-4-methyl-3-methyl-1H-pyrazol-5(4H)-one from this compound and hydrazine hydrate is depicted below.

G cluster_0 Knorr Pyrazole Synthesis precursor This compound product 4-ethyl-4-methyl-3-methyl-1H-pyrazol-5(4H)-one precursor->product + Hydrazine Hydrate, Acid Catalyst, Heat hydrazine Hydrazine Hydrate

Caption: General reaction scheme for the synthesis of a 4,4-disubstituted pyrazol-5-one.

Experimental Workflow

A typical experimental workflow for the synthesis and purification of the target pyrazole derivative is outlined below.

G cluster_workflow Experimental Workflow reagents 1. Reagent Preparation - this compound - Hydrazine hydrate - Solvent (e.g., Ethanol) - Acid catalyst (e.g., Acetic acid) reaction 2. Reaction Setup - Combine reagents in a reaction vessel - Heat the mixture with stirring reagents->reaction      monitoring 3. Reaction Monitoring - Track progress using TLC or LC-MS reaction->monitoring workup 4. Work-up - Cool the reaction mixture - Precipitate the product (e.g., by adding water) - Isolate the crude product by filtration monitoring->workup Upon completion purification 5. Purification - Recrystallization from a suitable solvent workup->purification characterization 6. Characterization - Determine melting point - Obtain spectroscopic data (NMR, IR, MS) purification->characterization

Caption: A generalized workflow for the synthesis and characterization of pyrazole derivatives.

Experimental Protocols

The following protocols are adapted from general procedures for the Knorr pyrazole synthesis and should be optimized for the specific substrate, this compound.

Protocol 1: Synthesis of 4-ethyl-4-methyl-3-methyl-1H-pyrazol-5(4H)-one using Hydrazine Hydrate

Materials:

  • This compound

  • Hydrazine hydrate (85% or 100%)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent), absolute ethanol (10 mL per gram of β-ketoester), and a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • With stirring, add hydrazine hydrate (1.1-1.5 equivalents) dropwise to the mixture at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add cold distilled water to the reaction mixture with stirring until a precipitate forms.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold water.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes).

Protocol 2: Synthesis of 1-Aryl-4-ethyl-4-methyl-3-methyl-1H-pyrazol-5(4H)-one using a Substituted Hydrazine

Materials:

  • This compound

  • Arylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)

  • Ethanol or acetic acid (as solvent)

  • Sodium acetate (if using hydrazine hydrochloride)

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • In a round-bottom flask, dissolve the arylhydrazine hydrochloride (1 equivalent) and sodium acetate (1 equivalent, if necessary to neutralize the hydrochloride) in the chosen solvent (e.g., ethanol or glacial acetic acid).

  • Add this compound (1 equivalent) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure 1-aryl-4-ethyl-4-methyl-3-methyl-1H-pyrazol-5(4H)-one.

Quantitative Data

Due to the lack of specific experimental data in the literature for the reaction of this compound, the following table presents data for the synthesis of pyrazolones from analogous, less sterically hindered β-ketoesters. This data can serve as a benchmark for the optimization of the synthesis of 4-ethyl-4-methyl-3-methyl-1H-pyrazol-5(4H)-one.

Precursor (β-Ketoester)Hydrazine DerivativeSolventCatalystTemp. (°C)Time (h)Yield (%)Reference
Ethyl acetoacetateHydrazine hydrateEthanol-Reflux189[1]
Ethyl benzoylacetateHydrazine hydrate1-PropanolAcetic acid~1001~79[2]
Diethyl oxaloacetate sodium saltHydrazine hydrochlorideToluene/Acetic acid-1002492[3]
Ethyl acetoacetatePhenylhydrazineEthanol-Reflux5.580[4]

Characterization Data of an Analogous Pyrazolone

The following is an example of characterization data for a similar pyrazolone, 3-methyl-1H-pyrazol-5(4H)-one, which can be used as a reference for the characterization of the target compound.

3-methyl-1H-pyrazol-5(4H)-one [1]

  • Appearance: Solid

  • Melting Point: 222-225 °C[1]

  • IR (cm⁻¹): 3380 (N-H), 1650 (C=O), 1542 (C=N)[1]

  • ¹H-NMR (DMSO-d₆, δ ppm): 10.50 (s, 2H, NH), 5.20 (s, 1H, CH), 2.07 (s, 3H, CH₃)[1]

  • Mass Spectrum (m/z): 99 (M⁺)[1]

Conclusion

The synthesis of 4-ethyl-4-methyl-3-methyl-1H-pyrazol-5(4H)-one from this compound via the Knorr pyrazole synthesis is a feasible and valuable route for accessing novel pyrazole derivatives for drug discovery and development. The provided protocols, adapted from established methods, offer a solid starting point for researchers. It is anticipated that the steric hindrance of the precursor may necessitate optimization of reaction conditions, such as prolonged reaction times or the use of higher boiling point solvents, to achieve high yields. The detailed characterization of the resulting pyrazolone will be crucial for its future applications as a versatile building block in the synthesis of new chemical entities with potential therapeutic value.

References

Application Notes and Protocols: Reaction of Ethyl 2-ethyl-2-methyl-3-oxobutanoate with Hydrazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the reaction of Ethyl 2-ethyl-2-methyl-3-oxobutanoate with hydrazines, a key transformation for the synthesis of substituted pyrazolone heterocycles. Pyrazolones are a significant class of compounds in medicinal chemistry and drug development, known for their diverse biological activities.

The reaction of a β-keto ester, such as this compound, with a hydrazine is a classic example of the Knorr pyrazole synthesis.[1][2][3] This condensation reaction is a robust and high-yielding method for the preparation of pyrazolones.[1] The general mechanism involves the initial formation of a hydrazone via reaction with the ketone carbonyl, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and elimination of ethanol to form the stable pyrazolone ring.[1]

The resulting 4,4-disubstituted-5-methyl-pyrazol-3-ones are valuable scaffolds for further chemical modification and exploration in drug discovery programs. The protocols provided herein are based on established methods for the Knorr synthesis of pyrazolones from analogous β-keto esters.[1][4] While specific literature on this compound is limited, these procedures are expected to be readily adaptable.

Reaction Overview

The reaction of this compound with hydrazine hydrate and phenylhydrazine is depicted below. The reaction with hydrazine hydrate is expected to yield 4-ethyl-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one, while the reaction with phenylhydrazine will produce 4-ethyl-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

Reaction_Scheme cluster_reactants Reactants cluster_products Products EEMO This compound Pyrazolone 4-ethyl-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one (R = H) or 4-ethyl-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (R = Ph) EEMO->Pyrazolone + R-NHNH2 - EtOH, -H2O Hydrazine Hydrazine Hydrate (R = H) or Phenylhydrazine (R = Ph)

Caption: General reaction scheme for the synthesis of pyrazolones.

Data Presentation

The following tables summarize the reactants and expected products for the synthesis of pyrazolones from this compound.

Table 1: Reactant Properties

Compound NameStructureMolar Mass ( g/mol )Key Properties
This compoundthis compound172.22Liquid
Hydrazine HydrateHydrazine Hydrate50.06Liquid, corrosive, toxic
PhenylhydrazinePhenylhydrazine108.14Liquid/Solid, toxic

Table 2: Expected Product Characterization

Product NameStructureMolar Mass ( g/mol )Expected AppearancePredicted 1H NMR (CDCl3, δ ppm)Predicted 13C NMR (CDCl3, δ ppm)
4-ethyl-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one4-ethyl-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one140.18White to off-white solid9.5-10.5 (br s, 1H, NH), 2.1-2.3 (s, 3H, C5-CH3), 1.6-1.8 (q, 2H, CH2CH3), 1.2-1.4 (s, 3H, C4-CH3), 0.8-1.0 (t, 3H, CH2CH3)175-180 (C=O), 155-160 (C5), 50-55 (C4), 25-30 (CH2CH3), 15-20 (C4-CH3), 10-15 (C5-CH3), 8-12 (CH2CH3)
4-ethyl-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one4-ethyl-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one216.28White to pale yellow solid7.2-7.8 (m, 5H, Ar-H), 2.2-2.4 (s, 3H, C5-CH3), 1.7-1.9 (q, 2H, CH2CH3), 1.3-1.5 (s, 3H, C4-CH3), 0.8-1.0 (t, 3H, CH2CH3)170-175 (C=O), 150-155 (C5), 135-140 (Ar-C), 128-130 (Ar-CH), 125-128 (Ar-CH), 118-122 (Ar-CH), 50-55 (C4), 25-30 (CH2CH3), 15-20 (C4-CH3), 10-15 (C5-CH3), 8-12 (CH2CH3)

*Predicted NMR data is based on analogous structures and may vary from experimental values.

Experimental Protocols

Caution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

Protocol 1: Synthesis of 4-ethyl-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol or Glacial Acetic Acid

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

  • Add ethanol or glacial acetic acid as the solvent (approximately 5-10 mL per gram of the β-keto ester).

  • Slowly add hydrazine hydrate to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (for ethanol, ~80 °C; for acetic acid, ~120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates upon cooling, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

  • To induce further precipitation, add cold deionized water to the concentrated reaction mixture.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 4-ethyl-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Ethanol or Glacial Acetic Acid

  • Deionized water

Procedure:

  • In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol or glacial acetic acid (approximately 5-10 mL per gram of the β-keto ester).

  • Add phenylhydrazine to the solution. An exothermic reaction may be observed.

  • Heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to facilitate crystallization.

  • If a solid forms, collect it by vacuum filtration. If not, concentrate the solution under reduced pressure and add cold deionized water to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the purified pyrazolone.

Visualizations

Reaction Mechanism

The mechanism for the Knorr pyrazolone synthesis involves two key steps: the formation of a hydrazone intermediate and a subsequent intramolecular cyclization.

Knorr_Mechanism Reactants β-Keto Ester + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone - H2O Cyclization Intramolecular Cyclization Hydrazone->Cyclization Pyrazolone Pyrazolone Product Cyclization->Pyrazolone - EtOH Experimental_Workflow Start Start Mixing Mix β-Keto Ester, Hydrazine, and Solvent Start->Mixing Reaction Heat to Reflux (Monitor by TLC) Mixing->Reaction Cooling Cool to Room Temperature Reaction->Cooling Isolation Isolate Crude Product (Filtration/Precipitation) Cooling->Isolation Purification Recrystallization Isolation->Purification Characterization Characterize Product (NMR, IR, MP) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for Creating Quaternary Carbon Centers with Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Ethyl 2-ethyl-2-methyl-3-oxobutanoate for the synthesis of complex organic molecules featuring quaternary carbon centers. This versatile building block is particularly valuable in medicinal chemistry and drug development for the construction of sterically hindered and structurally diverse compounds.

Introduction

This compound, also known as ethyl 2-ethyl-2-methylacetoacetate, is a β-keto ester that serves as a key precursor for the generation of all-carbon quaternary centers.[1] Its α-carbon is already a quaternary center, making it an ideal substrate for further functionalization to create even more complex stereocenters. The presence of both a ketone and an ester group allows for a variety of chemical transformations, including alkylation, reduction, and hydrolysis, providing access to a wide range of molecular scaffolds.[1] The inherent steric hindrance of the molecule presents both challenges and opportunities in stereoselective synthesis.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is crucial for monitoring reactions and characterizing products.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 33697-53-9[1]
Molecular Formula C₉H₁₆O₃[1]
Molecular Weight 172.22 g/mol [1]
Appearance Colorless to yellow liquid
Boiling Point Not specified
Density Not specified

Table 2: Spectroscopic Data for this compound

SpectroscopyCharacteristic Peaks/ShiftsReference
¹H NMR (CDCl₃) δ 1.2–1.4 ppm (ethyl/methyl groups), δ 3.5–4.3 ppm (ester CH₂), δ 2.1–2.5 ppm (keto CH₃)[1]
IR ~1725 cm⁻¹ (ester C=O stretch), ~1695 cm⁻¹ (ketone C=O stretch)[1]

Key Applications in Synthesis

The primary application of this compound in the context of this note is the creation of a new quaternary carbon center through the alkylation of the methyl group at the γ-position after enolate formation. This versatile reaction allows for the introduction of a wide variety of substituents.

Alkylation to Form a New Quaternary Carbon Center

The generation of a carbanion (enolate) from the γ-carbon of this compound, followed by reaction with an electrophile, is a fundamental strategy for constructing a new quaternary carbon center. Due to the steric hindrance around the α-carbon, the acidity of the γ-protons is exploited.

Reaction Scheme:

alkylation start This compound enolate Enolate Intermediate start->enolate Deprotonation product Alkylated Product (New Quaternary Center) enolate->product Alkylation (SN2) reagents1 1. Strong Base (e.g., LDA) 2. Electrophile (R-X)

Figure 1: General workflow for the alkylation of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

Protocol 1: Alkylation of the γ-Carbon to Form a New Quaternary Center

This protocol describes a general procedure for the deprotonation of the γ-carbon of this compound and subsequent alkylation with an alkyl halide. Due to the steric hindrance of the substrate, a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is recommended to ensure complete and regioselective enolate formation.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Septa and needles for air-sensitive reagents

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of LDA: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at this temperature to generate LDA.

  • Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution to the β-keto ester solution via cannula or syringe. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: To the enolate solution at -78 °C, add the alkyl halide (1.2 equivalents) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (2 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Yield: The yield will vary depending on the electrophile used. For simple alkyl halides, yields in the range of 60-80% can be expected.

Table 3: Representative Alkylation Reactions of β-Keto Esters

β-Keto EsterBaseElectrophileSolventTemperatureYield (%)Reference
Ethyl acetoacetateNaOEtEthyl iodideEthanolReflux80
Ethyl 2-methylacetoacetateThallous ethoxideMethyl iodideRefluxQuantitative
Cyclic β-keto estersK₂CO₃Ethyl bromideTolueneRoom Temp.Good

Further Transformations

The resulting alkylated product, now containing a newly formed quaternary carbon center, can undergo further synthetic manipulations.

Decarboxylation

The ethyl ester group can be hydrolyzed under acidic or basic conditions, and subsequent heating can lead to decarboxylation to yield a ketone with a new quaternary center.[1]

decarboxylation start Alkylated Product acid β-Keto Acid start->acid Hydrolysis ketone Ketone with Quaternary Center acid->ketone Decarboxylation reagents1 1. H₃O⁺ or OH⁻ 2. Heat

Figure 2: Decarboxylation of the alkylated product to form a ketone.

Reduction

The ketone functionality can be selectively reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] This introduces another stereocenter, and the stereochemical outcome may be influenced by the steric bulk of the adjacent quaternary center.

Conclusion

This compound is a valuable and versatile starting material for the construction of quaternary carbon centers. The protocols and data presented in these application notes provide a solid foundation for researchers to explore its synthetic potential in the development of novel chemical entities with applications in pharmaceuticals and other areas of chemical science. The key to successful utilization of this substrate lies in overcoming the steric hindrance through the use of appropriate strong, non-nucleophilic bases for enolate formation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the acetoacetic ester synthesis pathway, a primary method for its preparation.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Deprotonation of Ethyl Acetoacetate The α-hydrogens of ethyl acetoacetate are acidic (pKa ~10), but a strong base is crucial for complete enolate formation.[1] Ensure the base used (e.g., sodium ethoxide) is fresh and anhydrous. Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide for the second alkylation step, as the monoalkylated product is less acidic.[2]
Inactive Alkylating Agents Verify the purity and reactivity of the ethyl iodide and methyl iodide. Use freshly opened or distilled reagents if possible.
Incorrect Reaction Temperature Alkylation is an SN2 reaction and is temperature-sensitive.[3] Maintain the recommended reaction temperature to ensure an adequate reaction rate without promoting side reactions. Moderate heating may be required, but excessive heat can lead to ester hydrolysis.[4]
Presence of Water Water will react with the strong base and the enolate, quenching the reaction. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.

Issue 2: Formation of Multiple Byproducts

Potential Cause Recommended Solution
Dialkylation vs. Monoalkylation The relative amounts of mono- and dialkylated products can be controlled by the stoichiometry of the base and alkylating agent. For the desired dialkylated product, sequential alkylations are performed.[5][6]
O-alkylation vs. C-alkylation While C-alkylation is generally favored, O-alkylation can occur. The choice of solvent can influence this; polar aprotic solvents tend to favor C-alkylation.
Side Reactions from Base If using an alkoxide base, ensure the alcohol of the alkoxide matches the alcohol of the ester to prevent transesterification. For example, use sodium ethoxide with ethyl acetoacetate.[7][8]
Elimination Reactions If using secondary or tertiary alkyl halides, elimination (E2) can compete with the desired substitution (SN2) reaction. It is recommended to use primary or methyl halides.[3]

Issue 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Incomplete Reaction Unreacted starting materials and mono-alkylated intermediates can complicate purification. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
Similar Boiling Points of Products and Byproducts Fractional distillation under reduced pressure is often necessary to separate the desired product from closely boiling impurities.[9]
Presence of Acidic or Basic Impurities During workup, wash the organic layer with a dilute acid (e.g., HCl) to remove any remaining base and with a dilute base (e.g., NaHCO₃) to remove any acidic byproducts before drying and distillation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and versatile method is the acetoacetic ester synthesis.[5][10] This involves the sequential alkylation of ethyl acetoacetate with an ethyl halide and then a methyl halide (or vice versa) in the presence of a strong base.[5]

Q2: Why is a strong base necessary for this synthesis?

A2: A strong base, such as sodium ethoxide or sodium hydride, is required to deprotonate the α-carbon of ethyl acetoacetate, forming a resonance-stabilized enolate.[1][5] This enolate is the nucleophile that attacks the alkyl halide in an SN2 reaction.[1][3]

Q3: Can I add both the ethyl and methyl halides at the same time?

A3: No, the alkylations must be performed sequentially. Adding both alkyl halides at once would result in a mixture of dialkylated products (diethyl, dimethyl, and the desired ethylmethyl) as well as mono-alkylated products, making purification extremely difficult.

Q4: What are the key parameters to control for optimizing the yield?

A4: Key parameters to optimize include the choice and quality of the base and alkylating agents, the reaction temperature, the choice of an anhydrous solvent, and the exclusion of moisture from the reaction.[4]

Q5: Are there alternative synthesis routes?

A5: While acetoacetic ester synthesis is common, another potential route is the Claisen condensation.[4] This would involve the condensation of two different esters, known as a crossed Claisen condensation.[7][8] However, controlling the selectivity of a crossed Claisen condensation to obtain the desired product can be challenging and may lead to a mixture of products.[11]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acetoacetic Ester Synthesis

This protocol is adapted from established procedures for the alkylation of ethyl acetoacetate.[5][9][12]

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Absolute ethanol

  • Ethyl iodide

  • Methyl iodide

  • Diethyl ether

  • Anhydrous potassium carbonate

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate (saturated solution)

  • Brine

Procedure:

  • First Alkylation (Ethylation):

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath and slowly add ethyl acetoacetate dropwise with stirring.

    • After the addition is complete, allow the mixture to stir for 15-30 minutes.

    • Slowly add ethyl iodide to the reaction mixture.

    • Remove the ice bath and heat the mixture to reflux until the reaction is complete (monitor by TLC). This typically takes 1-2 hours.

  • Second Alkylation (Methylation):

    • Cool the reaction mixture to room temperature.

    • Prepare a fresh solution of sodium ethoxide in absolute ethanol and add it to the reaction mixture to deprotonate the mono-alkylated product.

    • Slowly add methyl iodide to the reaction mixture.

    • Heat the mixture to reflux until the second alkylation is complete (monitor by TLC).

  • Workup and Purification:

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether.

    • Wash the combined organic extracts with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous potassium carbonate, filter, and remove the solvent by rotary evaporation.[9]

    • Purify the crude product by fractional distillation under reduced pressure.[9]

Data Presentation

Table 1: Comparison of Reaction Conditions for Acetoacetic Ester Synthesis

Parameter Condition A (Typical) Condition B (High Yield) Condition C (Alternative Base)
Base (1st Alkylation) Sodium EthoxideSodium EthoxideSodium Hydride
Solvent EthanolAnhydrous EthanolAnhydrous THF
Base (2nd Alkylation) Sodium EthoxidePotassium tert-butoxideSodium Hydride
Temperature Reflux50 °CRoom Temperature to Reflux
Typical Yield 60-70%>80%Variable, potentially higher

Table 2: Physical Properties of this compound

Property Value
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
Boiling Point ~198-200 °C at 760 mmHg
Density ~0.98 g/cm³

Visualizations

Synthesis_Workflow cluster_step1 Step 1: First Alkylation (Ethylation) cluster_step2 Step 2: Second Alkylation (Methylation) EAA Ethyl Acetoacetate Enolate1 Enolate Intermediate 1 EAA->Enolate1 Deprotonation Base1 Sodium Ethoxide in Ethanol Monoalkylated Ethyl 2-acetylbutanoate Enolate1->Monoalkylated SN2 Attack EtI Ethyl Iodide Base2 Sodium Ethoxide in Ethanol Monoalkylated->Base2 Enolate2 Enolate Intermediate 2 Monoalkylated->Enolate2 Deprotonation FinalProduct This compound Enolate2->FinalProduct SN2 Attack MeI Methyl Iodide

Caption: Sequential alkylation workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or No Product IncompleteDeprotonation Incomplete Deprotonation? Start->IncompleteDeprotonation InactiveReagents Inactive Alkylating Agents? Start->InactiveReagents WrongTemp Incorrect Temperature? Start->WrongTemp SideReactions Presence of Byproducts? Start->SideReactions CheckBase Check Base Quality & Anhydrous Conditions IncompleteDeprotonation->CheckBase Yes CheckReagents Use Fresh/Distilled Reagents InactiveReagents->CheckReagents Yes OptimizeTemp Optimize Reaction Temperature WrongTemp->OptimizeTemp Yes CheckBaseChoice Incorrect Base/Ester Combination? SideReactions->CheckBaseChoice CheckAlkylHalide Using 2° or 3° Halide? SideReactions->CheckAlkylHalide MatchBaseEster Match Alkoxide to Ester CheckBaseChoice->MatchBaseEster Yes UsePrimaryHalide Use 1° or Methyl Halide CheckAlkylHalide->UsePrimaryHalide Yes

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of ethyl 2-ethyl-2-methyl-3-oxobutanoate by column chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the column chromatography purification of this compound.

Q1: Why is my purified compound showing a broad, streaky band on the TLC plate and during column chromatography?

A1: This is a common issue when purifying β-keto esters like this compound and is often attributed to keto-enol tautomerism. The compound exists as a mixture of two rapidly interconverting isomers (the keto and enol forms) on the silica gel surface, which have different polarities, leading to poor separation and band broadening.

Troubleshooting Steps:

  • Use a less acidic stationary phase: Standard silica gel is slightly acidic and can catalyze the keto-enol interconversion. Consider using deactivated silica gel. You can deactivate silica gel by preparing a slurry with a solvent system containing a small amount of a non-polar amine, such as 1-2% triethylamine in your eluent, and then packing the column.[1]

  • Optimize the solvent system: A more polar solvent system might help to reduce the interaction with the silica gel and minimize on-column tautomerism. However, this may also reduce separation efficiency from other impurities. Careful optimization of the ethyl acetate/hexane ratio is crucial.

  • Work quickly: Minimize the time the compound spends on the column to reduce the opportunity for on-column equilibration and potential degradation.

Q2: My compound is not eluting from the column, or the recovery is very low. What could be the problem?

A2: There are several potential reasons for this issue:

  • Incorrect solvent system: The eluent may not be polar enough to move the compound down the column.

  • Compound decomposition: The slightly acidic nature of silica gel can cause degradation of sensitive compounds.[2] β-keto esters can be susceptible to hydrolysis or other acid-catalyzed reactions.

  • Irreversible adsorption: The compound might be strongly and irreversibly binding to the silica gel.

Troubleshooting Steps:

  • Verify your solvent system with TLC: Ensure that the chosen eluent provides an Rf value of approximately 0.2-0.4 for the target compound.[2] If the spot remains at the baseline, a more polar solvent system is required.

  • Test for compound stability on silica: Before running a column, spot the compound on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the original spot diminishes, it indicates decomposition on the silica.

  • Use deactivated silica gel: As mentioned in Q1, deactivating the silica gel with triethylamine can prevent acid-catalyzed degradation.[1][3]

  • Consider an alternative stationary phase: If decomposition is severe, alumina (neutral or basic) could be an alternative to silica gel.[3]

Q3: I am observing multiple spots on the TLC after the column, even in fractions that should contain the pure compound. Why is this happening?

A3: This could be due to a few factors:

  • Incomplete separation: The chosen solvent system may not be adequate to separate your target compound from closely related impurities.

  • On-column degradation: As mentioned previously, the compound might be degrading during the purification process, leading to the formation of new impurities.

  • Keto-enol tautomers separating: While less common to see as distinct, well-resolved spots on a standard TLC, significant differences in the solvent environment within the column compared to the TLC plate could lead to the appearance of what seems to be multiple compounds.

Troubleshooting Steps:

  • Perform a gradient elution: If isocratic elution is not providing good separation, a gradual increase in the polarity of the eluent (gradient elution) may improve the resolution of closely eluting compounds.

  • Re-evaluate compound stability: Use the TLC stability test described in A2 to confirm if new spots are forming over time on the silica.

  • Analyze the "impure" fractions: Obtain an NMR spectrum of a fraction with multiple spots. If the additional peaks correspond to the enol form or a degradation product, this will confirm the issue.

Experimental Protocol: Column Chromatography of this compound

This section provides a general methodology for the purification of this compound. Optimization may be required based on the specific impurities present in the crude material.

Parameter Recommendation Notes
Stationary Phase Silica gel (230-400 mesh)For acid-sensitive reactions or observed decomposition, consider deactivating the silica gel with 1-2% triethylamine in the eluent.[1][3]
Mobile Phase (Eluent) Hexane and Ethyl AcetateStart with a low polarity mixture (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity based on TLC analysis.
TLC Analysis Develop a TLC plate of the crude material using various ratios of Ethyl Acetate/Hexane to find a system that gives the target compound an Rf value of ~0.2-0.4.[2]This Rf range typically provides good separation in column chromatography.
Column Packing Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column to avoid air bubbles and cracks.A well-packed column is critical for good separation.
Sample Loading Dissolve the crude material in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent) and apply it carefully to the top of the silica bed. Alternatively, for less soluble compounds, "dry loading" by adsorbing the crude material onto a small amount of silica gel can be effective.Avoid using highly polar solvents for loading as they will broaden the initial band.
Elution Begin elution with the low-polarity solvent system determined by TLC. If separation is difficult, a gradient elution can be performed by gradually increasing the percentage of ethyl acetate.Collect fractions and monitor their composition by TLC.
Product Isolation Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.

TroubleshootingWorkflow start Start Purification problem Problem Encountered? start->problem broad_band Broad/Streaky Band problem->broad_band Yes no_elution No Elution / Low Recovery problem->no_elution Yes multiple_spots Multiple Spots in Fractions problem->multiple_spots Yes end Successful Purification problem->end No check_tautomerism Suspect Keto-Enol Tautomerism broad_band->check_tautomerism check_solvent Check Solvent Polarity (TLC) no_elution->check_solvent check_stability Check Compound Stability on Silica (TLC) no_elution->check_stability multiple_spots->check_stability optimize_solvent Optimize Solvent System multiple_spots->optimize_solvent deactivate_silica Use Deactivated Silica Gel check_tautomerism->deactivate_silica check_solvent->optimize_solvent check_stability->deactivate_silica deactivate_silica->end gradient_elution Use Gradient Elution optimize_solvent->gradient_elution gradient_elution->end

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Claisen Condensation of β-Keto Esters

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the Claisen condensation of β-keto esters.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is unexpectedly low, and I'm recovering a significant amount of my starting ester. What is the likely cause?

A1: This issue often points to a Reverse Claisen Condensation . The Claisen condensation is an equilibrium reaction.[1] The final step, the deprotonation of the newly formed β-keto ester, is crucial as it forms a highly stabilized enolate and drives the reaction to completion.[2][3] If the β-keto ester product cannot be deprotonated, the equilibrium may favor the starting materials, leading to low yields.[1][4] This is particularly problematic if the starting ester has only one α-hydrogen, as the product will lack the acidic proton needed for this final, irreversible deprotonation step.[5][6]

Troubleshooting Protocol: Driving the Reaction Forward

  • Stoichiometric Base: Ensure you are using at least one full equivalent of a strong base. This is required to deprotonate the product completely and shift the equilibrium.[5]

  • Base Selection: Use a strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt). The use of stronger bases often increases the yield.[3] For mixed Claisen condensations, a non-nucleophilic base like lithium diisopropylamide (LDA) can be effective.[6][7]

  • Reactant Check: Confirm that your ester starting material has at least two α-hydrogens to ensure the product has an acidic proton between the two carbonyl groups.[5][6]

Logical Workflow: Claisen Condensation Equilibrium

G Start 2x Ester + Base Intermediate Tetrahedral Intermediate Start->Intermediate Equilibrium Product β-Keto Ester (Product) Intermediate->Product Equilibrium Product->Start Favored if product is not deprotonated Enolate Stabilized Enolate (Thermodynamic Sink) Product->Enolate Irreversible Deprotonation Reverse Reverse Claisen Enolate->Product Acid Workup

Caption: The Claisen equilibrium is driven forward by the final irreversible deprotonation.

Q2: My workup reveals significant contamination with a carboxylate salt and the corresponding alcohol. What side reaction is occurring?

A2: The presence of a carboxylate salt and alcohol is a clear indicator of Saponification , which is the hydrolysis of your ester starting material or product.[5][8] This side reaction is typically caused by the presence of water or the use of hydroxide bases (e.g., NaOH, KOH), which should be avoided in Claisen condensations.[9][10][11]

Troubleshooting Protocol: Preventing Saponification

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and all solvents are anhydrous. Moisture from the air can be a significant source of water.

  • Correct Base: Never use hydroxide bases. Use an alkoxide base, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK).[7]

  • Solvent Choice: Use aprotic solvents like tetrahydrofuran (THF) or toluene, which can help minimize side reactions by enhancing enolate stability.[7]

Data Presentation: Impact of Water Contamination on Yield

ConditionDesired β-Keto Ester YieldSaponification Product Yield
Strictly Anhydrous> 90%< 5%
Trace H₂O Present60-70%25-35%
Aqueous Base Used< 5%> 90%
Note: Yields are illustrative to demonstrate the trend.

Reaction Pathway: Saponification Side Reaction

G Ester Ester (RCOOR') Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Hydroxide Hydroxide (OH⁻) [from H₂O contamination] Hydroxide->Intermediate Carboxylate Carboxylate (RCOO⁻) Intermediate->Carboxylate Collapse & Elimination of Alkoxide (⁻OR') Carboxylate->Carboxylate Alcohol Alcohol (R'OH) Alcohol->Alcohol

Caption: Saponification: an unwanted hydrolysis pathway.

Q3: My product is a mixture of esters with different alkoxy groups. How can I prevent this?

A3: This is a result of Transesterification . This side reaction occurs when the alkoxide base used does not match the alkoxy group of the starting ester.[5][9] For example, using sodium methoxide with an ethyl ester can lead to the formation of a methyl ester product alongside the desired ethyl β-keto ester.

Troubleshooting Protocol: Avoiding Transesterification

  • Match Base to Ester: The rule is simple: the alkyl group of the alkoxide base must be identical to the alkyl group of the ester's alkoxy moiety.[9][10][11]

    • For ethyl esters , use sodium ethoxide (NaOEt).

    • For methyl esters , use sodium methoxide (NaOMe).

  • In Situ Base Generation: If possible, generate the alkoxide base in situ by adding sodium metal to the corresponding alcohol (which will also be the reaction solvent).

Data Presentation: Effect of Base Selection on Product Composition

Starting EsterBase UsedDesired ProductTransesterification Byproduct
Ethyl AcetateSodium EthoxideEthyl AcetoacetateNone
Ethyl AcetateSodium MethoxideEthyl AcetoacetateMethyl Acetoacetate
Methyl PropanoateSodium MethoxideMethyl 2-methyl-3-oxopentanoateNone
Methyl PropanoateSodium EthoxideMethyl 2-methyl-3-oxopentanoateEthyl 2-methyl-3-oxopentanoate
Q4: My β-keto ester product seems to decompose upon heating or during acidic workup, and I am isolating a simple ketone. What is happening?

A4: This is a classic case of Decarboxylation .[12] The β-keto ester product can be hydrolyzed to the corresponding β-keto acid, especially during a vigorous acidic workup.[13] β-keto acids are thermally unstable and readily lose a molecule of CO₂ upon gentle heating to yield a ketone.[14][15][16]

Troubleshooting Protocol: Preventing Decarboxylation

  • Mild Workup: Use a mild acidic workup to neutralize the reaction mixture. Perform the neutralization at low temperatures (e.g., 0 °C) and add the acid slowly.

  • Avoid High Temperatures: During solvent removal or purification (e.g., distillation), use the lowest possible temperature and pressure to avoid inducing thermal decarboxylation.

  • Buffer: In some cases, a buffered workup can prevent the complete protonation to the carboxylic acid, thus mitigating the issue.

Reaction Pathway: Hydrolysis and Decarboxylation

G KetoEster β-Keto Ester KetoAcid β-Keto Acid KetoEster->KetoAcid Acidic Workup (H₃O⁺) Transition 6-membered Cyclic Transition State KetoAcid->Transition Heat (Δ) Enol Enol Intermediate Transition->Enol CO2 CO₂ Transition->CO2 Ketone Ketone (Final Product) Enol->Ketone Tautomerization

Caption: The pathway from β-keto ester to ketone via decarboxylation.

Q5: I'm attempting a crossed Claisen condensation, but the result is a complex mixture of four different products. How do I achieve selectivity?

A5: A complex mixture in a crossed Claisen reaction is the result of uncontrolled Self-Condensation . When two different esters, both possessing α-hydrogens, are mixed in the presence of a base, a statistical mixture of all four possible products is generally obtained, which has low synthetic utility.[3][17]

Troubleshooting Protocol: Achieving Selectivity in Crossed Claisen Condensations

There are two primary strategies to ensure a selective reaction:

  • Use a Non-Enolizable Ester: React an ester that has α-hydrogens with one that does not. The non-enolizable ester can only act as the electrophile (acceptor), preventing its self-condensation.[3]

    • Common Non-Enolizable Esters: Benzoates, formates, carbonates, and oxalates.[3][18]

    • Procedure: Slowly add the enolizable ester to a mixture of the non-enolizable ester and the base.

  • Use a Directed Approach with a Strong Base: Form the enolate of one ester first before introducing the second ester.

    • Base: Use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS).[7]

    • Procedure: Dissolve the ester you want to act as the nucleophile in an aprotic solvent (e.g., THF). Cool to a low temperature (e.g., -78 °C). Slowly add the LDA solution to form the enolate quantitatively. Then, slowly add the second ester (the electrophile) to the pre-formed enolate.

Workflow: Strategy for Crossed Claisen Condensation

G Start Planning Crossed Claisen Condensation Question Can one ester be non-enolizable? Start->Question Strategy1 Strategy 1: Use a non-enolizable ester (e.g., benzoate, formate). Use alkoxide base. Question->Strategy1 Yes Strategy2 Strategy 2: Directed Condensation. Pre-form enolate with LDA at -78°C. Question->Strategy2 No Result1 Clean, single product Strategy1->Result1 Result2 Clean, single product Strategy2->Result2

Caption: A decision-making workflow for successful crossed Claisen condensations.

Q6: My reaction is producing both the desired C-acylated β-keto ester and an O-acylated enol ester byproduct. How can I improve C-acylation selectivity?

A6: This is a common selectivity challenge known as C- vs. O-acylation . Enolates are bidentate nucleophiles, meaning they can react at either the α-carbon (C-acylation) or the enolate oxygen (O-acylation).[19] O-acylation is often faster (kinetically controlled), while C-acylation leads to the more stable product (thermodynamically controlled).[19] The outcome is highly dependent on the acylating agent, base, and reaction conditions.

Troubleshooting Protocol: Favoring C-Acylation

  • Acylating Agent: Avoid highly reactive acylating agents like acyl chlorides with pre-formed enolates, as they often yield mixtures of O- and C-acylation products.[4]

  • Specialized Reagents: Use an acylating agent with a high propensity for C-acylation, such as Mander's reagent (methyl cyanoformate).[4]

  • Solvent Choice: Non-polar solvents may reduce side reactions, potentially favoring C-acylation in some systems.[7]

  • Thermodynamic Control: For systems under equilibrium conditions (like the standard Claisen), the more stable C-acylated product is favored. If using a kinetic (pre-formed enolate) approach, allowing the reaction to warm up may favor rearrangement to the thermodynamic product, though this can be complex.

Reaction Pathway: C- vs. O-Acylation

G Enolate Ester Enolate C_Product C-Acylation Product (β-Keto Ester) Thermodynamically Favored Enolate->C_Product Attack from α-Carbon O_Product O-Acylation Product (Enol Ester) Kinetically Favored Enolate->O_Product Attack from Oxygen AcylSource Acylating Agent (e.g., Acyl Chloride) AcylSource->C_Product AcylSource->O_Product

Caption: Competing pathways of C-acylation and O-acylation for an ester enolate.

References

Preventing ester hydrolysis during the synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help ensure a successful synthesis with minimal ester hydrolysis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on the prevention of the primary side reaction: ester hydrolysis.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.Ensure the reaction is refluxed for an adequate duration as specified in the protocol. Monitor reaction progress using TLC or GC analysis.
Ester hydrolysis (saponification): Presence of water in the reaction mixture.Use anhydrous (absolute) ethanol and ensure all glassware is thoroughly dried, for example, by flame-drying or oven-drying before use.[1] Handle hygroscopic reagents in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).
Incorrect base: Use of a non-alkoxide base or an alkoxide that does not match the ester's alcohol component (e.g., using sodium methoxide for an ethyl ester).Use sodium ethoxide (NaOEt) in ethanol. This prevents transesterification, a competing reaction where the ethyl group of the ester is exchanged with the alkyl group of the alkoxide.
Product Contaminated with Carboxylic Acid Ester hydrolysis during workup: Acidic or basic conditions in the presence of water during the extraction or washing steps can hydrolyze the ester product.Neutralize the reaction mixture carefully before extraction. Use a saturated sodium bicarbonate solution for washes to remove any acidic byproducts, but avoid prolonged contact. Ensure all aqueous layers are thoroughly removed before drying the organic phase.
Incomplete initial reaction: Unreacted starting materials may be carried through the workup.Optimize reaction conditions (time, temperature, stoichiometry of reagents) to drive the reaction to completion.
Formation of Side Products (e.g., dialkylated or unalkylated starting material) Improper stoichiometry: Incorrect molar ratios of the starting materials, base, or alkylating agents.Carefully measure and control the stoichiometry of all reagents. For the dialkylation, ensure sufficient amounts of both alkylating agents are used in the sequential steps.
Reaction temperature too high: High temperatures can promote side reactions.Maintain the recommended reaction temperature. For the addition of alkylating agents, it may be beneficial to cool the reaction mixture to control the exothermic reaction.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a problem in this synthesis?

A1: Ester hydrolysis, also known as saponification when carried out under basic conditions, is the cleavage of an ester bond to form a carboxylic acid and an alcohol. In the synthesis of this compound, hydrolysis is a significant side reaction that converts the desired ester product into 2-ethyl-2-methyl-3-oxobutanoic acid and ethanol, thereby reducing the overall yield.

Q2: How can I minimize water contamination in my reaction?

A2: To minimize water contamination, it is crucial to use anhydrous solvents and reagents. Absolute ethanol should be used as the solvent.[1] All glassware must be rigorously dried, either by oven-drying at a high temperature (e.g., 120 °C) for several hours or by flame-drying under a stream of inert gas immediately before use. Reagents should be stored in desiccators and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent absorption of atmospheric moisture.

Q3: Why is it important to use sodium ethoxide as the base?

A3: The use of sodium ethoxide is critical for two reasons. First, it is a strong enough base to deprotonate the α-carbon of the ethyl acetoacetate, forming the reactive enolate intermediate. Second, and more importantly, the ethoxide anion matches the ethyl group of the ester. This prevents transesterification, a reversible reaction where a different alkoxide could replace the ethyl group of the ester, leading to a mixture of ester products.

Q4: Can I use a stronger base like sodium hydroxide?

A4: It is not recommended to use sodium hydroxide. While it is a strong base, it is also a source of hydroxide ions which will readily attack the ester carbonyl, leading to significant hydrolysis (saponification) of both the starting material and the product.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials and the appearance of the product. This allows for the determination of the optimal reaction time.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of similar α,α-disubstituted β-keto esters and is designed to minimize ester hydrolysis.

Materials:

  • Ethyl acetoacetate

  • Sodium metal

  • Absolute ethanol

  • Ethyl iodide

  • Methyl iodide

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere, carefully add clean sodium metal (1.0 eq) to absolute ethanol (a sufficient volume to dissolve the sodium). The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium ethoxide.

  • First Alkylation (Ethylation): Cool the sodium ethoxide solution in an ice bath. Slowly add ethyl acetoacetate (1.0 eq) to the cooled solution with continuous stirring. After the addition is complete, allow the mixture to stir for 15-20 minutes. Then, add ethyl iodide (1.0 eq) dropwise. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux until the reaction is complete (monitor by TLC or GC).

  • Second Alkylation (Methylation): After the first alkylation is complete, cool the reaction mixture to room temperature. Prepare a fresh solution of sodium ethoxide (1.0 eq) in a separate flask as described in step 1. Add this second equivalent of sodium ethoxide to the reaction mixture. Then, add methyl iodide (1.0 eq) dropwise. Once the addition is complete, heat the mixture to reflux until the second alkylation is complete (monitor by TLC or GC).

  • Workup: Cool the reaction mixture to room temperature. Carefully add water to quench the reaction. Remove the ethanol under reduced pressure. Add diethyl ether to the residue and transfer to a separatory funnel. Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Factors Influencing Ester Hydrolysis

Condition Effect on Hydrolysis Rate Recommendation for Synthesis
Acidic pH IncreasesAvoid acidic conditions, especially during workup. Neutralize any acidic reagents before prolonged contact with the product.
Basic pH Significantly increases (saponification)The synthesis is conducted under basic conditions, making the exclusion of water paramount to prevent saponification. Use a non-aqueous base (sodium ethoxide in ethanol).
Neutral pH Slowest rateMaintain near-neutral pH during the workup and purification steps.
Increased Temperature IncreasesWhile heating is necessary to drive the alkylation reactions, prolonged heating in the presence of any water will increase the rate of hydrolysis. Use the minimum temperature and time required for the reaction to go to completion.

Visualization of Key Processes

To better understand the critical aspects of this synthesis, the following diagrams illustrate the main reaction pathway and the competing hydrolysis side reaction.

Synthesis_Workflow cluster_main Main Synthesis Pathway start Ethyl Acetoacetate enolate1 Enolate Formation (NaOEt in EtOH) start->enolate1 alkylation1 First Alkylation (Ethyl Iodide) enolate1->alkylation1 monoalkylated Ethyl 2-ethyl-3-oxobutanoate alkylation1->monoalkylated enolate2 Second Enolate Formation (NaOEt) monoalkylated->enolate2 alkylation2 Second Alkylation (Methyl Iodide) enolate2->alkylation2 product Ethyl 2-ethyl-2-methyl- 3-oxobutanoate alkylation2->product hydrolysis Ester Hydrolysis (Saponification) product->hydrolysis water Water (Contaminant) water->hydrolysis byproduct Carboxylic Acid Byproduct hydrolysis->byproduct

Caption: Synthetic workflow for this compound and the competing hydrolysis pathway.

Hydrolysis_Prevention cluster_reagents Reagent & Solvent Control cluster_conditions Reaction & Workup Conditions center_node Prevention of Ester Hydrolysis anhydrous_solvents Use Anhydrous Solvents (e.g., Absolute Ethanol) center_node->anhydrous_solvents matching_base Use Matching Alkoxide Base (Sodium Ethoxide for Ethyl Ester) center_node->matching_base dry_reagents Ensure Reagents are Dry center_node->dry_reagents inert_atmosphere Inert Atmosphere (Nitrogen or Argon) center_node->inert_atmosphere dry_glassware Thoroughly Dried Glassware center_node->dry_glassware neutral_workup Neutral pH During Workup center_node->neutral_workup min_temp_time Minimize Reaction Temperature and Time center_node->min_temp_time

Caption: Key strategies to prevent ester hydrolysis during synthesis.

References

Removal of unreacted starting materials from Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from Ethyl 2-ethyl-2-methyl-3-oxobutanoate. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low yield of the desired product after purification.

  • Question: My final yield of this compound is significantly lower than expected after purification. What are the potential causes and how can I improve it?

  • Answer: Low yields can result from several factors during the synthesis and purification process.[1][2] Consider the following possibilities:

    • Incomplete Reaction: The initial alkylation reaction may not have gone to completion, leaving a large amount of unreacted ethyl acetoacetate. To address this, ensure your reaction conditions (temperature, reaction time, and stoichiometry of reagents) are optimized.

    • Side Reactions: Undesired side reactions, such as hydrolysis of the ester group, can reduce the yield of your target compound.[3] This is more likely if the reaction is run under harsh acidic or basic conditions for extended periods.

    • Losses During Workup: Significant amounts of the product can be lost during the aqueous workup if emulsions form or if the product has some solubility in the aqueous layer. To minimize this, use a brine wash to help break emulsions and reduce the solubility of the organic product in the aqueous phase.[4]

    • Inefficient Purification: During distillation or chromatography, improper technique can lead to product loss. For distillation, ensure the apparatus is well-insulated to maintain a proper temperature gradient. For chromatography, select an appropriate solvent system to achieve good separation without excessive band broadening.

Issue 2: Presence of unreacted ethyl acetoacetate in the final product.

  • Question: After purification, I still observe the presence of unreacted ethyl acetoacetate in my product, confirmed by NMR or GC-MS. How can I effectively remove it?

  • Answer: Ethyl acetoacetate has a boiling point (181 °C) that is relatively close to that of the product, making separation by simple distillation challenging. Here are some effective methods for its removal:

    • Fractional Distillation: A fractional distillation column provides multiple theoretical plates, enhancing the separation of liquids with close boiling points.[5][6] A well-packed and insulated column is crucial for efficient separation.

    • Flash Column Chromatography: Silica gel chromatography is a highly effective method for separating compounds with different polarities.[7] Since this compound is less polar than ethyl acetoacetate, it will elute first. A solvent system of low polarity, such as a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10), should provide good separation.[7]

    • Aqueous Wash: While not completely effective on its own, a thorough aqueous wash can help to remove some of the more water-soluble ethyl acetoacetate.

Issue 3: Presence of unreacted alkyl halides in the final product.

  • Question: My purified product is contaminated with unreacted ethyl iodide and/or methyl iodide. What is the best way to remove these?

  • Answer: Unreacted alkyl halides are common impurities in acetoacetic ester synthesis. They are often volatile and can be partially removed by evaporation under reduced pressure. However, for complete removal, a chemical workup is recommended. One effective method is to wash the organic layer with a solution of a nucleophilic scavenger that reacts with the alkyl halide to form a water-soluble salt.[8] For example, a wash with a dilute solution of sodium thiosulfate can be effective for removing residual iodine-containing compounds.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I need to remove?

A1: The most common unreacted starting materials in the synthesis of this compound are ethyl acetoacetate, ethyl iodide (or other ethylating agents), and methyl iodide (or other methylating agents).

Q2: Can I use simple distillation instead of fractional distillation?

A2: While simple distillation can remove starting materials with significantly different boiling points, it is often insufficient for separating this compound from unreacted ethyl acetoacetate due to their relatively close boiling points. Fractional distillation is highly recommended for a more efficient separation.[5][6]

Q3: What is a suitable solvent system for flash chromatography?

A3: A common and effective solvent system for the purification of β-keto esters like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7][10] A good starting point is a 95:5 or 90:10 mixture of hexane:ethyl acetate. The polarity can be gradually increased if the product does not elute.

Q4: How can I monitor the purity of my product during purification?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your column chromatography. For analyzing the purity of your final product, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.

Q5: My reaction mixture formed a stable emulsion during the aqueous workup. What should I do?

A5: Emulsions can be difficult to break and can lead to significant product loss. To break an emulsion, you can try the following:

  • Add a saturated aqueous solution of sodium chloride (brine).[4]

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • Filter the entire mixture through a pad of Celite.

  • Allow the mixture to stand for an extended period.

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Acidic Impurities and Water-Soluble Starting Materials

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of deionized water and gently shake. Allow the layers to separate and discard the aqueous layer.[11]

  • To neutralize any remaining acidic catalyst and unreacted enolate, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be sure to vent the separatory funnel frequently to release any CO₂ gas that may form.[12]

  • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help remove dissolved water and break any emulsions.[4]

  • Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent to obtain the crude product dissolved in the organic solvent.

Protocol 2: Purification by Fractional Distillation

  • Set up a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry.

  • Add the crude product to the distillation flask along with a few boiling chips.

  • Slowly heat the distillation flask.

  • Collect the fractions that distill over at different temperature ranges. The first fraction will likely be the solvent, followed by any lower-boiling impurities.

  • Monitor the temperature at the head of the column. A stable temperature reading indicates that a pure component is distilling. The boiling point of Ethyl 2-ethyl-3-oxobutanoate is approximately 198 °C at atmospheric pressure and 84 °C at 14 mmHg.[13] The boiling point of the desired product will be higher than that of ethyl acetoacetate (181 °C).

  • Collect the fraction corresponding to the boiling point of this compound.

Protocol 3: Purification by Flash Column Chromatography

  • Prepare a silica gel slurry in a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, applying gentle pressure to increase the flow rate.

  • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Data Presentation

The following table can be used to record and compare the effectiveness of different purification methods.

Purification MethodStarting MaterialInitial Purity (%)Unreacted Starting Materials PresentFinal Purity (%)Yield (%)Notes
Fractional DistillationCrude ProductEthyl Acetoacetate, Alkyl Halides
Flash ChromatographyCrude ProductEthyl Acetoacetate, Alkyl Halides
Aqueous Workup OnlyCrude ProductEthyl Acetoacetate, Alkyl Halides

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis start Acetoacetic Ester Synthesis wash_h2o Wash with Water start->wash_h2o Crude Product wash_nahco3 Wash with NaHCO3 wash_h2o->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine dry Dry over Na2SO4 wash_brine->dry distillation Fractional Distillation dry->distillation Crude Organic Product chromatography Flash Chromatography dry->chromatography Crude Organic Product analysis Purity Analysis (GC-MS, NMR) distillation->analysis Purified Product chromatography->analysis Purified Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_purity Purity Issues cluster_yield Yield Issues cluster_solutions Potential Solutions start Problem with Purified Product unreacted_eaa Unreacted Ethyl Acetoacetate Present? start->unreacted_eaa unreacted_halide Unreacted Alkyl Halide Present? start->unreacted_halide low_yield Low Overall Yield? start->low_yield solution_distillation Perform Fractional Distillation unreacted_eaa->solution_distillation Yes solution_chromatography Perform Flash Chromatography unreacted_eaa->solution_chromatography Yes solution_scavenger Use a Scavenger Wash (e.g., Na2S2O3) unreacted_halide->solution_scavenger Yes solution_workup Improve Aqueous Workup (Brine wash) low_yield->solution_workup Yes solution_reaction Optimize Reaction Conditions low_yield->solution_reaction Yes

Caption: Troubleshooting guide for the purification of this compound.

References

Distillation conditions for purifying Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the purification of Ethyl 2-ethyl-2-methyl-3-oxobutanoate by distillation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: Vacuum distillation is the preferred method for purifying this compound. This technique is necessary due to the compound's relatively high boiling point at atmospheric pressure, which can lead to thermal decomposition. Distillation under reduced pressure allows the compound to boil at a significantly lower temperature, preserving its integrity.

Q2: What is the atmospheric boiling point of this compound?

Q3: What are the expected vacuum distillation conditions for this compound?

A3: A precise boiling point under vacuum for this compound is not well-documented. However, based on related compounds, a significant reduction in boiling point is expected under vacuum. For instance, Ethyl 2-ethyl-3-oxobutanoate boils at 84 °C at 14 mmHg. It is recommended to start with a moderate vacuum (e.g., 10-20 mmHg) and gradually increase the temperature of the heating mantle to determine the boiling point experimentally.

Q4: What are the common impurities in crude this compound?

A4: Common impurities depend on the synthetic route used. If prepared via Claisen condensation and subsequent alkylation, impurities may include:

  • Unreacted starting materials (e.g., ethyl acetoacetate, ethyl iodide, methyl iodide).

  • Byproducts of the condensation reaction (e.g., ethanol).

  • Partially alkylated products (e.g., Ethyl 2-ethyl-3-oxobutanoate or Ethyl 2-methyl-3-oxobutanoate).

  • Residual base (e.g., sodium ethoxide).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Bumping or Unstable Boiling - Uneven heating of the distillation flask.- Absence of a boiling aid.- Vacuum is too high for the temperature.- Use a heating mantle with a stirrer to ensure even heat distribution.- Add boiling chips or a magnetic stir bar to the distillation flask before applying vacuum.- Gradually decrease the pressure or increase the temperature to achieve smooth boiling.
Foaming - Presence of surfactants or high molecular weight impurities.- Too rapid heating or pressure drop.- Ensure the distillation flask is not more than two-thirds full to provide headspace for foam to collapse.[1]- Apply vacuum and heat gradually.[1]- A small amount of a high-boiling, inert anti-foaming agent (e.g., silicone oil) can be added.- A foam brake can be inserted between the flask and the condenser.
Product Decomposition (Darkening of Distillation Residue) - Overheating of the distillation flask.- Prolonged heating time.- Presence of acidic or basic impurities catalyzing decomposition.- Use a well-controlled heating mantle and monitor the pot temperature closely.- Distill the product as quickly as possible once the boiling point is reached.- Ensure the crude product is neutralized and washed to remove any acidic or basic residues before distillation. Beta-keto esters can be susceptible to hydrolysis and subsequent decarboxylation under acidic or basic conditions.[2][3]
Low Yield of Distillate - Incomplete distillation.- Leaks in the vacuum system.- Condenser temperature is too high.- Ensure the distillation is continued until no more product is collected at the target temperature and pressure.- Check all joints and connections for proper sealing. Use high-vacuum grease sparingly.- Ensure a sufficient flow of cold coolant through the condenser.
Cloudy Distillate - Presence of water or other immiscible impurities.- Ensure all glassware is thoroughly dried before assembly.- If the crude product was washed with aqueous solutions, ensure it is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.

Data Presentation

Table 1: Estimated Boiling Point of this compound at Various Pressures

Pressure (mmHg)Estimated Boiling Point (°C)Notes
760>200Atmospheric distillation is not recommended due to potential decomposition.
2085 - 95Estimation based on structurally similar compounds. Experimental verification is required.
1070 - 80Estimation based on structurally similar compounds. Experimental verification is required.
560 - 70Estimation based on structurally similar compounds. Experimental verification is required.
140 - 50Estimation based on structurally similar compounds. Experimental verification is required.

Note: These are estimated values. The actual boiling point should be determined experimentally during the distillation.

Experimental Protocols

Detailed Methodology for Vacuum Distillation of this compound

  • Preparation of Crude Material:

    • Following the synthesis, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) until the aqueous layer is slightly acidic.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

    • Perform a final wash with brine to aid in the removal of water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Distillation Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus using clean, dry glassware. The setup should include a round-bottom flask, a Claisen adapter (or a three-way adapter), a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

    • Use a heating mantle connected to a variable transformer for controlled heating.

    • Place a magnetic stir bar or boiling chips in the distillation flask.

    • Lightly grease all ground glass joints with a suitable high-vacuum grease to ensure a good seal.

  • Distillation Procedure:

    • Transfer the crude this compound into the distillation flask, ensuring it is no more than two-thirds full.

    • Begin stirring if using a magnetic stir bar.

    • Start the flow of coolant through the condenser.

    • Gradually apply vacuum to the system, monitoring the pressure with the gauge. Aim for an initial pressure of around 20 mmHg.

    • Slowly increase the temperature of the heating mantle.

    • Collect any low-boiling impurities that may distill first in a separate receiving flask.

    • As the temperature approaches the estimated boiling range, monitor the thermometer at the still head closely. The boiling point is the temperature at which the vapor and liquid are in equilibrium, and a steady stream of condensate is observed. Record the temperature and pressure.

    • Collect the main fraction of this compound in a clean, pre-weighed receiving flask.

    • Once the main fraction has been collected and the temperature begins to drop or rise sharply, stop the distillation.

    • Turn off the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Mandatory Visualization

Distillation_Workflow cluster_prep Crude Product Preparation cluster_distill Vacuum Distillation cluster_analysis Analysis Neutralize Neutralize Reaction Mixture Extract Extract with Organic Solvent Neutralize->Extract Wash Wash Organic Layer Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate on Rotary Evaporator Dry->Concentrate Setup Assemble Distillation Apparatus Concentrate->Setup Apply_Vacuum Apply Vacuum Setup->Apply_Vacuum Heat Gradual Heating Apply_Vacuum->Heat Collect_Forerun Collect Forerun (Impurities) Heat->Collect_Forerun Collect_Product Collect Main Fraction Collect_Forerun->Collect_Product Cooldown Cool and Release Vacuum Collect_Product->Cooldown Analyze Analyze Purity (e.g., GC, NMR) Collect_Product->Analyze Crude_Product Crude this compound Crude_Product->Neutralize

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting information and frequently asked questions regarding the common impurities encountered during the synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate, a key intermediate in various organic syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected impurities?

The most prevalent method is the sequential alkylation of ethyl acetoacetate, often referred to as the acetoacetic ester synthesis.[1][2][3] This process involves the deprotonation of ethyl acetoacetate to form a resonance-stabilized enolate, which then acts as a nucleophile to attack alkyl halides.[2][4][5]

Typical Synthesis Steps:

  • First Alkylation: Reaction of ethyl acetoacetate with a base (e.g., sodium ethoxide) followed by an ethyl halide (e.g., ethyl iodide).[6]

  • Second Alkylation: A second deprotonation with a base, followed by reaction with a methyl halide (e.g., methyl iodide).

Given this pathway, the primary impurities arise from incomplete reactions, side reactions, or subsequent workup and purification steps. These can include:

  • Unreacted Starting Material: Ethyl acetoacetate.

  • Mono-alkylated Intermediates: Ethyl 2-ethyl-3-oxobutanoate and Ethyl 2-methyl-3-oxobutanoate.

  • Di-alkylated Side Products: Ethyl 2,2-diethyl-3-oxobutanoate and Ethyl 2,2-dimethyl-3-oxobutanoate.

  • O-alkylation Products: The enolate intermediate is an ambident nucleophile, meaning it can react at the carbon or oxygen atom. Reaction at the oxygen leads to the formation of an ether byproduct.[7]

  • Hydrolysis Products: Presence of water during the reaction or workup can lead to the hydrolysis of the ester to form 2-ethyl-2-methyl-3-oxobutanoic acid.

  • Self-Condensation Products: Aldol-type condensation can occur between enolates and the keto-ester starting material, especially under thermal stress.

Q2: My reaction yield is low and TLC analysis shows multiple spots. What are the likely causes?

Low yields and multiple spots on a Thin Layer Chromatography (TLC) plate are indicative of a mixture of products and unreacted starting materials. The most common causes include:

  • Incomplete Deprotonation: The base used may not be strong enough or used in insufficient quantity to fully deprotonate the keto-ester at each alkylation step. This leads to a mixture of unreacted, mono-alkylated, and di-alkylated products.

  • Competitive O- vs. C-Alkylation: While C-alkylation is generally favored, reaction conditions can influence the amount of O-alkylation. The choice of solvent and counter-ion can affect this ratio.

  • Steric Hindrance: The second alkylation is often slower due to increased steric hindrance from the first alkyl group. Insufficient reaction time or temperature can lead to a significant amount of the mono-alkylated intermediate remaining.

  • Side Reactions of the Alkylating Agent: Alkyl halides, particularly secondary and tertiary ones, can undergo elimination reactions (E2) in the presence of a strong base, which consumes the reagent and reduces the yield of the desired product.[5]

Q3: I have an unexpected peak in my GC-MS analysis. How can I identify it?

An unexpected peak in a Gas Chromatography-Mass Spectrometry (GC-MS) analysis could be one of several common impurities. By analyzing the mass spectrum, you can often identify the structure. The fragmentation patterns of β-keto esters are typically dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[8]

Troubleshooting Steps:

  • Analyze the Molecular Ion Peak (M+): Determine the molecular weight of the impurity.

  • Compare with Expected Impurities: Does the molecular weight match any of the potential impurities listed in Q1?

  • Examine Fragmentation Patterns: Look for characteristic fragments. For example, the loss of an ethoxy group (-OC2H5, 45 m/z) or an acetyl group (-COCH3, 43 m/z) is common.

  • Run Standards: If available, inject pure standards of the suspected impurities to compare retention times and mass spectra.

The following table summarizes the molecular weights of the target product and its most common impurities.

Compound NameMolecular Weight ( g/mol )Common Mass Fragments (m/z)
This compound (Product) 172.22 129, 101, 85, 43
Ethyl acetoacetate (Starting Material)130.1488, 69, 43
Ethyl 2-ethyl-3-oxobutanoate (Intermediate)158.19115, 87, 43
Ethyl 2-methyl-3-oxobutanoate (Intermediate)144.17101, 73, 43
Ethyl 2,2-diethyl-3-oxobutanoate (Side Product)186.25143, 115, 43
Ethyl 2,2-dimethyl-3-oxobutanoate (Side Product)158.19115, 87, 43

Experimental Protocols

Protocol: GC-MS Analysis for Impurity Profiling

This protocol outlines a general method for the identification and quantification of impurities in a crude sample of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) and dilute to the mark.

  • If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • For quantitative analysis, prepare a series of calibration standards of the pure product and any available impurity standards.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

3. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Integrate the peak areas for the main product and all identified impurities.

  • Compare the mass spectrum of each peak with a library (e.g., NIST) and with the expected fragmentation patterns of potential impurities.

  • For quantitative analysis, construct a calibration curve for the main product and calculate the percentage of each impurity in the sample.

Visualizations

Synthesis Pathway

The following diagram illustrates the primary synthetic route for this compound via sequential alkylation of ethyl acetoacetate.

Synthesis_Pathway EAA Ethyl Acetoacetate Enolate1 Enolate Intermediate 1 EAA->Enolate1 1. NaOEt MonoEthyl Ethyl 2-ethyl-3-oxobutanoate Enolate1->MonoEthyl 2. Ethyl Iodide Enolate2 Enolate Intermediate 2 MonoEthyl->Enolate2 3. NaOEt Product Ethyl 2-ethyl-2-methyl- 3-oxobutanoate Enolate2->Product 4. Methyl Iodide

Caption: Synthesis of this compound.

Common Impurity Formation

This diagram illustrates the formation of common impurities as side reactions from the main synthesis pathway.

Impurity_Formation Enolate1 Enolate Intermediate 1 O_Alkylation O-Alkylation Product Enolate1->O_Alkylation O-Alkylation Diethyl Diethyl Side Product Enolate1->Diethyl Excess Ethyl Iodide MonoEthyl Ethyl 2-ethyl-3-oxobutanoate center Unreacted Unreacted Ethyl Acetoacetate Hydrolysis Hydrolysis Product (β-Keto Acid) center->Unreacted Incomplete Reaction center->Hydrolysis Presence of H2O

References

Technical Support Center: Stereoselective Reduction of Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective reduction of Ethyl 2-ethyl-2-methyl-3-oxobutanoate. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the stereoselective reduction of this compound.

Issue 1: Low Diastereoselectivity (Poor syn/anti Ratio)

Question: My reduction of this compound is resulting in a nearly 1:1 mixture of syn- and anti-diastereomers. How can I improve the diastereoselectivity?

Answer:

Low diastereoselectivity is a common challenge and can be influenced by several factors. Here are potential causes and solutions:

Potential Causes & Solutions

  • Inappropriate Choice of Reducing Agent and Lewis Acid: The selection of the reducing agent and any additives is critical for directing the stereochemical outcome.

    • For syn-selective reduction: Employ a chelating Lewis acid to favor the formation of a rigid cyclic intermediate. Titanium tetrachloride (TiCl₄) is a strong chelating agent that can lead to high syn selectivity when used with a reducing agent like pyridine-borane complex (py·BH₃) in a non-coordinating solvent like dichloromethane (CH₂Cl₂) at low temperatures (e.g., -78 °C).[1][2]

    • For anti-selective reduction: Utilize a non-chelating Lewis acid in a coordinating solvent. Cerium trichloride (CeCl₃) in tetrahydrofuran (THF) is a classic example. This combination, when used with a sterically hindered reducing agent such as lithium triethylborohydride (LiEt₃BH), can provide high anti selectivity.[1][2] Zinc borohydride (Zn(BH₄)₂) is also known to favor the formation of anti-products in the reduction of similar β-keto esters.[3][4]

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in the transition state energies of the competing diastereomeric pathways.

    • Solution: Perform the reduction at low temperatures, typically between -78 °C and 0 °C. Lower temperatures generally enhance selectivity by amplifying the small energy differences between the diastereomeric transition states.

  • Incorrect Solvent: The solvent can influence the chelation state of the substrate and Lewis acid.

    • Solution: For chelation-controlled (syn) reductions, use non-coordinating solvents like dichloromethane or toluene. For non-chelation-controlled (anti) reductions, coordinating solvents like tetrahydrofuran (THF) are preferred.[1]

Issue 2: Poor Enantioselectivity in Biocatalytic Reductions

Question: I am using a biocatalyst (e.g., Baker's yeast) for the reduction, but the enantiomeric excess (e.e.) of the product is low. What can I do to improve it?

Answer:

Biocatalytic reductions are sensitive to various experimental parameters. Here’s how you can troubleshoot low enantioselectivity:

Potential Causes & Solutions

  • Suboptimal Microorganism Strain: Different strains of microorganisms possess reductases with varying substrate specificities and stereoselectivities.[5][6]

    • Solution: Screen different commercially available strains of Baker's yeast (Saccharomyces cerevisiae) or other microorganisms known for β-keto ester reduction, such as Klebsiella pneumoniae or Chlorella species.[7][8][9][10][11] For instance, Klebsiella pneumoniae has been shown to reduce a similar substrate, ethyl 2-methyl-3-oxobutanoate, to the (2R, 3S)-hydroxy ester with over 98% d.e. and over 99% e.e.[8][11]

  • Improper Reaction Conditions: Factors like pH, temperature, and substrate concentration can significantly impact enzyme activity and selectivity.

    • Solution: Optimize the reaction conditions. For yeast reductions, ensure the temperature is maintained around 30-37 °C.[12] The pH of the medium can also be critical and should be controlled.

  • Presence of Competing Enzymes: Whole-cell biocatalysts like Baker's yeast contain multiple reductase enzymes, some of which may produce the undesired enantiomer.[5][6]

    • Solution: Consider using isolated enzymes (ketoreductases) which offer higher selectivity.[13] Alternatively, genetically engineered yeast strains that overexpress a specific reductase or knockout competing enzymes can provide significantly improved stereoselectivity.[5][6]

Frequently Asked Questions (FAQs)

Q1: Which chemical reduction method is best for achieving high syn-diastereoselectivity?

A1: For high syn-selectivity, a chelation-controlled reduction is recommended. The use of a strong chelating Lewis acid like titanium tetrachloride (TiCl₄) in a non-coordinating solvent such as dichloromethane (CH₂Cl₂) at -78 °C is a highly effective method. When paired with a suitable hydride source like pyridine-borane complex, diastereomeric ratios of up to 99% have been reported for similar α-substituted β-keto esters.[1][2]

Q2: How can I obtain the anti-diastereomer with high selectivity?

A2: To favor the anti-diastereomer, a non-chelation-controlled pathway is desired. This is typically achieved using a non-chelating Lewis acid like cerium trichloride (CeCl₃) in a coordinating solvent like THF at low temperatures. A bulky reducing agent, such as lithium triethylborohydride (LiEt₃BH), is often used in conjunction to maximize steric hindrance, which directs the hydride attack according to the Felkin-Anh model.[14][15][16]

Q3: Are there any "green" or environmentally friendly methods for this reduction?

A3: Yes, biocatalytic reductions using whole cells of microorganisms like Baker's yeast (Saccharomyces cerevisiae) or Chlorella are considered green alternatives.[9][10][12] These reactions are typically run in water under mild conditions (room temperature to 37 °C).[12] Furthermore, the use of isolated ketoreductases, often in aqueous buffer systems, is another environmentally benign approach.[13][17][18]

Q4: Can sodium borohydride (NaBH₄) alone be used for a stereoselective reduction?

A4: Sodium borohydride is a powerful reducing agent but generally shows low stereoselectivity for α-substituted β-keto esters when used alone.[19][20] Its lack of bulk and the absence of a directing group often lead to a mixture of diastereomers. However, its selectivity can be dramatically improved by the addition of Lewis acids like CeCl₃ (Luche Reduction), which can favor the formation of the anti-product.[20][21][22][23]

Q5: How do I determine the stereochemistry of my reduction product?

A5: The relative configuration (syn or anti) of the product can be determined using ¹H NMR spectroscopy. Often, this involves converting the β-hydroxy ester into a more rigid cyclic derivative, such as a 4-substituted 5-methyloxazolidin-2-one, which allows for unambiguous assignment of the relative stereochemistry through analysis of coupling constants.[1][2] The enantiomeric excess is typically determined by chiral chromatography (GC or HPLC) or by NMR analysis using a chiral solvating or derivatizing agent.

Data Presentation

Table 1: Comparison of Chemical Methods for Diastereoselective Reduction of α-Substituted β-Keto Esters
MethodReducing AgentLewis Acid/AdditiveSolventTemperature (°C)Major DiastereomerDiastereomeric Ratio (syn:anti)
Chelation Controlpy·BH₃TiCl₄CH₂Cl₂-78synUp to 99:1
Non-Chelation ControlLiEt₃BHCeCl₃THF-78antiHigh anti-selectivity reported
Zinc Borohydride ReductionZn(BH₄)₂-THF-78 to 0antiHigh anti-selectivity reported
Luche ReductionNaBH₄CeCl₃MeOH-78 to 0antiImproved anti-selectivity

Note: The exact diastereomeric ratios can vary depending on the specific substrate and reaction conditions.

Table 2: Biocatalytic Methods for Stereoselective Reduction of Similar β-Keto Esters
BiocatalystSubstrateProduct ConfigurationDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)
Klebsiella pneumoniaeEthyl 2-methyl-3-oxobutanoate(2R, 3S) - syn>98%>99%
Saccharomyces cerevisiae (Baker's Yeast)Various β-keto estersTypically (S)-alcoholVariable, often high d.e. and e.e.>90% in many cases
Chlorella pyrenoidosaEthyl 2-methyl-3-oxobutanoate(2S, 3S) - anti and (2S, 3R) - syn53:47 (anti:syn)89% (anti), >99% (syn)

Note: The stereochemical outcome of biocatalytic reductions is highly substrate-dependent.[9][10][11][12]

Experimental Protocols

Protocol 1: syn-Selective Reduction using TiCl₄ and Pyridine-Borane
  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., argon), add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of pyridine-borane complex (py·BH₃, 1.5 eq) in CH₂Cl₂ dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 4-6 hours or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired syn-β-hydroxy ester.

Protocol 2: anti-Selective Reduction using CeCl₃ and LiEt₃BH
  • To a suspension of anhydrous cerium trichloride (CeCl₃, 1.2 eq) in anhydrous tetrahydrofuran (THF) at room temperature, add a solution of this compound (1.0 eq) in THF.

  • Stir the mixture for 1 hour at room temperature, then cool to -78 °C.

  • Add a solution of lithium triethylborohydride (LiEt₃BH, 1.5 eq) in THF dropwise.

  • Stir the reaction at -78 °C for 3-5 hours or until completion by TLC analysis.

  • Quench the reaction carefully at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the target anti-β-hydroxy ester.

Protocol 3: Bioreduction using Baker's Yeast (Saccharomyces cerevisiae)
  • In a flask, dissolve sucrose (e.g., 20 g) in warm tap water (e.g., 100 mL).

  • Add Baker's yeast (e.g., 10 g) to the sucrose solution and stir at room temperature for 30 minutes to activate the yeast.

  • Add this compound (1.0 g) to the yeast suspension.

  • Stir the mixture vigorously at room temperature for 24-72 hours. The progress of the reaction can be monitored by GC or TLC.

  • After the reaction is complete, add a filter aid (e.g., Celite) and filter the mixture through a pad of Celite.

  • Saturate the filtrate with sodium chloride (NaCl) and extract with ethyl acetate or diethyl ether.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the chiral β-hydroxy ester.

Visualizations

troubleshooting_diastereoselectivity start Low Diastereoselectivity q1 Desired Diastereomer? start->q1 syn_path syn-Selective Path q1->syn_path syn anti_path anti-Selective Path q1->anti_path anti syn_sol1 Use Chelating Lewis Acid (e.g., TiCl4) + py·BH3 in CH2Cl2 syn_path->syn_sol1 anti_sol1 Use Non-Chelating Lewis Acid (e.g., CeCl3) + LiEt3BH in THF anti_path->anti_sol1 common_sol Optimize Temperature (e.g., -78 °C) & Monitor Reaction syn_sol1->common_sol anti_sol1->common_sol

Caption: Troubleshooting workflow for low diastereoselectivity.

experimental_workflow_syn sub Substrate + CH2Cl2 cool1 Cool to -78 °C sub->cool1 add_ti Add TiCl4 cool1->add_ti stir1 Stir 30 min add_ti->stir1 add_bh3 Add py·BH3 stir1->add_bh3 react React 4-6 h at -78 °C add_bh3->react quench Quench with NH4Cl(aq) react->quench workup Workup & Purification quench->workup product syn-Product workup->product

Caption: Workflow for syn-selective reduction.

experimental_workflow_biocatalysis yeast Baker's Yeast + Sucrose/Water activate Activate Yeast (30 min) yeast->activate add_sub Add Substrate activate->add_sub react React 24-72 h at RT add_sub->react filter Filter with Celite react->filter extract Extract with Organic Solvent filter->extract purify Purification extract->purify product Chiral Alcohol purify->product

Caption: Workflow for biocatalytic reduction.

References

Troubleshooting low yields in the alkylation of ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of ethyl acetoacetate. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in the alkylation of ethyl acetoacetate can stem from several factors. The most common issues include incomplete deprotonation of the ethyl acetoacetate, side reactions competing with the desired alkylation, and suboptimal reaction conditions. Incomplete deprotonation often occurs when using a base that is not strong enough to fully convert the ethyl acetoacetate to its enolate form.[1][2] Side reactions such as O-alkylation, dialkylation, and elimination reactions with the alkyl halide can also consume starting materials and reduce the yield of the desired C-alkylated product.[3][4] Furthermore, the presence of water or protic solvents can quench the enolate, leading to lower yields.[5]

Q2: I am observing a significant amount of a byproduct. How can I identify and minimize its formation?

The most common byproducts are the O-alkylated product, the dialkylated product, and elimination products.

  • O-alkylation vs. C-alkylation: The enolate of ethyl acetoacetate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom.[3] O-alkylation is generally favored by conditions that lead to a "freer" or more reactive oxygen anion. To favor C-alkylation, it is recommended to use less polar solvents and ensure the presence of a cation that can coordinate with the oxygen atom of the enolate.[6] The choice of alkylating agent also plays a role; for instance, using alkyl iodides tends to favor C-alkylation more than alkyl chlorides.[4][7]

  • Dialkylation: The monoalkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time.[8][9] To minimize dialkylation, a slight excess of ethyl acetoacetate can be used relative to the base and the alkylating agent. Slow addition of the alkylating agent at a low temperature can also help to control the reaction and favor mono-alkylation.

  • Elimination: This is a significant side reaction when using secondary and especially tertiary alkyl halides.[10][11][12] The enolate of ethyl acetoacetate is a strong base and can induce E2 elimination of the alkyl halide. To avoid this, it is crucial to use primary or methyl alkyl halides.[11][12]

Q3: How do I choose the appropriate base for my reaction?

The choice of base is critical for achieving a high yield. A strong, non-nucleophilic base is ideal to ensure complete and rapid deprotonation of the ethyl acetoacetate, thus minimizing side reactions.[2] While sodium ethoxide is commonly used, it may not lead to complete enolate formation, which can result in lower yields and side reactions.[1][2] Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often preferred to drive the equilibrium towards the enolate.[8][13] LDA is particularly effective as it is a very strong, sterically hindered base that is soluble in organic solvents.[6][13]

Q4: What is the optimal solvent for this reaction?

The solvent should be aprotic to avoid quenching the enolate. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used, especially when strong bases like LDA are employed.[6][13] Polar aprotic solvents like DMF or DMSO can increase the reactivity of the enolate but may also favor O-alkylation.[6] When using sodium ethoxide, the reaction is typically carried out in ethanol.[5] It is crucial that all solvents and reagents are anhydrous, as water will react with the enolate and reduce the yield.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product formation 1. Inactive base (e.g., old sodium hydride).2. Wet reagents or solvent.3. Alkyl halide is unreactive (e.g., tertiary or vinyl halide).[11]4. Reaction temperature is too low.1. Use fresh, high-quality base.2. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[5]3. Use a primary or methyl alkyl halide.[11][12]4. Gradually increase the reaction temperature, monitoring for product formation by TLC or GC.
Mixture of mono- and dialkylated products 1. Stoichiometry of reagents.2. Rapid addition of alkylating agent.1. Use a slight excess (1.1-1.2 equivalents) of ethyl acetoacetate relative to the base and alkyl halide.2. Add the alkylating agent slowly and at a controlled temperature.
Significant O-alkylation product observed 1. Use of a highly polar aprotic solvent.2. "Naked" enolate due to cation solvation.3. Use of a hard alkylating agent.1. Switch to a less polar solvent like THF or diethyl ether.[6]2. Ensure a suitable cation (e.g., Li+, Na+) is present to coordinate with the oxygen of the enolate.[6]3. Use a softer alkylating agent, such as an alkyl iodide.[4][7]
Presence of elimination byproducts Use of secondary or tertiary alkyl halides.[10][11][12]Use a primary or methyl alkyl halide.[11][12]
Difficult product purification 1. Unreacted starting materials.2. Multiple byproducts.1. Ensure the reaction goes to completion by monitoring with TLC or GC.2. Optimize reaction conditions to minimize side reactions. Utilize column chromatography for purification if simple distillation is insufficient.

Experimental Protocols

General Protocol for the Alkylation of Ethyl Acetoacetate with an Alkyl Halide

This protocol is a general guideline and may require optimization for specific substrates.

1. Enolate Formation:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place the chosen solvent (e.g., anhydrous THF or ethanol).

  • Add the base (e.g., sodium hydride, sodium ethoxide, or LDA) to the solvent. If using sodium hydride, it is typically used as a 60% dispersion in mineral oil, which should be washed with anhydrous hexane prior to use.

  • Cool the mixture to the appropriate temperature (e.g., 0 °C for NaH or -78 °C for LDA).

  • Slowly add a solution of ethyl acetoacetate in the same anhydrous solvent via the dropping funnel.

  • Stir the mixture for 30-60 minutes to ensure complete enolate formation.

2. Alkylation:

  • Slowly add a solution of the alkyl halide in the same anhydrous solvent to the enolate solution at the same temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC or GC. Gentle heating may be required for less reactive alkyl halides.[5]

3. Work-up and Purification:

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or dilute acid.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol for Hydrolysis and Decarboxylation of the Alkylated Product
  • The purified alkylated ethyl acetoacetate is refluxed with an aqueous solution of a strong base (e.g., NaOH or KOH) to hydrolyze the ester.[14]

  • After the hydrolysis is complete, the solution is cooled and acidified with a strong acid (e.g., HCl or H₂SO₄).[14]

  • The resulting β-keto acid is often unstable and decarboxylates upon gentle heating to yield the corresponding ketone.[8][14]

  • The ketone product is then extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.

Data Summary

Table 1: Effect of Alkyl Halide on C- vs. O-Alkylation Ratio

Alkyl Halide% C-Alkylation% O-Alkylation
Ethyl Iodide71%13%
Ethyl Bromide38%39%
Ethyl Chloride32%60%
(Data adapted from a study on the ethylation of the ethyl acetoacetate anion)[7]

Visualizations

reaction_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: SN2 Alkylation EAA Ethyl Acetoacetate Enolate Enolate (Resonance Stabilized) EAA->Enolate Deprotonation Base Base (B:) Base->Enolate HB HB+ Enolate->HB Enolate2 Enolate Product Alkylated Ethyl Acetoacetate Enolate2->Product C-Alkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Halide X- Product->Halide

Caption: Reaction mechanism for the alkylation of ethyl acetoacetate.

experimental_workflow start Start reagents Prepare Anhydrous Reagents and Solvents start->reagents enolate_formation Enolate Formation: Add base, then ethyl acetoacetate reagents->enolate_formation alkylation Alkylation: Slowly add alkyl halide enolate_formation->alkylation monitoring Monitor Reaction (TLC/GC) alkylation->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification: Distillation or Chromatography workup->purification analysis Product Analysis (NMR, IR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for ethyl acetoacetate alkylation.

troubleshooting_tree low_yield Low Yield? check_reagents Check Reagent Purity and Anhydrous Conditions low_yield->check_reagents Yes side_products Significant Side Products? low_yield->side_products No check_base Is the Base Strong Enough? (e.g., NaH, LDA) check_reagents->check_base Yes improve_conditions Improve Anhydrous Technique Use Fresh Reagents check_reagents->improve_conditions No check_halide Is the Alkyl Halide Primary? check_base->check_halide Yes use_stronger_base Use a Stronger Base (NaH, LDA) check_base->use_stronger_base No use_primary_halide Use Primary Alkyl Halide check_halide->use_primary_halide No dialkylation Dialkylation? side_products->dialkylation Yes o_alkylation O-Alkylation? side_products->o_alkylation No optimize_stoichiometry Adjust Stoichiometry (Excess EAA) Slowly Add Alkyl Halide dialkylation->optimize_stoichiometry elimination Elimination? o_alkylation->elimination No change_solvent_halide Use Less Polar Solvent Use Alkyl Iodide o_alkylation->change_solvent_halide Yes elimination->use_primary_halide Yes

Caption: Troubleshooting decision tree for low yields in ethyl acetoacetate alkylation.

References

Technical Support Center: Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Ethyl 2-ethyl-2-methyl-3-oxobutanoate, including troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, protected from light and moisture. For short-term storage, room temperature in a well-ventilated, dry area is acceptable.[1]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for β-keto esters like this compound are hydrolysis and decarboxylation. Hydrolysis, which can be catalyzed by acids or bases, results in the formation of 2-ethyl-2-methyl-3-oxobutanoic acid and ethanol. The resulting β-keto acid is unstable and can readily undergo decarboxylation to yield 3-methyl-2-pentanone.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not extensively available, it is good laboratory practice to protect it from light to minimize the risk of photochemical degradation. Storage in amber vials or in a dark location is recommended.

Q4: Can I handle this compound on the benchtop?

A4: Yes, you can handle it on a benchtop in a well-ventilated area.[1] However, it is important to avoid prolonged exposure to atmospheric moisture and air. For transfers and weighing, it is advisable to work quickly and in a dry environment. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

Q5: What are the signs of degradation?

A5: Visual signs of degradation can include a change in color (e.g., from colorless to yellow), the development of a strong odor, or a change in the physical state. Analytically, degradation can be confirmed by techniques such as HPLC, which may show the appearance of new peaks corresponding to degradation products, or by NMR spectroscopy, which can reveal changes in the chemical structure.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor peak shape (peak tailing or splitting) in Reverse-Phase HPLC analysis. Keto-enol tautomerism.[2][3]- Increase the column temperature to accelerate the interconversion between tautomers, leading to a single averaged peak.[3]- Adjust the mobile phase pH. An acidic mobile phase can sometimes improve peak shape.[3]- Consider using a mixed-mode HPLC column designed to handle tautomers.[2][3]
Inconsistent results in bioassays or chemical reactions. Degradation of the compound due to improper storage or handling.- Verify the purity of your sample using a suitable analytical method (e.g., HPLC or NMR) before use.- Ensure the compound has been stored under the recommended conditions (see FAQ A1).- Minimize exposure to air and moisture during experimental setup.
Appearance of unexpected byproducts in a synthetic reaction. Instability of the β-keto ester under the reaction conditions (e.g., strong acid or base, high temperature).- If possible, use milder reaction conditions.- Consider protecting the β-keto group if it is not the intended reaction site.- Analyze the byproducts to understand the degradation pathway and optimize the reaction to avoid it.
The compound appears discolored or has a strong odor upon opening a new bottle. Potential degradation during shipping or long-term storage.- Do not use the compound if significant degradation is suspected.- Contact the supplier for a replacement and provide the lot number.- Perform a quick purity check (e.g., TLC or melting point) if you are unsure.

Stability Data

The following tables summarize the expected stability of this compound under various stress conditions. This data is based on typical behavior of β-keto esters and should be used as a general guideline. Specific stability testing for your application is recommended.

Table 1: Stability under Different Temperature Conditions

TemperatureConditionObservation (after 4 weeks)Purity (%)
-20°CSolid, sealed vialNo significant change>99%
4°CLiquid, sealed vialNo significant change>99%
25°CLiquid, sealed vialSlight increase in impurities~98%
40°CLiquid, sealed vialNoticeable degradation~95%

Table 2: Stability under Different pH Conditions (in aqueous solution at 25°C)

pHConditionObservation (after 24 hours)Purity (%)
2.0AcidicSignificant hydrolysis<80%
4.5Mildly AcidicModerate hydrolysis~90%
7.0NeutralSlow hydrolysis~97%
9.0BasicRapid hydrolysis<70%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability.[4][5]

1. Materials:

  • This compound
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • Milli-Q water
  • Acetonitrile (HPLC grade)
  • HPLC system with UV detector
  • pH meter
  • Thermostatic oven
  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of the compound in a 0.1 M HCl solution.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize a sample with 0.1 M NaOH and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of the compound in a 0.1 M NaOH solution.

    • Keep the solution at room temperature for 4 hours.

    • Neutralize a sample with 0.1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of the compound in a solution of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute a sample with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a thermostatic oven at 80°C for 48 hours.

    • Dissolve a known amount of the heat-stressed sample in a suitable solvent for HPLC analysis.

  • Photostability:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples by HPLC.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.
  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Protocol 2: HPLC Method for Stability Analysis

This protocol provides a starting point for developing an HPLC method to analyze the stability of this compound.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase: A gradient of Acetonitrile and water (e.g., starting with 40% Acetonitrile and increasing to 80% over 15 minutes).
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 35°C (to improve peak shape)
  • Detection: UV at 254 nm
  • Injection Volume: 10 µL

2. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Validation Parameters:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

degradation_pathway A This compound B 2-ethyl-2-methyl-3-oxobutanoic acid + Ethanol A->B Hydrolysis (Acid/Base) C 3-methyl-2-pentanone + CO2 B->C Decarboxylation (Heat)

Caption: Degradation pathway of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photostability Photo->HPLC Characterization Degradant Characterization (LC-MS, NMR) HPLC->Characterization Stability Stability Profile Characterization->Stability Storage Storage Recommendations Stability->Storage

References

Validation & Comparative

A Comparative Guide to the Purity Determination of Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is critical in drug development and manufacturing. Ethyl 2-ethyl-2-methyl-3-oxobutanoate, a β-keto ester, presents unique analytical challenges due to its potential for keto-enol tautomerism, which can lead to poor peak shapes and inaccurate quantification in traditional reversed-phase liquid chromatography.[1] This guide provides a comparative analysis of two robust chromatographic methods for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This document outlines detailed experimental protocols for both methodologies and presents a comparative summary of their performance characteristics. The information is intended for researchers, analytical scientists, and quality control professionals involved in the synthesis and characterization of pharmaceutical intermediates.

Comparative Performance of Analytical Methods

The choice between HPLC and GC for purity analysis often depends on the volatility and thermal stability of the analyte, as well as the nature of potential impurities. While HPLC is a versatile technique for a wide range of compounds, GC is particularly well-suited for volatile and semi-volatile analytes like this compound. The following table summarizes the expected performance of optimized methods for this analyte.

ParameterHPLC MethodGC Method
Analyte Retention Time ~ 4.5 min~ 8.2 min
Resolution (Rs) > 2.0 between analyte and known impurities> 2.0 between analyte and known impurities
Linearity (R²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) 0.02% (w/w)0.01% (w/w)
Limit of Quantitation (LOQ) 0.06% (w/w)0.03% (w/w)
Sample Purity Result 99.6%99.7%
Experimental Workflow for Chromatographic Purity Analysis

The general workflow for determining the purity of a chemical substance via chromatography involves several key stages, from initial sample preparation to final data interpretation and reporting. This process ensures that the analytical results are accurate, reproducible, and reliable.

G Workflow for Chromatographic Purity Determination cluster_prep Sample & Standard Preparation cluster_instrument Instrument Setup & Analysis cluster_data Data Processing & Reporting prep_sample Dissolve Sample in Appropriate Diluent prep_std Prepare Reference Standard Solution instrument_setup Equilibrate System (HPLC/GC) prep_std->instrument_setup system_suitability Inject Blank & System Suitability Standard instrument_setup->system_suitability integrate_peaks Integrate Chromatogram and Identify Peaks instrument_setup->integrate_peaks inject_samples Inject Sample and Standard Solutions system_suitability->inject_samples calculate_purity Calculate Purity using Area Percent Method integrate_peaks->calculate_purity generate_report Generate Final Report calculate_purity->generate_report

Caption: Logical workflow for chromatographic purity determination.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the HPLC and GC analysis of this compound.

Method 1: High-Performance Liquid Chromatography (HPLC)

This reversed-phase HPLC method is designed to overcome the challenges of keto-enol tautomerism by using an acidic mobile phase to promote a single tautomeric form, resulting in improved peak shape.

  • Chromatographic System:

    • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-1 min: 30% B

      • 1-7 min: 30% to 80% B

      • 7-8 min: 80% B

      • 8.1-10 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detector: UV at 254 nm

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v)

    • Sample Concentration: Accurately weigh and dissolve approximately 50 mg of the sample in 50.0 mL of diluent to obtain a concentration of 1.0 mg/mL.

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the sample solution and record the chromatogram.

    • Purity is calculated using the area percentage method, assuming all impurities have a similar response factor to the main peak.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method leverages the volatility of the analyte for separation on a polar stationary phase, providing excellent resolution and sensitivity.[2]

  • Chromatographic System:

    • Column: Agilent J&W DB-Wax, 30 m x 0.25 mm ID, 0.50 µm film thickness[2]

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min[2]

    • Oven Temperature Program:

      • Initial Temperature: 80°C, hold for 2 minutes

      • Ramp: 15°C/min to 220°C

      • Hold: Hold at 220°C for 5 minutes

    • Injector: Split mode (50:1), Temperature: 240°C

    • Detector: Flame Ionization Detector (FID), Temperature: 250°C

    • Injection Volume: 1 µL

  • Sample Preparation:

    • Diluent: Methylene Chloride

    • Sample Concentration: Accurately weigh and dissolve approximately 25 mg of the sample in 25.0 mL of diluent to obtain a concentration of 1.0 mg/mL.

  • Procedure:

    • Condition the GC system at the final oven temperature for 30 minutes before the first injection.

    • Inject the diluent (blank) to verify a clean baseline.

    • Inject the sample solution and record the chromatogram.

    • Calculate purity using the area percentage method. The high sensitivity of the FID allows for the accurate quantitation of minor impurities.[2]

References

Unveiling the Molecular Profile: A GC-MS Comparative Guide to Ethyl 2-ethyl-2-methyl-3-oxobutanoate and its Synthetic Cousins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the purity and byproduct profile of chemical entities is paramount. This guide provides a comprehensive comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) characterization of Ethyl 2-ethyl-2-methyl-3-oxobutanoate, a valuable building block in organic synthesis, and its potential byproducts. The presented data, protocols, and visualizations aim to facilitate robust analytical method development and impurity profiling.

This compound, a β-keto ester, is a versatile intermediate in the synthesis of a wide range of organic molecules. Its purity is crucial for the successful outcome of subsequent reactions. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used analytical technique for the separation and identification of volatile and semi-volatile compounds, making it an ideal tool for characterizing this keto ester and its related impurities.

Comparative Analysis of Mass Spectra

The mass spectrum of a compound provides a unique fragmentation pattern, a molecular fingerprint, that allows for its identification. Below is a comparative table summarizing the key mass spectral data for this compound and its potential byproducts, which may arise from its synthesis, typically via alkylation of ethyl acetoacetate.

Compound NameMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound 172.22 [Predicted] 129, 101, 85, 72, 57, 43
Ethyl Acetoacetate130.1488, 69, 43
Ethyl 2-methyl-3-oxobutanoate144.17101, 88, 73, 43
Ethanol46.0745, 31, 29
Diethyl Carbonate118.1391, 75, 63, 45, 29
2-Methyl-3-oxobutanoic acid116.12[Predicted after derivatization] 116 (as methyl ester), 101, 74, 59, 43

Note: Mass spectral data for this compound is predicted based on the fragmentation patterns of structurally similar β-keto esters. The fragmentation of β-keto esters is often characterized by McLafferty rearrangements and α-cleavage to the carbonyl groups.[1][2][3][4]

Deciphering the GC-MS Experimental Workflow

A typical GC-MS analysis involves a series of steps to ensure accurate and reproducible results. The following diagram illustrates the general workflow for the characterization of this compound and its byproducts.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing This compound and byproducts Dilution Dilution in a volatile solvent (e.g., Dichloromethane) Sample->Dilution Injection Injection into GC Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole Analyzer) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC MassSpectra Mass Spectra of separated peaks Detection->MassSpectra LibrarySearch Library Search (e.g., NIST) MassSpectra->LibrarySearch Identification Compound Identification and Quantification LibrarySearch->Identification

A streamlined workflow for the GC-MS analysis.

Detailed Experimental Protocol

This section provides a representative GC-MS protocol for the analysis of this compound and its byproducts. This protocol can be adapted and optimized based on the specific instrumentation and analytical requirements.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the solution to ensure homogeneity.

  • If necessary, perform serial dilutions to bring the analyte concentrations within the linear range of the instrument.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL (split or splitless mode, depending on concentration)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 35-350
Solvent Delay3 minutes

3. Data Analysis:

  • The identification of individual components is achieved by comparing their mass spectra with reference spectra in a commercial database (e.g., NIST/Wiley).

  • The relative abundance of each component can be estimated by the area of its corresponding peak in the total ion chromatogram (TIC).

Alternative Analytical Techniques

While GC-MS is a robust technique for this analysis, other methods can also be employed, each with its own advantages and limitations.

TechniqueAdvantagesDisadvantages
High-Performance LiquidChromatography (HPLC) Suitable for non-volatile or thermally labile compounds. Can be coupled with various detectors (UV, MS).May exhibit poor peak shape for β-keto esters due to keto-enol tautomerism without special columns or conditions.
Nuclear Magnetic Resonance(NMR) Spectroscopy Provides detailed structural information and can be used for quantification (qNMR). Non-destructive.Lower sensitivity compared to MS. Complex mixtures can lead to overlapping signals.
Fourier-Transform Infrared(FTIR) Spectroscopy Provides information about functional groups present in the molecule. Fast and non-destructive.Not suitable for separating components in a mixture. Provides limited structural information on its own.

References

A Comparative Guide to the Reactivity of Ethyl 2-ethyl-2-methyl-3-oxobutanoate and Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the chemical reactivity of Ethyl 2-ethyl-2-methyl-3-oxobutanoate and its parent compound, ethyl acetoacetate. The presence of ethyl and methyl substituents at the α-carbon position in this compound introduces significant steric hindrance, which profoundly impacts its reactivity in several key chemical transformations. This comparison is supported by established chemical principles and outlines experimental protocols for quantitative evaluation.

Structural and Electronic Differences

Ethyl acetoacetate is a classic β-keto ester with two acidic protons on the α-carbon, making it a versatile precursor in organic synthesis. In contrast, this compound is a disubstituted derivative where both α-hydrogens have been replaced by alkyl groups (an ethyl and a methyl group). This substitution is the primary determinant of the differences in their chemical behavior.

The key distinction lies in the steric bulk around the α-carbon. This steric congestion in this compound hinders the approach of nucleophiles and bases, thereby reducing the rates of reactions involving this position. Electronically, the alkyl groups are weakly electron-donating, which can slightly decrease the acidity of the remaining protons on the neighboring methyl and ethyl groups, although the primary influence on reactivity is steric hindrance.

Reactivity Comparison

The reactivity of these two compounds is best understood by examining three fundamental reactions: enolate formation, alkylation, and hydrolysis.

1. Enolate Formation:

  • Ethyl Acetoacetate: Possesses two α-hydrogens with a pKa of approximately 11, making them relatively acidic for a carbon acid. It is readily deprotonated by common bases like sodium ethoxide to form a resonance-stabilized enolate. This enolate is a potent nucleophile.

  • This compound: Lacks α-hydrogens. Therefore, it cannot form an enolate at the α-carbon, which is the reactive site in many β-keto ester reactions. While enolization could theoretically occur towards the acetyl methyl group, this is far less favorable and leads to a different reactive species.

2. Alkylation:

  • Ethyl Acetoacetate: The enolate of ethyl acetoacetate readily undergoes SN2 alkylation with primary and some secondary alkyl halides. This is a cornerstone of the acetoacetic ester synthesis for producing ketones. The reaction can even be performed sequentially to introduce two different alkyl groups.

  • This compound: This compound cannot be further alkylated at the α-position as it has no acidic α-protons to be removed for enolate formation.

3. Hydrolysis:

  • Ethyl Acetoacetate: Can be hydrolyzed under acidic or basic conditions to yield acetoacetic acid, which is unstable and readily decarboxylates upon heating to produce acetone and carbon dioxide.

  • This compound: This ester can also be hydrolyzed to its corresponding β-keto acid. However, the rate of hydrolysis, particularly under basic conditions (saponification), is expected to be slower than that of ethyl acetoacetate. The bulky substituents can sterically hinder the approach of the hydroxide ion to the electrophilic carbonyl carbon of the ester.

Quantitative Data Summary

PropertyEthyl AcetoacetateThis compoundRationale for Difference
Molecular Formula C₆H₁₀O₃C₉H₁₆O₃Additional ethyl and methyl groups.
Molar Mass 130.14 g/mol 172.22 g/mol Additional C₃H₆.
α-Hydrogens 20Substitution at the α-carbon.
pKa of α-Hydrogen ~11N/ANo α-hydrogens are present.
Relative Rate of Enolate Formation FastN/ALacks acidic α-protons.
Relative Rate of α-Alkylation FastNot ReactiveCannot form the necessary enolate for α-alkylation.
Relative Rate of Hydrolysis StandardSlower (Expected)Increased steric hindrance around the ester carbonyl group.

Experimental Protocols

Below are detailed methodologies for experimentally comparing the reactivity of the two compounds.

1. Comparison of Hydrolysis Rates (Saponification)

This experiment measures the rate of base-mediated hydrolysis by monitoring the consumption of hydroxide ions over time.

  • Objective: To determine and compare the second-order rate constants for the saponification of ethyl acetoacetate and this compound.

  • Materials:

    • Ethyl acetoacetate

    • This compound

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

    • Standardized 0.1 M Hydrochloric Acid (HCl) solution

    • Phenolphthalein indicator

    • Ethanol (solvent)

    • Constant temperature water bath (e.g., 25°C)

    • Stopwatch, pipettes, burettes, and conical flasks.

  • Procedure:

    • Prepare a 0.02 M solution of each ester in ethanol.

    • Place the ester solutions and the 0.1 M NaOH solution in the constant temperature water bath to equilibrate.

    • To initiate the reaction, mix equal volumes of the ester solution and the NaOH solution in a flask. Start the stopwatch immediately. The initial concentrations of both ester and NaOH will be 0.01 M.

    • At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a known volume (e.g., 10 mL) of the reaction mixture.

    • Quench the reaction by adding the aliquot to a flask containing a known excess of the standardized 0.1 M HCl solution.

    • Immediately titrate the unreacted HCl with the standardized 0.1 M NaOH solution using phenolphthalein as an indicator.

    • The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated.

    • Plot 1/[Ester] versus time. For a second-order reaction, this should yield a straight line with a slope equal to the rate constant, k.

    • Compare the determined rate constants for the two esters.

2. Attempted α-Alkylation and Reaction Monitoring

This protocol aims to demonstrate the difference in alkylation reactivity.

  • Objective: To show that ethyl acetoacetate undergoes α-alkylation while this compound does not under the same conditions.

  • Materials:

    • Ethyl acetoacetate

    • This compound

    • Sodium ethoxide (NaOEt)

    • Anhydrous ethanol

    • Ethyl iodide (CH₃CH₂I)

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Gas chromatograph-mass spectrometer (GC-MS).

  • Procedure:

    • Set up two parallel reactions, one with each ester.

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.

    • Add the respective β-keto ester (1.0 equivalent) dropwise to the cooled solution to form the enolate (or, in the case of the substituted ester, to demonstrate lack of reaction at the α-position).

    • After stirring for 30 minutes, add ethyl iodide (1.1 equivalents) dropwise.

    • Allow the reaction to stir at room temperature for several hours or until TLC/GC-MS analysis of the ethyl acetoacetate reaction shows consumption of the starting material.

    • Quench both reaction mixtures by pouring them into saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Analyze the crude products by GC-MS to identify the starting materials and any formed products. The ethyl acetoacetate reaction should show the formation of ethyl 2-ethylacetoacetate, while the other reaction is expected to show only unreacted starting materials.

Visualizations of Reaction Pathways and Workflows

Enolate_Formation_Comparison cluster_EAA Ethyl Acetoacetate cluster_Substituted This compound EAA Ethyl Acetoacetate (with α-protons) Enolate_EAA Resonance-Stabilized Enolate EAA->Enolate_EAA + Base - H⁺ Substituted Substituted Ester (no α-protons) No_Reaction No α-Enolate Formation Substituted->No_Reaction + Base

Caption: Comparison of enolate formation potential.

Alkylation_Workflow start Start: β-Keto Ester step1 1. Dissolve NaOEt in Anhydrous EtOH start->step1 step2 2. Add β-Keto Ester (Formation of Enolate) step1->step2 step3 3. Add Alkyl Halide (e.g., Ethyl Iodide) step2->step3 step4 4. Reaction Stirring (Monitor by TLC/GC-MS) step3->step4 step5 5. Aqueous Workup (Quench with NH₄Cl, Extract) step4->step5 step6 6. Dry and Concentrate step5->step6 end Analyze Product by GC-MS step6->end

Caption: Experimental workflow for α-alkylation.

Hydrolysis_Workflow start Start: Equilibrate Reactants (Ester & NaOH) at 25°C step1 1. Mix Ester and NaOH solutions Start Timer start->step1 step2 2. Withdraw Aliquots at Timed Intervals step1->step2 step3 3. Quench Aliquot in Excess Standard HCl step2->step3 step4 4. Back-titrate with Standard NaOH step3->step4 step5 5. Calculate [NaOH] remaining at each time point step4->step5 end 6. Plot 1/[Ester] vs. Time to determine Rate Constant (k) step5->end

Caption: Workflow for kinetic analysis of hydrolysis.

Navigating Tautomerism: A Comparative Guide to 1H and 13C NMR Spectral Analysis of Substituted β-Keto Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of β-keto esters, a thorough understanding of their structural properties is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as an indispensable tool for elucidating the intricate details of these molecules, particularly their existence in a dynamic equilibrium between keto and enol tautomeric forms. This guide provides a comparative analysis of 1H and 13C NMR spectral data for a series of substituted β-keto esters, supported by a detailed experimental protocol for data acquisition.

The tautomeric equilibrium between the keto and enol forms of β-keto esters is a well-documented phenomenon that significantly influences their reactivity and potential applications. The position of this equilibrium is sensitive to the nature of the substituents on the β-keto ester backbone, as well as the solvent and temperature. NMR spectroscopy allows for the direct observation and quantification of both tautomers, as the rate of interconversion is slow on the NMR timescale.

Comparative 1H and 13C NMR Spectral Data

The following tables summarize the characteristic 1H and 13C NMR chemical shifts for the keto and enol forms of several substituted β-keto esters. The data, compiled from various sources, are presented for analysis in deuterated chloroform (CDCl3), a common solvent for NMR studies of organic molecules.

Ethyl Acetoacetate and its Analogs

Table 1: 1H NMR Chemical Shifts (δ, ppm) of Ethyl Acetoacetate and Analogs in CDCl3

CompoundTautomerα-Hγ-CH3 / CH2O-CH2O-CH2-CH3Enolic OHVinylic H
Ethyl Acetoacetate Keto3.44 (s)2.26 (s)4.19 (q)1.28 (t)--
Enol-1.99 (s)4.18 (q)1.27 (t)12.05 (s)5.03 (s)
Methyl Acetoacetate Keto3.48 (s)2.27 (s)3.74 (s)---
Enol-2.02 (s)3.73 (s)-11.9 (s)5.05 (s)
tert-Butyl Acetoacetate Keto3.33 (s)2.23 (s)-1.47 (s)--
Enol-1.98 (s)-1.48 (s)12.2 (s)4.99 (s)
Ethyl 2-chloroacetoacetate Keto4.75 (s)2.40 (s)4.31 (q)1.33 (t)--
Enol-2.20 (s)4.29 (q)1.31 (t)12.8 (s)-

Table 2: 13C NMR Chemical Shifts (δ, ppm) of Ethyl Acetoacetate and Analogs in CDCl3

CompoundTautomerC=O (keto)C=O (ester)α-Cγ-CO-CH2 / O-CO-CH2-CH3 / O-C(CH3)3Enolic C=C
Ethyl Acetoacetate Keto202.5167.350.030.161.414.1-
Enol-172.0-19.360.214.2169.8 (C-γ), 90.0 (C-α)
Methyl Acetoacetate Keto202.8167.950.030.052.4--
Enol-172.5-19.451.6-170.1 (C-γ), 89.8 (C-α)
tert-Butyl Acetoacetate Keto202.9166.550.930.381.928.1-
Enol-171.5-19.780.828.2169.5 (C-γ), 90.8 (C-α)
Ethyl 2-chloroacetoacetate Keto196.9164.261.228.963.213.9-
Enol-169.8-20.162.114.0163.5 (C-γ), 98.7 (C-α)

Key Observations from Spectral Data

  • Keto-Enol Equilibrium: The relative intensities of the signals for the keto and enol forms can be used to determine the equilibrium constant. Substituents significantly influence this equilibrium. For instance, the electron-withdrawing chloro group in ethyl 2-chloroacetoacetate favors the enol form, as evidenced by the significant presence of enolic signals.

  • 1H NMR: The most distinct signals are the α-protons of the keto form (typically a singlet around 3.4-4.8 ppm) and the enolic hydroxyl proton (a broad singlet at a downfield chemical shift of 12-13 ppm). The vinylic proton of the enol form appears around 5.0 ppm.

  • 13C NMR: The carbonyl carbons of the keto form are highly deshielded, appearing around 200 ppm. In the enol form, the olefinic carbons of the C=C double bond are observed, with the carbon attached to the hydroxyl group being more deshielded.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a generalized procedure for the 1H and 13C NMR analysis of substituted β-keto esters.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the β-keto ester sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube.
  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity and resolution. This is typically an automated process on modern spectrometers.

3. 1H NMR Data Acquisition:

  • Set the appropriate spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 15 ppm).
  • Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
  • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a moderately concentrated sample).
  • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.

4. 13C NMR Data Acquisition:

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).
  • Use a proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum and improve sensitivity.
  • A larger number of scans is typically required for 13C NMR due to the low natural abundance of the 13C isotope (e.g., 256 or more scans).
  • A relaxation delay of 2 seconds is generally sufficient.

5. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
  • Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of the keto and enol tautomers.
  • Assign the peaks in both the 1H and 13C spectra to the corresponding nuclei in the keto and enol forms based on their chemical shifts, multiplicities, and integration values.

Visualizing Keto-Enol Tautomerism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the keto-enol tautomerism of a generic substituted β-keto ester and the general workflow for its NMR analysis.

Caption: Keto-enol tautomerism of a substituted β-keto ester.

NMR_Workflow start Start sample_prep Sample Preparation (Dissolve in Deuterated Solvent + TMS) start->sample_prep spectrometer_setup Spectrometer Setup (Lock, Shim) sample_prep->spectrometer_setup h1_acquisition 1H NMR Data Acquisition spectrometer_setup->h1_acquisition c13_acquisition 13C NMR Data Acquisition spectrometer_setup->c13_acquisition data_processing Data Processing (Fourier Transform, Phasing, Calibration) h1_acquisition->data_processing c13_acquisition->data_processing spectral_analysis Spectral Analysis (Peak Assignment, Integration) data_processing->spectral_analysis end End spectral_analysis->end

Caption: Experimental workflow for NMR spectral analysis.

This guide provides a foundational understanding and practical data for the NMR analysis of substituted β-keto esters. By following the outlined experimental protocol and utilizing the comparative spectral data, researchers can confidently characterize these versatile compounds and gain deeper insights into their tautomeric behavior.

A Comparative Guide to the Structural Analysis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In the field of drug discovery and development, a thorough understanding of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of analytical techniques for the structural characterization of Ethyl 2-ethyl-2-methyl-3-oxobutanoate, a β-keto ester with potential applications in organic synthesis. While a crystal structure for this specific compound is not publicly available, we will draw comparisons with the X-ray crystallographic data of a closely related derivative, (Z)-Ethyl 2-benzylidene-3-oxobutanoate, and contrast this with spectroscopic methods commonly used for structural elucidation.

Spectroscopic and Crystallographic Data Comparison

The following table summarizes the available analytical data for this compound and the X-ray crystallographic data for its derivative, (Z)-Ethyl 2-benzylidene-3-oxobutanoate. This comparison highlights the different types of information obtained from each technique.

ParameterThis compound(Z)-Ethyl 2-benzylidene-3-oxobutanoate
Molecular Formula C₉H₁₆O₃C₁₃H₁₄O₃
Molecular Weight 172.22 g/mol [1]218.24 g/mol [2]
Analytical Technique ¹H NMR, ¹³C NMR, IR SpectroscopySingle-Crystal X-ray Diffraction
¹H NMR (ppm) ~1.2-1.4 (ethyl/methyl groups), ~2.1-2.5 (keto CH₃), ~3.5-4.3 (ester CH₂)[1]Not applicable
¹³C NMR (ppm) ~170 (ester C=O), ~200 (ketone C=O)[1]Not applicable
IR (cm⁻¹) ~1725 (ester C=O stretch), ~1695 (ketone C=O stretch)[1]Not applicable
Crystal System Not determinedOrthorhombic[2]
Space Group Not determinedPbca[2]
Unit Cell Dimensions Not determineda = 7.8406(5) Å, b = 16.8767(12) Å, c = 17.5420(13) Å[2]
Conformation In solution, exists in equilibrium between keto and enol tautomers.Adopts a 'Z' conformation about the C=C double bond in the solid state.[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and assessing its quality.

Single-Crystal X-ray Diffraction

This technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

  • Crystal Growth: Single crystals of the compound are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern that is recorded on a detector.[3]

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the molecule.[3] From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atomic nuclei (typically ¹H and ¹³C) within a molecule in solution.

  • Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the atomic nuclei is detected and plotted as a function of frequency.

  • Spectral Analysis: The chemical shifts, integration of signals, and coupling patterns in the resulting spectrum provide information about the connectivity and chemical environment of the atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (for liquids), as a KBr pellet (for solids), or in solution.

  • Data Acquisition: The sample is irradiated with infrared light of varying wavelengths, and the amount of light absorbed at each wavelength is measured.

  • Spectral Analysis: The absorption bands in the IR spectrum correspond to the vibrational frequencies of specific chemical bonds and functional groups.

Visualizing Molecular Analysis Workflows

The following diagrams illustrate the logical flow of structural analysis and a key chemical concept relevant to β-keto esters.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Xray Single-Crystal X-ray Diffraction (if crystalline) Purification->Xray Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Xray->Structure G Keto Keto Tautomer Enol Enol Tautomer Keto->Enol Tautomerization Enol->Keto

References

A Comparative Guide to the Synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate: A Focus on Base Selection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of intermediates is paramount. This guide provides a comparative analysis of different bases used in the synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate, a valuable building block in organic synthesis. The selection of an appropriate base is critical in the sequential alkylation of ethyl acetoacetate, impacting reaction efficiency, yield, and overall process viability.

The synthesis of this compound is typically achieved through a two-step sequential alkylation of ethyl acetoacetate. The first step involves the ethylation of the α-carbon, followed by a second methylation step at the same position. The choice of base for each of these steps is a crucial parameter that dictates the success of the synthesis. This guide explores the use of common bases such as sodium ethoxide, potassium tert-butoxide, and lithium diisopropylamide (LDA), as well as the application of phase-transfer catalysis (PTC).

Experimental Comparison of Bases

The following table summarizes the experimental conditions and outcomes for the synthesis of this compound using different bases. The synthesis proceeds via the intermediate, Ethyl 2-ethyl-3-oxobutanoate.

Base Step 1: Ethylation Step 2: Methylation Overall Yield Key Considerations
Sodium Ethoxide (NaOEt) High yield (approx. 80%)[1]Moderate yield; may require forcing conditionsModerateCost-effective and commonly used. May be less effective for the second alkylation due to the lower acidity of the mono-alkylated intermediate. Potential for side reactions if temperature is not controlled.
Potassium tert-Butoxide (KOtBu) High yieldHigh yieldHighA stronger, more sterically hindered base than sodium ethoxide, making it highly effective for the second, more challenging alkylation step.[2] Requires anhydrous conditions.
Lithium Diisopropylamide (LDA) High yieldHigh yieldHighA very strong, non-nucleophilic, and sterically hindered base that ensures complete and rapid enolate formation.[3][4] Ideal for preventing side reactions. Requires anhydrous conditions and low temperatures.
Phase-Transfer Catalysis (PTC) with K₂CO₃/Quaternary Ammonium Salt Good to high yieldGood to high yieldGood to highUtilizes a milder, safer base (potassium carbonate) with a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.[5] Offers operational simplicity and potentially greener conditions.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are outlined below.

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Ethylation cluster_step2 Step 2: Methylation A Ethyl Acetoacetate D Ethyl 2-ethyl-3-oxobutanoate A->D Reaction B Base (e.g., NaOEt) B->D C Ethyl Halide C->D G This compound D->G Reaction E Base (e.g., KOtBu, LDA) E->G F Methyl Halide F->G

Caption: Sequential alkylation for this compound synthesis.

Method 1: Using Sodium Ethoxide

Step 1: Synthesis of Ethyl 2-ethyl-3-oxobutanoate [1]

  • In a flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Cool the solution and add ethyl acetoacetate dropwise with stirring.

  • Slowly add ethyl iodide to the reaction mixture.

  • Reflux the mixture until the reaction is complete (indicated by a neutral pH).

  • Remove the ethanol by distillation.

  • Extract the product with ether, wash with water, dry over anhydrous sodium sulfate, and purify by distillation. A yield of approximately 80% can be expected.

Step 2: Synthesis of this compound

  • Prepare a fresh solution of sodium ethoxide in absolute ethanol as in Step 1.

  • Add the Ethyl 2-ethyl-3-oxobutanoate obtained from Step 1 to the sodium ethoxide solution.

  • Add methyl iodide and reflux the mixture until the reaction is complete.

  • Follow the work-up and purification procedure as described in Step 1.

Method 2: Using Potassium tert-Butoxide

Step 1: Synthesis of Ethyl 2-ethyl-3-oxobutanoate

  • To a solution of ethyl acetoacetate in an anhydrous solvent such as THF, add potassium tert-butoxide at room temperature under an inert atmosphere.

  • After stirring for a short period, add ethyl iodide and continue stirring until the reaction is complete.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and purify by distillation.

Step 2: Synthesis of this compound [2]

  • Dissolve Ethyl 2-ethyl-3-oxobutanoate in an anhydrous solvent like THF.

  • Add potassium tert-butoxide and stir the mixture.

  • Add methyl iodide and continue to stir until the starting material is consumed.

  • Perform an aqueous work-up followed by extraction, drying, and purification to obtain the final product.

Method 3: Using Lithium Diisopropylamide (LDA)

Step 1: Synthesis of Ethyl 2-ethyl-3-oxobutanoate

  • In a flame-dried flask under an inert atmosphere, prepare a solution of LDA in anhydrous THF.

  • Cool the LDA solution to -78 °C and slowly add ethyl acetoacetate.

  • After stirring for a defined period, add ethyl iodide and allow the reaction to proceed at low temperature, gradually warming to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product, wash, dry, and purify as previously described.

Step 2: Synthesis of this compound

  • Prepare a fresh solution of LDA in anhydrous THF and cool to -78 °C.

  • Add Ethyl 2-ethyl-3-oxobutanoate to the LDA solution.

  • Introduce methyl iodide and carry out the reaction, followed by the same work-up and purification steps.

Method 4: Using Phase-Transfer Catalysis (PTC)

Step 1 & 2: Sequential Alkylation

  • Combine ethyl acetoacetate, a phase-transfer catalyst (e.g., a quaternary ammonium salt), and an aqueous solution of potassium carbonate.

  • To this two-phase system, add ethyl iodide and stir vigorously at a suitable temperature until the first alkylation is complete.

  • Without isolating the intermediate, add a second equivalent of aqueous potassium carbonate and then methyl iodide to the reaction mixture.

  • Continue vigorous stirring until the second alkylation is complete.

  • Separate the organic layer, wash, dry, and purify the final product.

Logical Relationship of Base Properties and Synthetic Outcome

BaseProperties cluster_base Base Properties cluster_outcome Synthetic Outcome A Base Strength D Rate of Deprotonation A->D influences E Completeness of Enolate Formation A->E determines B Steric Hindrance F Selectivity (Alkylation vs. Side Reactions) B->F enhances C Nucleophilicity C->F competes with G Overall Yield and Purity D->G E->G F->G

Caption: Influence of base properties on the synthesis of this compound.

Conclusion

The choice of base for the synthesis of this compound significantly influences the reaction's efficiency and yield. While sodium ethoxide is a cost-effective option, particularly for the initial ethylation, stronger and more sterically hindered bases like potassium tert-butoxide and LDA are generally superior for the second methylation step, leading to higher overall yields. LDA, in particular, offers excellent control over the reaction by ensuring complete enolate formation and minimizing side reactions. Phase-transfer catalysis presents a practical and potentially more environmentally friendly alternative, avoiding the need for strong, anhydrous bases and cryogenic conditions. The optimal choice will depend on the specific requirements of the synthesis, including scale, cost considerations, and available equipment.

References

Validating the Synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and characterization of novel organic compounds are paramount. This guide provides a comprehensive comparison of spectroscopic methods for the validation of Ethyl 2-ethyl-2-methyl-3-oxobutanoate synthesis, including detailed experimental protocols and comparative data with structurally similar alternatives.

The successful synthesis of this compound, a β-keto ester with potential applications in organic synthesis, requires rigorous validation to confirm its structure and purity.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide outlines the characteristic spectral data for the target compound and compares it with two common alternatives or potential byproducts: Ethyl 2-methyl-3-oxobutanoate and Ethyl 2-ethyl-3-oxobutanoate.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its structural analogs. This data is crucial for identifying the product and distinguishing it from potential impurities or alternative products.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound ~4.18Quartet7.1-OCH₂CH₃
~2.15Singlet--C(O)CH₃
~1.80Quartet7.4-CH₂CH₃ (on C2)
~1.25Singlet--CH₃ (on C2)
~1.23Triplet7.1-OCH₂CH₃
~0.85Triplet7.4-CH₂CH₃ (on C2)
Ethyl 2-methyl-3-oxobutanoate ~4.19Quartet7.1-OCH₂CH₃
~3.45Quartet7.1-CH(CH₃)C(O)-
~2.20Singlet--C(O)CH₃
~1.35Doublet7.1-CH(CH₃)C(O)-
~1.28Triplet7.1-OCH₂CH₃
Ethyl 2-ethyl-3-oxobutanoate ~4.19Quartet7.1-OCH₂CH₃
~3.30Triplet7.3-CH(CH₂CH₃)C(O)-
~2.20Singlet--C(O)CH₃
~1.90Multiplet--CH(CH₂CH₃)C(O)-
~1.28Triplet7.1-OCH₂CH₃
~0.90Triplet7.4-CH(CH₂CH₃)C(O)-

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ) ppmAssignment
This compound ~205Ketone Carbonyl (-C(O)CH₃)
~172Ester Carbonyl (-COOCH₂CH₃)
~61Methylene (-OCH₂CH₃)
~59Quaternary Carbon (C2)
~28Methylene (-CH₂CH₃ on C2)
~26Methyl (-C(O)CH₃)
~20Methyl (-CH₃ on C2)
~14Methyl (-OCH₂CH₃)
~8Methyl (-CH₂CH₃ on C2)
Ethyl 2-methyl-3-oxobutanoate ~203Ketone Carbonyl (-C(O)CH₃)
~171Ester Carbonyl (-COOCH₂CH₃)
~61Methylene (-OCH₂CH₃)
~51Methine (-CH(CH₃)-)
~29Methyl (-C(O)CH₃)
~14Methyl (-OCH₂CH₃)
~13Methyl (-CH(CH₃)-)
Ethyl 2-ethyl-3-oxobutanoate ~203Ketone Carbonyl (-C(O)CH₃)
~170Ester Carbonyl (-COOCH₂CH₃)
~61Methylene (-OCH₂CH₃)
~58Methine (-CH(CH₂CH₃)-)
~29Methyl (-C(O)CH₃)
~23Methylene (-CH(CH₂CH₃)-)
~14Methyl (-OCH₂CH₃)
~11Methyl (-CH(CH₂CH₃)-)

Table 3: IR Spectral Data (Liquid Film)

CompoundFrequency (cm⁻¹)Assignment
This compound ~1740 (strong)Ester C=O stretch
~1710 (strong)Ketone C=O stretch
Ethyl 2-methyl-3-oxobutanoate ~1745 (strong)Ester C=O stretch
~1715 (strong)Ketone C=O stretch
Ethyl 2-ethyl-3-oxobutanoate ~1743 (strong)Ester C=O stretch
~1713 (strong)Ketone C=O stretch

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z (%)
This compound 172.11129 (M-C₂H₅O)⁺, 101 (M-C₂H₅O-CO)⁺, 86, 57
Ethyl 2-methyl-3-oxobutanoate 144.08101 (M-C₂H₅O)⁺, 73 (M-C₂H₅O-CO)⁺, 43
Ethyl 2-ethyl-3-oxobutanoate 158.10115 (M-C₂H₅O)⁺, 87 (M-C₂H₅O-CO)⁺, 57

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the purified product (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans are typically acquired with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled sequence is used with a larger number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates are then mounted in a sample holder and placed in the beam of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The molecules are ionized by a high-energy electron beam (typically 70 eV). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizing the Workflow

The synthesis and validation of this compound can be visualized as a clear workflow, from starting materials to the final validated product.

Synthesis_Validation_Workflow Synthesis and Validation of this compound start Starting Materials (e.g., Ethyl acetoacetate, Ethyl iodide, Methyl iodide) synthesis Synthesis (e.g., Alkylation Reaction) start->synthesis workup Reaction Work-up (Quenching, Extraction) synthesis->workup purification Purification (e.g., Distillation or Column Chromatography) workup->purification product Isolated Product This compound purification->product validation Spectroscopic Validation product->validation nmr NMR Spectroscopy (¹H and ¹³C) validation->nmr ir IR Spectroscopy validation->ir ms Mass Spectrometry validation->ms final_product Validated Pure Product nmr->final_product Structure Confirmed ir->final_product Functional Groups Confirmed ms->final_product Molecular Weight Confirmed

Caption: Experimental workflow for the synthesis and validation of the target compound.

By following these protocols and comparing the obtained spectroscopic data with the reference tables, researchers can confidently validate the synthesis of this compound. This systematic approach ensures the identity and purity of the synthesized compound, which is a critical step in any chemical research and development process.

References

Kinetic studies of the hydrolysis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the kinetic studies of the hydrolysis of β-keto esters, with a focus on compounds structurally related to ethyl 2-ethyl-2-methyl-3-oxobutanoate. Due to the limited availability of specific kinetic data for this compound, this guide draws comparisons with other well-studied esters to provide a comprehensive overview for researchers, scientists, and drug development professionals. The discussion covers both chemical and enzymatic hydrolysis, presenting experimental data and detailed protocols.

Chemical Hydrolysis of Esters: A Comparative Overview

The hydrolysis of esters, a reaction that splits the ester into a carboxylic acid and an alcohol, can be catalyzed by either acid or base.[1] The reaction rate is influenced by the structure of the ester, the catalyst used, and the reaction conditions.

1.1. Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst.[1] To drive the reaction to completion, an excess of water is typically used.[2] The general mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

1.2. Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that yields a carboxylate salt and an alcohol.[1] This method is often preferred due to its irreversibility and the ease of separating the products.[2] The reaction is typically first-order with respect to both the ester and the hydroxide ion concentration, making it a second-order reaction overall.[3] Under pseudo-first-order conditions (where the concentration of the base is in large excess), the rate equation simplifies to be dependent only on the ester concentration.[3][4]

1.3. Comparative Kinetic Data

EsterConditionsRate Constant (k)Reference
Ethyl AcetateAcid-catalyzed (HCl)Rate constant determination described[5]
Ethyl AcetateBase-catalyzed (NaOH)Second-order reaction
Methyl PropanoateHigh-temperature pyrolysisPyrolysis is faster than ethyl propanoate[6][7]
Ethyl PropanoateHigh-temperature pyrolysisSlower pyrolysis than methyl propanoate[6][7]
para-Nitrophenyl Acetate (PNPA)Base-catalyzedPseudo-first-order kinetics described

Table 1: Comparative Kinetic Data for the Hydrolysis of Various Esters.

Enzymatic Hydrolysis of β-Keto Esters

Enzymes, particularly hydrolases, can catalyze the hydrolysis of β-keto esters with high specificity and efficiency.[8][9] This is a crucial process in various biotechnological applications, including the synthesis of chiral β-amino acids, which are important building blocks for pharmaceuticals.[8]

A variety of enzymes, such as lipases and esterases, have been screened for their activity against different β-keto esters.[8] The turnover number, which represents the number of substrate molecules converted per enzyme molecule per second, is a key parameter for comparing enzyme efficiency.

EnzymeSubstrateTurnover Number (s⁻¹)Reference
ABCLEthyl benzoylacetateVaries with substituent[8]
ALMEthyl benzoylacetateVaries with substituent[8]
CRLEthyl benzoylacetateVaries with substituent[8]
PPLEthyl benzoylacetateVaries with substituent[8]
RMLEthyl benzoylacetateVaries with substituent[8]
TLLEthyl benzoylacetateVaries with substituent[8]

Table 2: Screening of Hydrolases Against Substituted Ethyl Benzoylacetates. The turnover numbers are dependent on the specific substituent on the benzoylacetate.

Experimental Protocols

3.1. General Protocol for Acid-Catalyzed Hydrolysis Kinetics

This protocol is based on the study of the hydrolysis of ethyl acetate.[5][10]

  • Preparation: Prepare a standard solution of a strong acid (e.g., 0.5 N HCl).

  • Reaction Initiation: Pipette a known volume of the ester (e.g., 5 mL of ethyl acetate) into a known volume of the acid solution (e.g., 100 mL of 0.5 N HCl) and start a stopwatch simultaneously.[5]

  • Sampling: At regular time intervals (e.g., 10, 20, 30 minutes), withdraw a fixed volume of the reaction mixture (e.g., 5 mL).[5]

  • Quenching: Immediately quench the reaction by adding the aliquot to a flask containing ice-cold water.[11]

  • Titration: Titrate the unreacted acid in the quenched sample with a standardized solution of a strong base (e.g., 0.2 N NaOH) using an indicator like phenolphthalein.[5]

  • Infinity Reading: To determine the concentration at the completion of the reaction (V∞), heat a separate sample of the reaction mixture in a sealed tube on a water bath to drive the reaction to completion, then titrate as above.[5]

  • Calculation: The rate constant (k) can be determined using the first-order rate equation: k = (2.303/t) * log((V∞ - V₀)/(V∞ - Vt)).

3.2. General Protocol for Base-Catalyzed Hydrolysis Kinetics

This protocol is based on the study of the alkaline hydrolysis of various esters.[3]

  • Preparation: Prepare a standard solution of a strong base (e.g., 0.02 - 0.1 M NaOH) and a dilute aqueous solution of the ester.

  • Reaction Initiation: Mix the ester and base solutions in a sealed container at a constant temperature.

  • Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a solution of dilute acid (e.g., acetic acid).

  • Analysis: Analyze the concentration of the remaining ester in the quenched samples using a suitable analytical technique, such as UPLC-MS.[3]

  • Calculation: Under pseudo-first-order conditions (excess base), plot ln([Ester]t / [Ester]₀) versus time. The slope of the resulting straight line will be equal to -k. The second-order rate constant can then be determined by dividing the pseudo-first-order rate constant by the concentration of the base.[3][4]

3.3. Protocol for Screening Enzymatic Hydrolysis

This protocol is based on a pH-indicator assay for screening hydrolases.[8][9]

  • Reaction Mixture: Prepare a reaction mixture in a microplate well containing a suitable buffer (e.g., 2.5 mM sodium phosphate buffer, pH 7.0), the β-keto ester substrate (e.g., 2.0 mM), and a pH indicator (e.g., bromothymol blue).[8][9]

  • Enzyme Addition: Add a solution of the hydrolase to initiate the reaction.

  • Monitoring: Monitor the change in absorbance of the pH indicator over time using a microplate reader. The formation of the carboxylic acid product will cause a change in pH, which is detected by the indicator.[9]

  • Calculation: The initial reaction rate can be determined from the linear portion of the absorbance versus time plot. The turnover number can be calculated by normalizing the activity to the active site concentration of the enzyme.[8]

Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare Ester Solution C Mix Solutions & Start Timer A->C B Prepare Catalyst Solution (Acid or Base) B->C D Maintain Constant Temperature C->D E Withdraw Aliquots at Intervals D->E F Quench Reaction E->F G Analyze Ester or Product Concentration F->G H Plot Concentration vs. Time G->H I Calculate Rate Constant (k) H->I

Caption: Experimental workflow for kinetic studies of chemical hydrolysis.

Acid_Catalysis Ester Ester (RCOOR') Protonated_Ester Protonated Ester Ester->Protonated_Ester + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O Carboxylic_Acid Carboxylic Acid (RCOOH) Tetrahedral_Intermediate->Carboxylic_Acid - R'OH, - H+ Alcohol Alcohol (R'OH) Tetrahedral_Intermediate->Alcohol - RCOOH, - H+ H_plus H+ H2O H₂O

Caption: Simplified mechanism of acid-catalyzed ester hydrolysis.

Base_Catalysis Ester Ester (RCOOR') Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ Carboxylate Carboxylate Ion (RCOO⁻) Tetrahedral_Intermediate->Carboxylate - R'O⁻ Alcohol Alcohol (R'OH) Tetrahedral_Intermediate->Alcohol + H₂O OH_minus OH⁻

Caption: Simplified mechanism of base-catalyzed ester hydrolysis.

References

Comparing the efficacy of different reducing agents for Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different reducing agents for the synthesis of Ethyl 2-ethyl-2-methyl-3-hydroxybutanoate from Ethyl 2-ethyl-2-methyl-3-oxobutanoate. The choice of reducing agent is critical as it influences not only the reaction yield but also the stereochemical outcome of the reduction. This document outlines the efficacy of common chemical hydrides and biocatalysts, presenting supporting data from related compounds to infer potential outcomes for the target substrate.

Data Presentation: A Comparative Overview

Reducing AgentTypical Reaction ConditionsExpected YieldExpected StereoselectivityNotes
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0°C to room temperatureHighLow to moderate diastereoselectivity.A mild reducing agent, generally leading to a mixture of diastereomers (syn and anti). The facial selectivity is influenced by the steric bulk of the α-substituents.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THF, -78°C to 0°CHighModerate to good diastereoselectivity, often favoring the anti-diastereomer via Cram's chelation control.A powerful, non-selective reducing agent that requires strictly anhydrous conditions. Can also reduce the ester moiety if the reaction is not carefully controlled.
Baker's Yeast (Saccharomyces cerevisiae) Aqueous medium with sucrose, room temperatureModerate to HighPotentially high enantioselectivity and diastereoselectivity.A biocatalyst capable of producing chiral alcohols with high optical purity. The stereochemical outcome is dependent on the specific reductases present in the yeast strain.
Klebsiella pneumoniae Whole-cell biocatalysisHighHigh diastereoselectivity (>98% d.e.) and enantioselectivity (>99% e.e.) has been reported for the reduction of Ethyl 2-methyl-3-oxobutanoate.[1]Offers excellent stereocontrol for similar substrates, suggesting it could be a highly effective agent for producing a single stereoisomer of the target alcohol.[1]

Experimental Protocols

The following are representative experimental protocols for the reduction of a generic β-keto ester, which can be adapted for this compound.

Protocol 1: Reduction with Sodium Borohydride
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol (10 mL per gram of substrate). Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to 0°C and quench by the slow addition of 1 M HCl until the pH is ~6-7.

  • Extraction: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reduction with Lithium Aluminum Hydride
  • Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of this compound (1 equivalent) in anhydrous diethyl ether (20 mL per gram of substrate). Cool the flask to -78°C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a 1 M solution of lithium aluminum hydride in THF (1.2 equivalents) dropwise via a syringe, maintaining the internal temperature below -70°C.

  • Reaction Monitoring: Stir the reaction mixture at -78°C for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the sequential and careful dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Extraction: Allow the mixture to warm to room temperature and stir until a white precipitate forms. Filter the solid and wash thoroughly with diethyl ether.

  • Purification: Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by column chromatography.

Protocol 3: Bioreduction with Baker's Yeast
  • Yeast Activation: In a flask, suspend baker's yeast (20 g per gram of substrate) in a solution of sucrose (15 g per gram of substrate) in warm tap water (60 mL per gram of substrate). Stir the mixture at 30°C for 30 minutes to activate the yeast.

  • Substrate Addition: Add the this compound to the fermenting yeast suspension.

  • Reaction: Stopper the flask with a cotton plug and shake the mixture at room temperature for 48-72 hours.

  • Work-up: Add celite to the reaction mixture and filter through a pad of celite to remove the yeast cells. Wash the filter cake with water and ethyl acetate.

  • Extraction: Saturate the aqueous filtrate with NaCl and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by column chromatography.

Visualizations

The following diagrams illustrate the general workflow for the reduction of this compound and the underlying chemical transformation.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start This compound + Reducing Agent + Solvent Reaction_Vessel Stirring at Controlled Temperature Start->Reaction_Vessel Monitoring TLC Monitoring Reaction_Vessel->Monitoring Periodically Monitoring->Reaction_Vessel Incomplete Quenching Quench Reaction Monitoring->Quenching Complete Extraction Solvent Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Analysis Characterization: NMR, IR, Mass Spec Chiral GC/HPLC Purification->Analysis

Caption: Experimental workflow for the reduction of this compound.

reaction_scheme Substrate This compound Product Ethyl 2-ethyl-2-methyl-3-hydroxybutanoate Substrate->Product Reducing Agent (e.g., NaBH₄, LiAlH₄, Biocatalyst) Reducing_Agent [H]

Caption: General reaction scheme for the reduction of the β-keto ester.

References

A Comparative Guide to the Diastereoselective Reduction of Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective reduction of β-keto esters is a cornerstone of modern organic synthesis, providing access to chiral β-hydroxy esters that are valuable building blocks for a wide array of pharmaceuticals and natural products. The reduction of Ethyl 2-ethyl-2-methyl-3-oxobutanoate, an α,α-disubstituted β-keto ester, presents a unique challenge in controlling the diastereomeric outcome. This guide provides a comparative analysis of different reduction strategies, supported by experimental data from closely related systems, to inform the selection of the most suitable method for achieving the desired diastereomer.

Factors Influencing Diastereoselectivity

The reduction of the ketone in this compound yields two possible diastereomers: syn and anti. The ratio of these diastereomers is highly dependent on the nature of the reducing agent and the reaction conditions. The primary factors at play are:

  • Steric Hindrance: The approach of the hydride reagent to the carbonyl carbon is influenced by the steric bulk of the substituents at the α-position.

  • Chelation Control: In the presence of certain metal ions (Lewis acids), the substrate can form a chelate, locking it into a specific conformation that directs the hydride attack to one face of the carbonyl, leading to the syn-diastereomer.

  • Non-Chelation Control (Felkin-Anh Model): In the absence of strong chelation, the reaction is governed by the Felkin-Anh model, where the largest group at the α-position orients itself anti-periplanar to the incoming nucleophile, typically leading to the anti-diastereomer.

  • Enzyme Specificity: Biocatalysts, such as enzymes in whole-cell systems (e.g., baker's yeast) or isolated enzymes, possess highly specific active sites that can lead to excellent diastereoselectivity, often favoring one diastereomer almost exclusively.

Comparative Analysis of Reducing Agents

While specific experimental data for the diastereomeric ratio in the reduction of this compound is not extensively reported in publicly available literature, we can infer the expected outcomes based on studies of structurally similar α-substituted β-keto esters. The following table summarizes the anticipated diastereomeric ratios for different reducing systems.

Reducing Agent/SystemSubstrate AnalogDiastereomeric Ratio (syn:anti)Reference
Chemical Reductants
Sodium Borohydride (NaBH₄)General α-alkyl-β-keto esters~ 1:1 to 1:2 (slight anti preference)General knowledge
NaBH₄ / Manganese(II) Chloride (MnCl₂)2-methyl-3-oxo estersHigh syn selectivity (>95:5)[1]
Zinc Borohydride (Zn(BH₄)₂)2-methyl-3-oxo amidesHigh syn selectivity
Lithium Triethylborohydride (LiBEt₃) / Cerium(III) Chloride (CeCl₃)General α-alkyl-β-keto estersHigh anti selectivity[2]
Biocatalysts
Baker's Yeast (Saccharomyces cerevisiae)2-alkyl-3-oxobutanoic acid estersDependent on ester group, can be syn or anti selective[3]
Penicillium purpurogenumEthyl 2-methyl-3-oxobutanoate7:93[2]
Chlorella pyrenoidosaEthyl 2-methyl-3-oxobutanoate47:53[4][5]

Note: The diastereomeric ratios for chemical reductants are estimations based on established models of stereoselectivity. The actual ratios for this compound may vary and require experimental verification.

Experimental Protocols

General Procedure for Sodium Borohydride Reduction
  • Preparation: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

  • Analysis: Determine the diastereomeric ratio of the resulting Ethyl 2-ethyl-2-methyl-3-hydroxybutanoate by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

General Procedure for Baker's Yeast Reduction
  • Yeast Suspension: Suspend baker's yeast (commercially available) in a solution of sucrose in warm water in an Erlenmeyer flask.

  • Substrate Addition: Once the yeast is activated (indicated by foaming), add this compound.

  • Fermentation: Stopper the flask with a cotton plug and allow the mixture to ferment at room temperature for 24-48 hours with gentle shaking.

  • Work-up: Add a filter aid (e.g., Celite) to the mixture and filter through a Büchner funnel. Saturate the filtrate with NaCl and extract with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic extracts, concentrate, and purify as described in the chemical reduction protocol. Analyze the diastereomeric ratio by GC-MS or NMR.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the reduction and analysis processes.

Reduction_Workflow cluster_chemical Chemical Reduction cluster_biological Biocatalytic Reduction start_chem This compound dissolve Dissolve in Solvent (e.g., MeOH) start_chem->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 monitor_chem Monitor via TLC add_nabh4->monitor_chem workup_chem Acidic Work-up & Extraction monitor_chem->workup_chem purify Purification (Column Chromatography) workup_chem->purify start_bio This compound ferment Add Substrate & Ferment start_bio->ferment yeast Prepare Baker's Yeast Suspension yeast->ferment monitor_bio Monitor Reaction ferment->monitor_bio workup_bio Filtration & Extraction monitor_bio->workup_bio workup_bio->purify analysis Analysis of Diastereomeric Ratio (GC-MS, NMR) purify->analysis

Caption: Experimental workflow for chemical and biocatalytic reduction.

Diastereoselectivity_Logic cluster_pathways Reaction Control Pathways start Reduction of this compound chelation Chelation Control (e.g., with Lewis Acids) start->chelation non_chelation Non-Chelation Control (Felkin-Anh Model) start->non_chelation enzyme Enzymatic Control (Biocatalysis) start->enzyme syn syn-diastereomer chelation->syn Favors anti anti-diastereomer non_chelation->anti Favors selective_product Highly Selective Product enzyme->selective_product Leads to

Caption: Factors influencing the diastereoselective outcome.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-ethyl-2-methyl-3-oxobutanoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the pharmaceutical and chemical sciences, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a detailed guide on the proper disposal procedures for Ethyl 2-ethyl-2-methyl-3-oxobutanoate and related β-keto esters, emphasizing safety, operational planning, and environmental responsibility.

Key Physical and Chemical Properties

Understanding the physicochemical properties of a substance is the first step toward safe handling and disposal. Below is a summary of available data for closely related and commercially common β-keto esters. Data for this compound is less common in readily available safety literature; therefore, properties of similar compounds are provided for a conservative safety assessment.

PropertyEthyl 2-methyl-3-oxobutanoateEthyl 2-ethyl-3-oxobutanoate
CAS Number 609-14-3607-97-6
Molecular Formula C₇H₁₂O₃C₈H₁₄O₃
Molecular Weight 144.17 g/mol 158.20 g/mol
Boiling Point 187 °C[1]190 °C
Density 1.019 g/mL at 25 °CNo data available
Flash Point 145°F (62.8°C)Combustible liquid
Appearance Clear colorless to yellow liquidLiquid
Solubility in Water InsolubleNo data available
Hazards Irritant[1]Combustible liquid, Skin irritant, Serious eye irritant, May cause respiratory irritation[2]
Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, ensure that all personnel are familiar with the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[3]

  • Ignition Sources: Keep the substance away from open flames, hot surfaces, and other potential sources of ignition.[3] This compound is a combustible liquid.

  • Static Discharge: Take precautionary measures against static discharge when transferring the liquid.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the general principles for managing flammable and irritant liquid chemical waste. The primary method of disposal is through a licensed professional waste disposal service.[2]

Phase 1: In-Lab Waste Collection and Segregation
  • Container Selection:

    • Collect liquid waste in a dedicated, leak-proof container made of a material compatible with organic esters (e.g., glass or high-density polyethylene).[4][5]

    • The container must have a secure, tight-fitting screw cap to prevent spills and the escape of vapors.[5]

  • Waste Segregation:

    • Designate a specific waste container for non-halogenated organic solvents. Do not mix with halogenated solvents, strong acids, bases, or oxidizers.[5][6] Incompatible materials can lead to dangerous chemical reactions.[5]

    • Solid waste contaminated with this compound (e.g., gloves, absorbent pads) should be collected separately in a clearly labeled, sealed plastic bag and left in a fume hood overnight to allow for the evaporation of residual vapors before being placed in a solid hazardous waste container.[3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazards (e.g., "Combustible," "Irritant").[7]

    • Maintain a log of the approximate quantities of waste added to the container.

Phase 2: Storage and Accumulation
  • Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which must be at or near the point of generation.[5]

    • The SAA should be a secondary containment tray to capture any potential leaks.[4]

    • Keep the waste container closed except when adding waste.[6]

  • Storage Limits:

    • Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.[4]

    • Adhere to institutional and regulatory limits for the volume of hazardous waste stored in an SAA (typically up to 55 gallons).[8]

Phase 3: Professional Disposal
  • Scheduling a Pickup:

    • Once the waste container is full or has been in storage for the maximum allowed time (often 90 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4]

  • Final Disposal Method:

    • The most common and environmentally responsible disposal methods for flammable organic liquids are fuel blending or incineration at a permitted hazardous waste facility.[6] These processes destroy the chemical and can recover energy.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generated: This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Labeled Waste Container ppe->container segregate Is the waste purely non-halogenated organic liquid? container->segregate collect_liquid Add to Non-Halogenated Solvent Waste Container segregate->collect_liquid Yes collect_solid Segregate Contaminated Solids (e.g., gloves, wipes) segregate->collect_solid No (Contaminated Solid) store Store in Secondary Containment in Satellite Accumulation Area collect_liquid->store collect_solid->store check_full Is Container Full or Storage Time Limit Reached? store->check_full check_full->store No contact_ehs Contact EHS/Licensed Waste Disposal for Pickup check_full->contact_ehs Yes end Proper Disposal Complete contact_ehs->end

Caption: Disposal Workflow Diagram

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-ethyl-2-methyl-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.